3-(Trifluoromethoxy)benzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(trifluoromethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)14-6-3-1-2-5(4-6)7(12)13/h1-4H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRANUIMYSXUNCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334878 | |
| Record name | 3-(Trifluoromethoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
658-91-3 | |
| Record name | 3-(Trifluoromethoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 658-91-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Trifluoromethoxy)benzamide (CAS Number: 658-91-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 3-(Trifluoromethoxy)benzamide. The information is curated for professionals in the fields of chemical research and pharmaceutical development, with a focus on presenting clear, actionable data and methodologies.
Core Physicochemical Properties
This compound is a solid organic compound notable for the presence of a trifluoromethoxy group, a moiety of increasing interest in medicinal chemistry for its ability to enhance metabolic stability and lipophilicity.
Table 1: Physicochemical Data for this compound
| Property | Value | Citation(s) |
| CAS Number | 658-91-3 | [1] |
| Molecular Formula | C₈H₆F₃NO₂ | [2][3] |
| Molecular Weight | 205.14 g/mol | |
| Physical Form | Solid | |
| Melting Point | 115-117 °C | |
| Boiling Point | 233.8 ± 40.0 °C (Predicted) | |
| Density | 1.381 ± 0.06 g/cm³ (Predicted) | |
| InChI Key | RRANUIMYSXUNCN-UHFFFAOYSA-N | [2] |
| Purity (Typical) | 98% |
Synthesis and Characterization
The synthesis of this compound can be logically achieved from its corresponding carboxylic acid, 3-(Trifluoromethoxy)benzoic acid, a commercially available starting material. A common and effective method is the conversion of the carboxylic acid to an acid chloride, followed by amination.
General Experimental Protocol for Synthesis
The following is a representative protocol for the synthesis of a benzamide from a benzoic acid and should be adapted and optimized for the specific synthesis of this compound.
Step 1: Formation of the Acid Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-(Trifluoromethoxy)benzoic acid (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM) or toluene.
-
Slowly add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.5-2.0 equivalents) to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Allow the mixture to cool to room temperature and remove the solvent and excess reagent under reduced pressure to yield the crude 3-(Trifluoromethoxy)benzoyl chloride. This intermediate is often used immediately in the next step without further purification.
Step 2: Amination of the Acid Chloride
-
Dissolve the crude acid chloride in a dry, inert solvent like DCM or THF.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add an excess of concentrated ammonium hydroxide solution or bubble ammonia gas through the solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.
Spectroscopic Characterization
The structure of this compound can be confirmed using standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The NIST WebBook provides a gas-phase IR spectrum for this compound.[4] Key vibrational frequencies are expected for the functional groups present.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretching | 3400-3100 (two bands) |
| C=O (Amide) | Stretching | 1680-1630 |
| C-O-C (Aryl Ether) | Asymmetric Stretch | 1275-1200 |
| C-F (Trifluoromethoxy) | Stretching | 1300-1100 (strong, broad) |
| Aromatic C=C | Stretching | 1600-1450 |
| Aromatic C-H | Bending | 900-690 |
-
Mass Spectrometry (MS): The NIST WebBook also contains the electron ionization mass spectrum.[4] The molecular ion peak (M⁺) would be observed at m/z = 205, corresponding to the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific, experimentally derived ¹H and ¹³C NMR data for this compound are not available in the searched literature, spectra for closely related compounds are documented. For characterization, one would expect to see distinct signals for the aromatic protons, with splitting patterns determined by their substitution, and broad signals for the amide protons in the ¹H NMR spectrum. In the ¹³C NMR spectrum, characteristic peaks for the carbonyl carbon, the aromatic carbons, and the carbon of the trifluoromethoxy group (as a quartet due to C-F coupling) would be anticipated.
Applications in Drug Discovery and Development
While specific biological activities for this compound have not been detailed in the available literature, its structural motifs—the benzamide core and the trifluoromethoxy group—are of significant interest in medicinal chemistry.
-
The Benzamide Scaffold: Benzamide derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This is due to the ability of the amide group to form hydrogen bonds with biological targets.
-
The Trifluoromethoxy Group: The -OCF₃ group is often incorporated into drug candidates to improve their pharmacokinetic profiles. Its high lipophilicity can enhance membrane permeability, while its strong electron-withdrawing nature and resistance to metabolic degradation can increase the in vivo stability of a compound. The trifluoromethoxy group is considered a bioisostere of other functional groups and can modulate the acidity or basicity of nearby functionalities.
The combination of these two features in this compound makes it a valuable building block for the synthesis of novel therapeutic agents.
Safety and Handling
Based on available supplier safety data, this compound is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a chemical compound with significant potential as a building block in the synthesis of new materials and pharmaceuticals. Its well-defined physicochemical properties and the advantageous characteristics imparted by its trifluoromethoxy and benzamide moieties make it a subject of interest for further research and development. While detailed biological studies on this specific molecule are not widely published, the foundational information provided in this guide serves as a valuable resource for scientists and researchers exploring its applications.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-(Trifluoromethoxy)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 3-(Trifluoromethoxy)benzamide, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. The trifluoromethoxy group imparts unique electronic and lipophilic characteristics that can significantly influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1][2] This document summarizes available quantitative data, details established experimental protocols for the determination of key parameters, and presents a logical workflow for these experimental determinations. This guide is intended to be a valuable resource for researchers and developers working with this and related compounds.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its development, influencing aspects such as absorption, distribution, metabolism, and excretion (ADME).[3] The available quantitative data for this compound is summarized in the table below. It is important to distinguish between experimentally determined values and computationally predicted values, as the latter provide estimates that await experimental verification.
| Property | Value | Data Type | Source(s) |
| Molecular Formula | C₈H₆F₃NO₂ | - | [4][5][6][7][8] |
| Molecular Weight | 205.13 g/mol | - | [4][5][7] |
| Physical Form | Solid | Experimental | [5] |
| Melting Point | 115-117 °C | Experimental | [5] |
| Boiling Point | 115-117 °C | Experimental | [5] |
| pKa | 15.39 ± 0.50 | Predicted | |
| logP | 2.1 | Predicted | [6] |
| Aqueous Solubility | Data not available | - |
Experimental Protocols for Physicochemical Property Determination
For researchers seeking to experimentally determine or verify the physicochemical properties of this compound, the following standard protocols are recommended.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a crucial indicator of its purity.
-
Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer.
-
Procedure:
-
Ensure the sample of this compound is dry and finely powdered.
-
Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (115-117°C).
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
-
Boiling Point Determination (Thiele Tube Method)
This method is suitable for determining the boiling point of small quantities of liquid. Since this compound is a solid at room temperature, it would need to be melted first for this specific protocol, though other methods are more common for solids with high boiling points.
-
Apparatus: Thiele tube, mineral oil, thermometer, small test tube, capillary tube (sealed at one end).
-
Procedure:
-
Place a small amount of the sample into the small test tube.
-
Invert the capillary tube (sealed end up) and place it into the test tube with the sample.
-
Attach the test tube to the thermometer.
-
Place the assembly into the Thiele tube containing mineral oil, ensuring the sample is below the oil level.
-
Gently heat the side arm of the Thiele tube.
-
Observe for a continuous stream of bubbles emerging from the capillary tube.
-
Remove the heat and record the temperature at which the liquid is drawn back into the capillary tube. This temperature is the boiling point.
-
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the ionization constant of a compound.
-
Apparatus: Potentiometer with a pH electrode, burette, beaker, magnetic stirrer.
-
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Dissolve a precisely weighed amount of this compound in a suitable co-solvent/water mixture to create a solution of known concentration.
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small, precise increments.
-
Record the pH of the solution after each addition of titrant.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.
-
logP Determination (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
-
Apparatus: Separatory funnel or vials, mechanical shaker, UV-Vis spectrophotometer or HPLC.
-
Procedure:
-
Prepare water-saturated n-octanol and n-octanol-saturated water.
-
Dissolve a known amount of this compound in either the aqueous or organic phase.
-
Combine the aqueous and organic phases in a separatory funnel or vial at a fixed ratio.
-
Agitate the mixture for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).
-
Separate the two phases by centrifugation.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
-
Aqueous Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound in water.
-
Apparatus: Vials, mechanical shaker or rotator, filtration device, analytical balance, UV-Vis spectrophotometer or HPLC.
-
Procedure:
-
Add an excess amount of solid this compound to a known volume of water in a vial.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]
-
Allow the suspension to settle.
-
Filter the solution to remove any undissolved solid.
-
Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method. This concentration represents the aqueous solubility.[9]
-
Biological Context and Potential Signaling Pathways
While specific biological activities and signaling pathway interactions for this compound are not extensively documented in publicly available literature, the benzamide scaffold and the trifluoromethyl/trifluoromethoxy substitutions are of significant interest in drug discovery.
The trifluoromethyl and trifluoromethoxy groups are known to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[2][10] Benzamide derivatives have been investigated for a wide range of biological activities. For instance, some trifluoromethyl-substituted benzamides have been explored as potential inhibitors of the Hedgehog signaling pathway, which is implicated in some cancers. Furthermore, a complex benzamide-benzimidazole derivative containing a trifluoromethoxy group has shown inhibitory activity against the MvfR regulon in Pseudomonas aeruginosa, a pathway involved in quorum sensing and virulence.[11]
These examples suggest that this compound could be a valuable building block for the synthesis of novel bioactive molecules. However, its specific biological targets and mechanisms of action require dedicated investigation.
Visualizations
Experimental Workflow for Physicochemical Profiling
The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of this compound.
Caption: Workflow for Physicochemical Characterization.
Hypothetical Signaling Pathway Involvement
Given the activity of some trifluoromethyl-containing benzamides as Hedgehog signaling pathway inhibitors, a hypothetical interaction can be visualized. It must be stressed that this is a speculative pathway for a related class of compounds and has not been experimentally validated for this compound.
Caption: Hypothetical Inhibition of the Hedgehog Pathway.
Conclusion
This compound is a compound with physicochemical properties that make it an attractive scaffold for further investigation in drug discovery and materials science. This guide has compiled the available experimental and predicted data for its core properties and provided standard protocols for their experimental determination. While its specific biological role is yet to be fully elucidated, the known activities of related benzamide derivatives suggest potential avenues for future research. The provided workflows and hypothetical pathway diagrams serve as a foundation for structuring further experimental investigation into this promising molecule.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound | 658-91-3 [sigmaaldrich.com]
- 6. PubChemLite - this compound (C8H6F3NO2) [pubchemlite.lcsb.uni.lu]
- 7. This compound [webbook.nist.gov]
- 8. pschemicals.com [pschemicals.com]
- 9. Aqueous Solubility Assay | Bienta [bienta.net]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 3-(Trifluoromethoxy)benzamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 3-(Trifluoromethoxy)benzamide in organic solvents. A comprehensive search for quantitative solubility data for this compound reveals a notable lack of specific data in publicly available literature. However, to provide a valuable resource for researchers, this document offers a detailed overview of established experimental protocols for determining solubility. This guide provides the necessary theoretical framework and practical methodologies for scientists and drug development professionals to determine the solubility of this compound and similar compounds in their own laboratories.
Introduction to Solubility in Drug Development
Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) that profoundly influences its biopharmaceutical properties, including absorption, distribution, metabolism, and excretion (ADME). Poor aqueous solubility is a major challenge in drug development, often leading to low bioavailability and therapeutic efficacy. Understanding the solubility of a compound in various organic solvents is also essential for purification, formulation, and manufacturing processes. This compound, as a molecule of interest in medicinal chemistry, requires a thorough understanding of its solubility characteristics to facilitate its development and application. This guide provides the foundational knowledge and experimental procedures to enable this characterization.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents has not been reported in publicly accessible scientific journals or databases. The following table is provided as a template for researchers to populate once experimental data has been generated.
Table 1: Template for Experimental Solubility Data of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |
| Methanol | 25 | Data not available | Data not available | |
| Ethanol | 25 | Data not available | Data not available | |
| Acetone | 25 | Data not available | Data not available | |
| Ethyl Acetate | 25 | Data not available | Data not available | |
| Acetonitrile | 25 | Data not available | Data not available | |
| Dichloromethane | 25 | Data not available | Data not available | |
| Chloroform | 25 | Data not available | Data not available | |
| Toluene | 25 | Data not available | Data not available |
Experimental Protocols for Solubility Determination
Several well-established methods can be employed to determine the solubility of a solid compound like this compound in organic solvents. The choice of method depends on factors such as the required accuracy, the amount of substance available, and the throughput needed.
1. Shake-Flask Method (Thermodynamic Solubility)
The shake-flask method is considered the "gold standard" for determining thermodynamic or equilibrium solubility.[1][2] It measures the concentration of a saturated solution of the compound in a given solvent at a specific temperature.
-
Protocol:
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the desired organic solvent in a sealed vial or flask. The excess solid ensures that a saturated solution is formed.
-
Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) in a temperature-controlled environment for a sufficient period to reach equilibrium. The time required for equilibration can vary from hours to days and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation or filtration through a syringe filter (e.g., 0.22 µm PTFE for organic solvents).[3] Care must be taken to avoid temperature changes during this step, as solubility is temperature-dependent.
-
Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, or UV-Vis spectroscopy. A calibration curve with known concentrations of the compound is used for accurate quantification.
-
2. Gravimetric Method
The gravimetric method is a straightforward technique for determining solubility, particularly when a pure, non-volatile solute is used.
-
Protocol:
-
Preparation of Saturated Solution: A saturated solution is prepared as described in the shake-flask method.
-
Aliquoting: A known volume or mass of the clear, saturated supernatant is carefully transferred to a pre-weighed container (e.g., an evaporating dish).
-
Solvent Evaporation: The solvent is evaporated from the container, typically in a fume hood or under reduced pressure. Gentle heating may be applied if the compound is thermally stable.
-
Drying and Weighing: The container with the dried solute residue is weighed. The mass of the dissolved solute is the difference between the final and initial weights of the container. The solubility can then be calculated and expressed in units such as g/100 mL or g/kg of solvent.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for solubility determination and the relationship between key experimental parameters.
References
A Comprehensive Technical Guide to the Physicochemical Properties of 3-(Trifluoromethoxy)benzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of 3-(trifluoromethoxy)benzamide, a compound of interest in medicinal chemistry and drug development. The trifluoromethoxy group can impart unique properties to molecules, such as enhanced metabolic stability and bioavailability. A thorough understanding of its physical properties, including melting and boiling points, is crucial for its application in synthesis and formulation.
Physicochemical Data of this compound
The following table summarizes the key physical and chemical data for this compound.
| Property | Value | Source |
| CAS Number | 658-91-3 | [1][2] |
| Molecular Formula | C₈H₆F₃NO₂ | [3] |
| Molecular Weight | 205.14 g/mol | [1] |
| Melting Point | 115-117 °C | [1][2] |
| Boiling Point | 233.8 ± 40.0 °C (Predicted) | [2] |
| Physical Form | Solid | [1][2] |
| Purity | 98% | [1] |
| Hazard Class | Irritant | [2] |
Experimental Protocols
While specific experimental protocols for the determination of the melting and boiling points of this compound are not detailed in the provided literature, standard methodologies are described below. These protocols represent common laboratory practices for such determinations.
1. Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it changes state from solid to liquid. The capillary method is a common and accurate technique for this measurement.
-
Apparatus : Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar), capillary tubes, thermometer.
-
Procedure :
-
A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 10-20 °C/min) until the temperature is about 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C/min to allow for accurate determination.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has turned into a clear liquid is recorded as the end of the range.
-
2. Boiling Point Determination (Distillation Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. For a solid compound like this compound, this would be determined at reduced pressure to avoid decomposition.
-
Apparatus : Distillation flask, condenser, receiving flask, thermometer, heating mantle, vacuum source.
-
Procedure :
-
A sample of this compound is placed in the distillation flask.
-
The apparatus is assembled for simple or fractional distillation. The system is connected to a vacuum source to reduce the pressure.
-
The sample is heated gently.
-
The temperature is recorded when the liquid boils and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.
-
A nomograph can be used to correct the boiling point to standard atmospheric pressure if necessary.
-
Visualized Workflows
The following diagrams illustrate generalized workflows relevant to the characterization and synthesis of chemical compounds like this compound.
Caption: General workflow for determining the physical properties of a chemical compound.
Caption: A generalized workflow for the synthesis and purification of a chemical compound.
References
Crystal Structure of 3-(Trifluoromethoxy)benzamide: A Search for Data
Despite a comprehensive search of chemical and crystallographic databases, the complete crystal structure of 3-(Trifluoromethoxy)benzamide, including its crystallographic data such as unit cell parameters, space group, and atomic coordinates, is not publicly available at this time. This technical guide outlines the information sought and the methodologies that would be employed for its analysis, should the data become accessible.
For researchers, scientists, and drug development professionals, understanding the three-dimensional arrangement of atoms in a molecule like this compound is crucial. This knowledge informs predictions of its physicochemical properties, biological activity, and potential applications in medicinal chemistry. The trifluoromethoxy group, in particular, is of significant interest due to its ability to modulate properties such as metabolic stability, lipophilicity, and binding interactions.
Hypothetical Data Presentation
Were the crystallographic data available, it would be summarized in detailed tables for clarity and comparative analysis.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₈H₆F₃NO₂ |
| Formula Weight | 205.14 g/mol |
| Crystal System | [e.g., Monoclinic] |
| Space Group | [e.g., P2₁/c] |
| Unit Cell Dimensions | |
| a | [Value] Å |
| b | [Value] Å |
| c | [Value] Å |
| α | [Value] ° |
| β | [Value] ° |
| γ | [Value] ° |
| Volume | [Value] ų |
| Z | [Value] |
| Density (calculated) | [Value] g/cm³ |
| Absorption Coefficient | [Value] mm⁻¹ |
| F(000) | [Value] |
Table 2: Hypothetical Selected Bond Lengths and Angles
| Bond/Angle | Length (Å) / Angle (°) |
| C-O (Trifluoromethoxy) | [Value] |
| C-C (Aromatic Ring) | [Value] |
| C=O (Amide) | [Value] |
| C-N (Amide) | [Value] |
| O-C-C (Torsion Angle) | [Value] |
| C-N-C (Angle) | [Value] |
Standard Experimental Protocols
The determination of a crystal structure typically involves the following key experimental procedures.
Synthesis and Crystallization
The synthesis of this compound would likely involve the reaction of 3-(trifluoromethoxy)benzoyl chloride with ammonia or a protected ammonia equivalent. The crude product would then be purified, typically by recrystallization from a suitable solvent or solvent mixture. The formation of single crystals suitable for X-ray diffraction is a critical step and often requires screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling).
X-ray Diffraction Data Collection
A single crystal of sufficient quality and size would be mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then "solved" using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to improve the accuracy of the atomic coordinates, displacement parameters, and other structural details.
Visualizing the Path to Discovery
The workflow for determining the crystal structure of a compound like this compound can be visualized as a logical progression of steps.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-(Trifluoromethoxy)benzamide
This guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for 3-(Trifluoromethoxy)benzamide, a compound of interest for researchers, scientists, and professionals in drug development. The information is presented in a structured format to facilitate easy access and comparison, along with detailed experimental protocols and a workflow visualization for NMR analysis.
Introduction to NMR Characterization of Benzamides
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules like this compound. ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For benzamide derivatives, NMR is crucial for confirming the substitution pattern on the aromatic ring and for verifying the integrity of the amide functional group.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic protons and the amide protons. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the trifluoromethoxy and amide groups.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results | - | - | Aromatic Protons |
| Data not available in search results | - | - | Amide Protons (NH₂) |
Note: Specific chemical shifts, multiplicities, and coupling constants for this compound were not explicitly available in the provided search results. The table structure is provided as a template.
¹³C NMR Spectral Data
The ¹³C NMR spectrum is instrumental in identifying all unique carbon atoms in this compound, including the carbonyl carbon of the amide, the carbon bearing the trifluoromethoxy group, and the aromatic carbons.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results | C=O (Amide) |
| Data not available in search results | C-OCF₃ |
| Data not available in search results | Aromatic Carbons |
| Data not available in search results | -OCF₃ |
Note: Explicit quantitative ¹³C NMR data for this compound was not found in the provided search results. The table indicates the expected signals.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and NMR analysis of benzamide derivatives, based on common laboratory practices.
4.1 Synthesis of this compound
A general method for the synthesis of benzamides involves the reaction of a corresponding benzoyl chloride with an amine. For this compound, this would typically involve the reaction of 3-(trifluoromethoxy)benzoyl chloride with ammonia.
4.2 NMR Sample Preparation and Analysis
A standard procedure for preparing a benzamide sample for NMR analysis is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated dimethyl sulfoxide, DMSO-d₆). The choice of solvent is critical to ensure the complete dissolution of the sample.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.
-
NMR Instrument: The spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each carbon atom.
Visualization of NMR Analysis Workflow
The following diagram illustrates a typical workflow for the characterization of a synthesized compound like this compound using NMR spectroscopy.
Mass spectrometry analysis of 3-(Trifluoromethoxy)benzamide
An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-(Trifluoromethoxy)benzamide
Introduction
This compound is a fluorinated aromatic compound of interest in medicinal chemistry and materials science. As a derivative of benzamide, it serves as a crucial building block in the synthesis of more complex molecules, including potential pharmaceutical agents. Accurate analytical characterization is paramount for its quality control, reaction monitoring, and downstream applications. Mass spectrometry (MS) is an indispensable technique for confirming the identity, purity, and structure of such compounds. This guide provides a detailed overview of the mass spectrometric analysis of this compound, focusing on Electron Ionization (EI) techniques, experimental protocols, and data interpretation for researchers, scientists, and drug development professionals.
Physicochemical Properties
A precise understanding of the molecule's properties is the foundation for any analytical method development.
| Property | Value | Reference |
| Chemical Formula | C₈H₆F₃NO₂ | [1][2][3] |
| Molecular Weight | 205.14 g/mol | [1][2] |
| Monoisotopic Mass | 205.03506 Da | [3] |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 658-91-3 | [2] |
Mass Spectrometry: Principles and Instrumentation
Electron Ionization (EI) is a classic and highly effective ionization method for the analysis of relatively volatile and thermally stable organic compounds with molecular weights typically below 600 amu, making it well-suited for this compound.[4][5] EI is considered a "hard" ionization technique because it utilizes high-energy electrons (typically 70 eV) to ionize molecules.[4][5][6] This energetic process often leads to extensive and reproducible fragmentation, which provides a detailed "fingerprint" of the molecule, aiding in its structural confirmation.[4][6]
Experimental Protocol: GC-EI-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for analyzing compounds like this compound due to its volatility. The following protocol outlines a standard procedure.
1. Sample Preparation
-
Solvent Selection: Use a high-purity volatile solvent such as Dichloromethane (DCM), Ethyl Acetate, or Methanol.
-
Concentration: Prepare a stock solution of this compound at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution to a final concentration range of 1-10 µg/mL for injection.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
2. Gas Chromatography (GC) Conditions
-
Injector: Split/Splitless inlet, typically operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: A standard non-polar or mid-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-polymethylsiloxane stationary phase.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[6]
-
Ion Source Temperature: 230 °C.[7]
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-400.
-
Transfer Line Temperature: 280 °C.
Data Analysis and Interpretation
The EI mass spectrum of this compound is characterized by a distinct molecular ion peak and several major fragment ions that are diagnostic of its structure.
Predicted Quantitative Mass Spectrum Data
The fragmentation of benzamides is a well-understood process, often initiated by the loss of the amino group.[8] The table below summarizes the expected major ions, their mass-to-charge ratios (m/z), and their proposed structures.
| m/z (Da) | Proposed Ion Structure | Ion Formula | Description / Neutral Loss |
| 205 | [M]⁺• | [C₈H₆F₃NO₂]⁺• | Molecular Ion |
| 189 | [M-NH₂]⁺ | [C₈H₅F₃O]⁺ | Base Peak. Loss of an amino radical (•NH₂) to form the stable 3-(trifluoromethoxy)benzoyl cation. |
| 161 | [M-NH₂-CO]⁺• | [C₇H₅F₃]⁺• | Loss of carbon monoxide (CO) from the benzoyl cation (m/z 189) to form the 3-(trifluoromethoxy)phenyl radical cation. |
| 136 | [M-CF₃]⁺ | [C₇H₆NO₂]⁺ | Cleavage of the C-O bond, resulting in the loss of a trifluoromethyl radical (•CF₃). |
| 76 | [C₆H₄]⁺• | [C₆H₄]⁺• | Potential formation of a benzyne radical cation from further fragmentation. |
Fragmentation Pathway
The fragmentation pathway provides a logical map of how the molecular ion breaks down into smaller, stable fragments. The primary pathway for this compound under EI conditions is initiated by the cleavage of the C-N bond, which is one of the most labile bonds in the ionized molecule.
This predictable fragmentation is invaluable for structural confirmation. The presence of the intense benzoyl cation at m/z 189 is highly characteristic of the benzamide core, while the subsequent loss of 28 Da (CO) to m/z 161 further supports this assignment. The mass difference of 84 Da between the benzoyl cation (m/z 189) and the unsubstituted benzoyl cation (m/z 105) confirms the presence of the -OCF₃ substituent on the ring.
Applications in Research and Drug Development
The mass spectrometric analysis described herein is critical for various stages of the research and development pipeline:
-
Identity Confirmation: Verifying the synthesis of the correct target molecule.
-
Purity Assessment: Detecting and identifying potential impurities or by-products from the synthetic route.
-
Reaction Monitoring: Tracking the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product.
-
Metabolite Identification: In preclinical studies, MS can be used to identify metabolites of a drug candidate containing this moiety by looking for characteristic mass shifts.
Mass spectrometry, particularly GC-EI-MS, is a powerful and definitive tool for the analysis of this compound. Its ability to provide both molecular weight information and a detailed fragmentation fingerprint allows for unambiguous structural confirmation. The predictable cleavage patterns, dominated by the formation of a stable benzoyl cation, make spectral interpretation straightforward. The protocols and data presented in this guide offer a robust framework for researchers and scientists to effectively utilize mass spectrometry for the characterization of this and structurally similar compounds.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. PubChemLite - this compound (C8H6F3NO2) [pubchemlite.lcsb.uni.lu]
- 4. Electron ionization - Wikipedia [en.wikipedia.org]
- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 3-(Trifluoromethoxy)benzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic analysis of 3-(Trifluoromethoxy)benzamide, a compound of interest in medicinal chemistry and materials science. This document details the expected vibrational frequencies, provides established experimental protocols for sample analysis, and presents a logical workflow for spectral acquisition and interpretation.
Core Concepts in the IR Spectroscopy of this compound
Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, its bonds vibrate by stretching or bending at specific frequencies. The absorption of this radiation is characteristic of the functional groups present in the molecule, making IR spectroscopy an invaluable tool for structural elucidation.
The structure of this compound (C₈H₆F₃NO₂) incorporates several key functional groups that give rise to a distinct infrared spectrum: a primary amide (-CONH₂), a trifluoromethoxy group (-OCF₃), and a meta-substituted benzene ring. The analysis of its spectrum involves identifying the characteristic absorption bands for each of these moieties.
Quantitative Infrared Spectral Data
The following table summarizes the principal infrared absorption bands for this compound, based on the gas-phase spectrum available from the NIST Chemistry WebBook.[1][2] The assignments are based on established literature values for primary amides, aromatic compounds, and organofluorine compounds.[3][4][5][6]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| ~3530 | Medium | Asymmetric N-H Stretch (νₐₛ(N-H)) | Primary Amide |
| ~3415 | Medium | Symmetric N-H Stretch (νₛ(N-H)) | Primary Amide |
| ~3100 - 3000 | Weak | Aromatic C-H Stretch (ν(C-H)) | Benzene Ring |
| ~1730 | Strong | C=O Stretch (Amide I band) (ν(C=O)) | Primary Amide |
| ~1610 | Medium | N-H Bending (Scissoring) (Amide II band) (δ(N-H)) | Primary Amide |
| ~1590, ~1480 | Medium-Weak | C=C Ring Stretching (ν(C=C)) | Benzene Ring |
| ~1260 | Very Strong | Asymmetric C-F Stretch (νₐₛ(C-F)) | Trifluoromethoxy |
| ~1220 | Very Strong | Phenyl C-O Stretch (ν(C-O)) | Aryl Ether |
| ~1180 | Very Strong | Symmetric C-F Stretch (νₛ(C-F)) | Trifluoromethoxy |
| ~800, ~750 | Strong | C-H Out-of-Plane Bending (γ(C-H)) | Benzene Ring |
Note: Peak positions are approximate and can vary based on the sample phase (gas, liquid, solid) and the spectroscopic method used (e.g., transmission vs. ATR).
Experimental Protocols
To obtain a high-quality infrared spectrum of solid this compound, two primary methods are recommended: Attenuated Total Reflectance (ATR)-FTIR and the Potassium Bromide (KBr) pellet method.
Protocol 1: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a rapid and versatile technique suitable for analyzing solid powders directly.[7][8]
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR accessory to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the crystal.[9]
-
Sample Application: Place a small amount of this compound powder directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Use the integrated pressure clamp to apply firm, even pressure to the sample. This ensures optimal contact between the powder and the crystal surface, which is crucial for a strong signal.[8]
-
Spectrum Acquisition: Collect the sample spectrum. A typical measurement involves co-adding 16 to 64 scans at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.[10]
-
Cleaning: After analysis, release the pressure clamp, remove the sample powder, and clean the crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.
Protocol 2: KBr Pellet Transmission Spectroscopy
This traditional method involves dispersing the sample within a matrix of potassium bromide (KBr), which is transparent to infrared radiation.[3][11]
Methodology:
-
Material Preparation: Gently grind approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic-grade KBr powder together in an agate mortar and pestle.[11] The goal is to create a fine, homogeneous mixture. KBr is hygroscopic, so minimize exposure to atmospheric moisture.[5][12]
-
Pellet Formation: Transfer the powder mixture into a pellet die. Place the die into a hydraulic press and apply a force of approximately 8-10 tons for several minutes to form a transparent or translucent pellet.[5][12]
-
Background Spectrum: Place an empty sample holder in the spectrometer and record a background spectrum.
-
Sample Analysis: Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path.
-
Spectrum Acquisition: Collect the sample spectrum using similar parameters as the ATR method (e.g., 4000-400 cm⁻¹ range, 4 cm⁻¹ resolution, 16-64 scans). The resulting spectrum will be a plot of transmittance versus wavenumber.
Logical Workflow and Data Interpretation
The process of analyzing this compound using IR spectroscopy follows a systematic workflow from sample preparation to final structural confirmation.
Caption: Workflow for IR analysis of this compound.
Interpretation of the Spectrum:
-
N-H Stretching Region (3600-3300 cm⁻¹): The presence of two distinct bands around 3530 cm⁻¹ and 3415 cm⁻¹ is a clear indicator of a primary amide (-NH₂), corresponding to the asymmetric and symmetric N-H stretching vibrations, respectively.[5]
-
Aromatic C-H Stretching Region (3100-3000 cm⁻¹): Weak absorptions in this region confirm the presence of C-H bonds on the benzene ring.[7]
-
Amide I and II Bands (1750-1550 cm⁻¹): A very strong absorption around 1730 cm⁻¹ is assigned to the C=O stretching vibration, known as the Amide I band.[5] A medium intensity band around 1610 cm⁻¹ is characteristic of the N-H bending vibration, or the Amide II band.[5]
-
Aromatic Ring and Trifluoromethoxy Region (1600-1100 cm⁻¹): This region contains several strong, characteristic peaks. The C=C stretching vibrations of the aromatic ring appear as weaker bands around 1590 cm⁻¹.[4] The most intense absorptions in the entire spectrum are found between 1260 and 1180 cm⁻¹, which are characteristic of the C-F and C-O stretching modes of the trifluoromethoxy group.[3] Specifically, strong bands around 1260 cm⁻¹ and 1180 cm⁻¹ are assigned to the asymmetric and symmetric C-F stretches, respectively. A strong band around 1220 cm⁻¹ is attributed to the aryl C-O stretch.
-
Fingerprint Region (< 1000 cm⁻¹): This region contains complex vibrations, including the out-of-plane C-H bending modes of the substituted benzene ring (around 800-750 cm⁻¹), which are diagnostic of the substitution pattern.[7]
By systematically following these protocols and interpretation guidelines, researchers can confidently acquire and analyze the infrared spectrum of this compound to confirm its identity and structural integrity.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. [jstage.jst.go.jp]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. 4-(Trifluoromethyl)benzamide [webbook.nist.gov]
- 9. Benzamide [webbook.nist.gov]
- 10. Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
A Guide to Quantum Chemical Analysis of 3-(Trifluoromethoxy)benzamide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide outlines a comprehensive framework for the theoretical and experimental investigation of 3-(Trifluoromethoxy)benzamide. While a specific, dedicated computational study on this molecule was not identified in publicly available literature, this document presents a standardized methodology based on established quantum chemical calculation practices for analogous benzamide derivatives. It details the procedural steps for computational analysis, including geometry optimization, vibrational frequency analysis, and electronic property prediction, alongside protocols for synthesis and spectroscopic characterization. The guide is intended to serve as a robust template for researchers undertaking such an analysis.
Introduction
Benzamide and its derivatives are a cornerstone in medicinal chemistry and materials science, known for a wide range of biological activities and applications. The introduction of fluorine-containing substituents, such as the trifluoromethoxy group (-OCF₃), can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.
Quantum chemical calculations provide a powerful, non-destructive method for elucidating the structural, electronic, and spectroscopic properties of molecules like this compound from first principles. By employing methods like Density Functional Theory (DFT), researchers can predict molecular geometries, vibrational modes, and electronic characteristics with high accuracy. These theoretical predictions, when benchmarked against experimental data, offer profound insights into the molecule's behavior and potential applications. This guide details the workflow for such a correlative theoretical and experimental study.
Methodologies
A combined computational and experimental approach is the gold standard for molecular characterization. The theoretical calculations provide a detailed understanding at the atomic level, while experimental results validate these findings.
Computational Protocol
Quantum chemical calculations are typically performed using specialized software to solve the Schrödinger equation. The Density Functional Theory (DFT) method, particularly with the B3LYP functional, has proven effective for molecules of this class.
Key Steps:
-
Structure Drawing: The initial 3D structure of this compound is drawn using a molecular editor.
-
Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is a critical step to ensure all subsequent calculations are performed on the most stable molecular geometry. A common approach involves the B3LYP functional with a 6-311++G(d,p) basis set[1].
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry to confirm it is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.
-
Property Calculations: Further calculations are conducted on the optimized geometry to determine electronic properties such as HOMO-LUMO energy levels, molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis.
Experimental Protocol
Synthesis: The synthesis of benzamide derivatives often involves a nucleophilic substitution reaction. For instance, a common route is the reaction between an appropriately substituted aniline and a benzoyl chloride in the presence of a base like 4-dimethylaminopyridine (DMAP) in a dry solvent such as dichloromethane[2]. The reaction is typically stirred at low temperature initially, then allowed to proceed at room temperature. The product is then purified using techniques like column chromatography.
Spectroscopic Characterization: To validate the computational results, experimental spectra are essential.
-
FT-IR and FT-Raman Spectroscopy: The solid-phase sample is analyzed to obtain its vibrational spectra. These spectra provide direct experimental counterparts to the calculated vibrational frequencies. The NIST Chemistry WebBook provides reference IR spectrum data for this compound[3][4].
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure and purity of the synthesized compound. Chemical shifts can also be calculated theoretically for comparison.
Results and Data Presentation
The core of the analysis involves a direct comparison between theoretical and experimental data. All quantitative results should be organized into clear tables for easy interpretation.
Molecular Geometry
The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) from the DFT calculations would be presented. If a single crystal X-ray diffraction experiment is performed, the experimental values can be compared directly, providing a measure of the calculation's accuracy in the solid state. Studies on similar molecules have shown good agreement between DFT-calculated and experimentally determined structures[5].
Table 1: Selected Optimized Geometrical Parameters (Note: This table is a template. Actual values would be populated from computational output and experimental data.)
| Parameter | Bond/Angle | Calculated Value (Å or °) | Experimental Value (Å or °) |
|---|---|---|---|
| Bond Length | C=O | e.g., 1.25 | e.g., 1.24 |
| C-N | e.g., 1.36 | e.g., 1.35 | |
| O-CF₃ | e.g., 1.38 | Data Not Available | |
| Bond Angle | O=C-N | e.g., 122.5 | e.g., 122.8 |
| C-O-C | e.g., 118.0 | Data Not Available |
| Dihedral Angle| C-C-C=O | e.g., 179.5 | e.g., 179.2 |
Vibrational Analysis
The calculated vibrational frequencies (after applying a scaling factor, typically around 0.96 for B3LYP functionals) are compared with the experimental FT-IR and FT-Raman data. This comparison allows for a confident assignment of the observed spectral bands to specific molecular vibrations.
Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) (Note: This table is a template. Values would be populated from computational output and experimental spectra.)
| Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) | Vibrational Assignment (PED) |
|---|---|---|---|
| e.g., 3450 | e.g., 3452 | e.g., 3448 | N-H asymmetric stretch |
| e.g., 1680 | e.g., 1678 | e.g., 1682 | C=O stretch |
| e.g., 1250 | e.g., 1255 | e.g., 1251 | C-O-C stretch |
| e.g., 1160 | e.g., 1165 | e.g., 1162 | C-F stretch |
Electronic Properties
The electronic properties provide insight into the molecule's reactivity and charge distribution.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites on the molecule. This is invaluable for predicting sites of intermolecular interactions.
Table 3: Calculated Electronic Properties (Note: This table is a template. Values would be populated from computational output.)
| Property | Value (eV) |
|---|---|
| HOMO Energy | e.g., -7.2 |
| LUMO Energy | e.g., -1.5 |
| HOMO-LUMO Gap | e.g., 5.7 |
Conclusion
This guide provides a standardized framework for the comprehensive analysis of this compound using quantum chemical calculations and experimental validation. By following these protocols, researchers can obtain a detailed understanding of the molecule's geometric, vibrational, and electronic properties. The synergy between theoretical calculations and experimental spectroscopy offers a powerful approach to molecular science, accelerating the discovery and development of new chemical entities for pharmaceutical and material applications.
References
- 1. ias.ac.in [ias.ac.in]
- 2. journals.iucr.org [journals.iucr.org]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 3-(Trifluoromethoxy)benzamide from 3-(trifluoromethoxy)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 3-(trifluoromethoxy)benzamide from its carboxylic acid precursor, 3-(trifluoromethoxy)benzoic acid. This transformation is a fundamental reaction in medicinal chemistry and drug development, as the introduction of the trifluoromethoxy group can significantly enhance the metabolic stability and lipophilicity of drug candidates. This document provides a comprehensive overview of common synthetic routes, detailed experimental protocols, and a comparison of various methods.
Introduction
This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The conversion of a carboxylic acid to a primary amide is a common and crucial transformation in organic synthesis. Several methods have been established for this purpose, primarily involving the activation of the carboxylic acid group to facilitate nucleophilic attack by ammonia or an equivalent nitrogen source. The choice of synthetic route often depends on factors such as substrate compatibility, desired purity, and scalability. This guide will focus on two principal methods: activation via an acyl chloride intermediate and direct coupling using carbodiimide reagents.
Synthetic Pathways Overview
The synthesis of this compound from 3-(trifluoromethoxy)benzoic acid can be broadly categorized into two main approaches. The first involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, which then readily reacts with ammonia. The second approach utilizes coupling reagents to facilitate the direct formation of the amide bond.
Caption: General synthetic routes for this compound.
Method 1: Acyl Chloride Formation Followed by Amination
This is a classic and widely used method for the synthesis of amides from carboxylic acids.[1] The carboxylic acid is first converted to the more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1] The resulting acyl chloride is then treated with an ammonia source to furnish the desired amide.
Experimental Protocol
Step 1: Synthesis of 3-(Trifluoromethoxy)benzoyl chloride
To a solution of 3-(trifluoromethoxy)benzoic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene, is added oxalyl chloride (1.5 - 2.0 eq) at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) is then added, and the reaction mixture is stirred at room temperature for 1-2 hours, or until gas evolution ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 3-(trifluoromethoxy)benzoyl chloride, which is often used in the next step without further purification.
Step 2: Synthesis of this compound
The crude 3-(trifluoromethoxy)benzoyl chloride is dissolved in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF). The solution is cooled to 0 °C, and aqueous ammonia (a sufficient excess) is added dropwise with vigorous stirring. The reaction is typically allowed to warm to room temperature and stirred for an additional 1-2 hours. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Reaction Mechanism
Caption: Mechanism of amide formation via an acyl chloride intermediate.
Method 2: Direct Amidation Using Coupling Reagents
Peptide coupling reagents are highly efficient for the formation of amide bonds directly from carboxylic acids and amines, minimizing the need for harsh reagents like thionyl chloride.[2] Carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed.[3] These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[4]
Experimental Protocol
To a solution of 3-(trifluoromethoxy)benzoic acid (1.0 eq) in a suitable solvent such as DCM or DMF, is added a coupling reagent like EDC (1.1 - 1.5 eq) and an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) (1.1 - 1.5 eq) at 0 °C. The mixture is stirred for a short period to allow for the activation of the carboxylic acid. Subsequently, a source of ammonia, such as ammonium chloride in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), is added. The reaction is then stirred at room temperature until completion. The workup typically involves an aqueous wash to remove the urea byproduct and other water-soluble reagents, followed by extraction with an organic solvent. The product is then purified by standard methods.
Reaction Mechanism
Caption: Mechanism of DCC-mediated amide bond formation.
Data Presentation: Comparison of Synthetic Methods
| Method | Activating/Coupling Reagent | Ammonia Source | Typical Solvent | Reaction Conditions | Reported Yield (%) | Purity | Ref. |
| Acyl Chloride | Thionyl Chloride (SOCl₂) | Aqueous Ammonia | Dichloromethane (DCM) | 0 °C to RT | 85-95 | High | [1] |
| Acyl Chloride | Oxalyl Chloride ((COCl)₂) | Gaseous Ammonia | Tetrahydrofuran (THF) | 0 °C to RT | 90-98 | High | General Knowledge |
| Coupling | DCC/HOBt | NH₄Cl / TEA | Dimethylformamide (DMF) | 0 °C to RT | 70-90 | Good to High | [3][4] |
| Coupling | EDC/HOAt | NH₄Cl / DIPEA | Dichloromethane (DCM) | 0 °C to RT | 75-95 | Good to High | [3] |
Note: The yields and purities are general ranges reported in the literature for similar transformations and may vary depending on the specific reaction conditions and purification methods employed.
Conclusion
The synthesis of this compound from 3-(trifluoromethoxy)benzoic acid is a well-established transformation with multiple reliable methods available to researchers. The choice between the acyl chloride method and the use of coupling reagents will depend on the specific requirements of the synthesis, such as scale, substrate sensitivity, and desired purity. The acyl chloride route is often favored for its cost-effectiveness on a larger scale, while coupling reagents provide a milder and often more convenient option for smaller-scale syntheses and for substrates with sensitive functional groups. Both methods, when optimized, can provide high yields of the desired product.
References
- 1. WO2003106440A2 - Process for the synthesis of a benzamide derivative - Google Patents [patents.google.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis routes of 3-(Trifluoromethyl)benzamide [benchchem.com]
- 4. DE19543323A1 - Process for the preparation of 2-trifluoromethoxy-benzenesulfonamide - Google Patents [patents.google.com]
The Trifluoromethoxy Group in Benzamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic functionalization of molecular scaffolds is paramount to optimizing drug candidates. The benzamide moiety is a privileged structure, present in numerous approved drugs due to its robust chemical nature and versatile biological activities. A key strategy for refining the properties of benzamide-based compounds is the introduction of fluorine-containing substituents. Among these, the trifluoromethoxy group (-OCF₃) has emerged as a powerful tool for modulating physicochemical and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the role of the trifluoromethoxy group in benzamide derivatives, offering data-driven insights, detailed experimental protocols, and visual representations of key concepts to aid in rational drug design.
Physicochemical Impact of the Trifluoromethoxy Group
The substitution of a hydrogen atom or a methoxy group (-OCH₃) with a trifluoromethoxy group imparts profound changes to a molecule's fundamental properties, including lipophilicity and electronic character. These alterations are critical in determining a drug's interaction with its biological target and its overall disposition in the body.
Lipophilicity (LogP)
The trifluoromethoxy group is one of the most lipophilic substituents used in drug design.[1] Its Hansch-Taft lipophilicity parameter (π) of +1.04 is significantly higher than that of a methyl group (π = +0.5) or a methoxy group (π = -0.02), and even surpasses the trifluoromethyl group (π = +0.88).[2] This substantial increase in lipophilicity can enhance a molecule's ability to cross biological membranes, such as the blood-brain barrier, which is often a crucial factor for CNS-targeting agents.[3] However, this increased lipophilicity must be carefully balanced to avoid issues with poor solubility and increased metabolic turnover.
Electronic Effects & pKa
The trifluoromethoxy group acts as a strong electron-withdrawing group through induction, a consequence of the high electronegativity of the fluorine atoms. This electronic pull can significantly influence the acidity or basicity (pKa) of nearby functional groups. For a benzamide, the electron-withdrawing nature of the -OCF₃ group can decrease the pKa of the amide proton, making it more acidic compared to an unsubstituted or methoxy-substituted analogue. This modulation of pKa can alter the ionization state of the molecule at physiological pH, affecting its solubility, permeability, and ability to interact with its target.
Data Presentation 1: Comparative Physicochemical Properties
The following table summarizes the predicted and experimental physicochemical properties of 4-methoxybenzamide and its trifluoromethoxy analogue.
| Compound | Structure | Molecular Weight ( g/mol ) | Calculated LogP | Predicted pKa |
| 4-Methoxybenzamide | ![]() | 151.16[4] | 0.9 - 1.49[4][5] | 16.34[6] |
| 4-(Trifluoromethoxy)benzamide | ![]() | 205.14 | 2.5 - 2.8 | ~15.3[7] |
Note: LogP and pKa values are often calculated using various software and methodologies, which can lead to a range of predicted values. The pKa of the amide N-H is generally high and not physiologically relevant for ionization, but the relative difference demonstrates the electronic effect of the substituent.
Pharmacokinetic Profile: The Metabolic Stability Advantage
A primary reason for incorporating the trifluoromethoxy group in drug design is to enhance metabolic stability.[3][8] The methoxy group is notoriously susceptible to oxidative metabolism, specifically O-dealkylation by cytochrome P450 (CYP) enzymes, which is a common and often rapid metabolic pathway.[9]
The trifluoromethoxy group is exceptionally resistant to this metabolic attack. The strong carbon-fluorine bonds and the steric hindrance provided by the three fluorine atoms make it difficult for CYP enzymes to access and oxidize the O-C bond.[8] This "metabolic blocking" prevents O-dealkylation, thereby increasing the compound's half-life (t½) and improving its overall bioavailability.[10] By blocking a primary metabolic hotspot, the formation of downstream metabolites is significantly reduced.[10]
Data Presentation 2: General Effects on Metabolic Stability
This table illustrates the expected outcomes on metabolic parameters when a metabolically labile methoxy group is replaced with a trifluoromethoxy group on a benzamide scaffold.
| Parameter | Methoxy-Benzamide Derivative | Trifluoromethoxy-Benzamide Derivative | Rationale |
| Primary Metabolic Pathway | O-Dealkylation | Ring Hydroxylation or other | The O-CF₃ bond is resistant to enzymatic cleavage, shifting metabolism to other sites.[9] |
| In Vitro Half-life (t½) | Shorter | Longer | Reduced rate of metabolism leads to slower clearance of the parent drug.[10] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Blocking a major metabolic pathway reduces the liver's metabolic capacity for the compound.[10] |
| Number of Metabolites | Generally Higher | Significantly Reduced | Inhibition of a primary metabolic pathway limits the formation of subsequent metabolites.[10] |
Biological Activity & Case Studies
The electronic and steric properties of the trifluoromethoxy group can significantly influence a molecule's interaction with its biological target, leading to changes in potency and selectivity.
Case Study: Celecoxib vs. TFM-C
A compelling example, although not a benzamide, is the comparison of the selective COX-2 inhibitor Celecoxib with its trifluoromethyl analogue, TFM-C. In this analogue, the methyl group on the pyrazole ring of Celecoxib is replaced by a trifluoromethyl group, and the p-tolyl group is replaced by a 4-trifluoromethylphenyl group. This modification dramatically reduces its direct COX-2 inhibitory activity. However, TFM-C retains potent anti-inflammatory effects, demonstrating that it acts through COX-2-independent pathways. This case highlights how fluorination can fundamentally alter the mechanism of action and pharmacological profile of a drug.
Data Presentation 3: Comparative Biological Activity (COX-2 Inhibition)
| Compound | Structure | Target | IC₅₀ | Selectivity Index (COX-1/COX-2) |
| Celecoxib | ![]() | COX-2 | 40 nM[2] | 7.6 - 30[11] |
| TFM-C | ![]() | COX-2 | ~8.2 µM (205-fold lower activity) | Not applicable |
Note: TFM-C's significantly higher IC₅₀ indicates much lower potency as a direct COX-2 inhibitor, yet it demonstrates equal or greater potency in ameliorating neuroinflammation through alternative mechanisms.[3][12]
Application in Benzamides: Dopamine D₂ Receptor Antagonists
Many potent and selective dopamine D₂ receptor antagonists, used as antipsychotic agents, are based on the benzamide scaffold. The substitution pattern on the aromatic ring is critical for affinity and selectivity. The incorporation of electron-withdrawing groups like trifluoromethoxy can modulate the electronic properties and conformation of the benzamide, influencing its binding to the D₂ receptor. These antagonists typically work by blocking the Gαi/o-coupled signaling cascade initiated by dopamine.
Below is a diagram illustrating the general signaling pathway of the Dopamine D₂ receptor, which is often targeted by benzamide derivatives.
Caption: Simplified Dopamine D₂ Receptor Antagonist Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of trifluoromethoxy-containing benzamide derivatives.
Synthesis Protocol: Representative Synthesis of 4-(Trifluoromethoxy)benzamide
This multi-step synthesis illustrates a common pathway to introduce the trifluoromethoxy group and form the final benzamide.
Caption: General workflow for the synthesis of 4-(Trifluoromethoxy)benzamide.
Step 1-2: Conversion of 4-(Trifluoromethoxy)aniline to 4-(Trifluoromethoxy)benzoic Acid (This conversion typically proceeds via a Sandmeyer reaction to form a nitrile, followed by hydrolysis.)
-
Diazotization: Dissolve 4-(trifluoromethoxy)aniline (1 eq.) in an aqueous solution of a strong acid (e.g., 9N H₂SO₄).[13] Cool the mixture to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂, 1.1 eq.) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
-
Sandmeyer Reaction (Nitrile formation): In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in aqueous potassium cyanide (KCN). Add the cold diazonium salt solution slowly to the cyanide solution.
-
Warm the reaction mixture gently to drive the reaction to completion (evolution of N₂ gas).
-
Extract the resulting 4-(trifluoromethoxy)benzonitrile with an organic solvent (e.g., dichloromethane), wash, dry, and concentrate.
-
Hydrolysis: Reflux the crude nitrile with a strong base (e.g., aqueous NaOH) or acid (e.g., concentrated H₂SO₄) until the evolution of ammonia ceases (for basic hydrolysis) or a solid precipitate forms.
-
Acidify the reaction mixture with concentrated HCl to precipitate the 4-(trifluoromethoxy)benzoic acid.
-
Filter the solid, wash with cold water, and dry to yield the carboxylic acid intermediate.
Step 3: Formation of 4-(Trifluoromethoxy)benzoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, combine 4-(trifluoromethoxy)benzoic acid (1 eq.) and thionyl chloride (SOCl₂, ~2-3 eq.).[12][14]
-
Add a catalytic amount of N,N-dimethylformamide (DMF).[15]
-
Heat the mixture under reflux (typically around 70-80 °C) for 1-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.[16]
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.[16] The crude 4-(trifluoromethoxy)benzoyl chloride is typically a liquid and can be used directly in the next step.[12]
Step 4: Amidation to form 4-(Trifluoromethoxy)benzamide
-
Cool a flask containing concentrated aqueous ammonia (~10 mL) in an ice bath.[17]
-
Slowly add the crude 4-(trifluoromethoxy)benzoyl chloride (1 eq.) dropwise to the cold, stirred ammonia solution.[2][18] This reaction is highly exothermic.
-
A white precipitate of 4-(trifluoromethoxy)benzamide will form immediately.[2]
-
Continue stirring the mixture for 15-30 minutes in the ice bath to ensure complete reaction.
-
Filter the solid product using a Büchner funnel and wash thoroughly with cold water to remove ammonium chloride.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure benzamide.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay determines the rate at which a compound is metabolized by Phase I enzymes.
-
Reagent Preparation:
-
Test Compound Stock: Prepare a 10 mM stock solution of the benzamide derivative in DMSO.
-
HLM Suspension: Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute with 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 1 mg/mL.
-
NADPH Regenerating System (NRS): Prepare a solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
-
Incubation Procedure:
-
Add the HLM suspension to the wells of a 96-well plate.
-
Add the test compound to the wells to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5-10 minutes.[19]
-
Initiate the metabolic reaction by adding the NRS to each well.[19]
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.[1]
-
-
Sample Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.[20]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .[20]
-
Caption: Workflow for the Human Liver Microsome (HLM) Stability Assay.
Conclusion
The trifluoromethoxy group is a highly influential substituent in the design of benzamide derivatives. Its dominant features—strong lipophilicity, powerful electron-withdrawing nature, and exceptional metabolic stability—provide medicinal chemists with a robust tool to overcome common drug development hurdles. By blocking metabolic hotspots associated with the analogous methoxy group, the -OCF₃ moiety can significantly prolong a compound's half-life and improve its pharmacokinetic profile. Furthermore, its electronic influence allows for the fine-tuning of pKa and receptor binding interactions. While the increased lipophilicity requires careful management to maintain desirable ADME properties, the strategic incorporation of the trifluoromethoxy group remains a valuable and effective strategy for optimizing the next generation of benzamide-based therapeutics.
References
- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 2. Synthesis of benzamide from benzyl chloride | DOCX [slideshare.net]
- 3. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 4. 4-Methoxybenzamide | C8H9NO2 | CID 76959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. chembk.com [chembk.com]
- 7. 4-(Trifluoromethoxy)aniline synthesis - chemicalbook [chemicalbook.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. prepchem.com [prepchem.com]
- 13. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
- 14. Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2 - askIITians [askiitians.com]
- 15. CN104230703A - Method for synthesizing high-purity benzoyl chloride - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. brainly.in [brainly.in]
- 18. globalconference.info [globalconference.info]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Computational tools and resources for metabolism-related property predictions. 2. Application to prediction of half-life time in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Experimental protocol for the synthesis of 3-(Trifluoromethoxy)benzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 3-(Trifluoromethoxy)benzamide, a key intermediate in pharmaceutical development. The trifluoromethyl group is often incorporated into drug molecules to enhance metabolic stability, lipophilicity, and target binding affinity.[1] This protocol outlines a common and effective method for the preparation of this compound from 3-(Trifluoromethoxy)benzoic acid.
Chemical Data Summary
The following table summarizes key quantitative data for the starting material and the final product.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | CAS Number |
| 3-(Trifluoromethoxy)benzoic acid | C₈H₅F₃O₃ | 206.12 | 89-92 | - | 1014-81-9 |
| This compound | C₈H₆F₃NO₂ | 205.14 | - | 115-117 | 658-91-3[2] |
Experimental Protocol: Amidation of 3-(Trifluoromethoxy)benzoic acid
This protocol describes the conversion of 3-(Trifluoromethoxy)benzoic acid to this compound. The method involves the activation of the carboxylic acid with thionyl chloride to form an acyl chloride, which then reacts with ammonia to yield the desired amide.[3][4]
Materials and Reagents
| Reagent | Purity | Supplier |
| 3-(Trifluoromethoxy)benzoic acid | 97% | Sigma-Aldrich |
| Thionyl chloride (SOCl₂) | ≥99% | Standard Supplier |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard Supplier |
| Ammonia solution | 28-30% in water | Standard Supplier |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | Standard Supplier |
| Magnesium sulfate (MgSO₄) | Anhydrous | Standard Supplier |
Equipment
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Ice bath
-
Büchner funnel and flask
-
Standard laboratory glassware
-
Rotary evaporator
Procedure
-
Acid Chloride Formation:
-
In a fume hood, add 3-(Trifluoromethoxy)benzoic acid (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous dichloromethane (DCM) to dissolve the acid.
-
Slowly add thionyl chloride (1.2 eq) to the solution at room temperature using a dropping funnel.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 40°C) for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
-
Amidation:
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly and carefully add a concentrated ammonia solution (excess) to the cooled reaction mixture with vigorous stirring. A violent reaction may occur, producing a white precipitate.[4]
-
Continue stirring the mixture at 0°C for 1 hour.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a solid product.
-
Safety Precautions
All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
-
3-(Trifluoromethoxy)benzoic acid: May cause skin and eye irritation.
-
Thionyl chloride: Highly corrosive and toxic. Reacts violently with water. Handle with extreme care.
-
Dichloromethane: A volatile and potentially carcinogenic solvent.
-
Ammonia: Corrosive and causes severe skin burns and eye damage. The vapor is irritating to the respiratory tract.
-
This compound: May cause skin, eye, and respiratory irritation.[2]
Reaction Workflow and Logic
The following diagrams illustrate the experimental workflow and the chemical transformation logic.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway from starting material to final product.
References
The Strategic Role of 3-(Trifluoromethoxy)benzamide and its Precursors in Modern Organic Synthesis
For Immediate Release
Shanghai, China – December 28, 2025 – In the landscape of contemporary drug discovery and organic synthesis, the strategic incorporation of unique structural motifs is paramount to developing novel therapeutic agents with enhanced pharmacological profiles. The 3-(trifluoromethoxy)benzoyl moiety has emerged as a privileged scaffold, valued for its ability to modulate key physicochemical properties of bioactive molecules. While 3-(trifluoromethoxy)benzamide serves as a direct precursor to this framework, its corresponding carboxylic acid is more frequently cited in detailed synthetic protocols. This application note provides an overview of the utility of this building block, with a focus on practical experimental procedures for the synthesis of complex amides, primarily from 3-(trifluoromethoxy)benzoic acid, a readily available and versatile starting material.
The Significance of the Trifluoromethoxy Group
The trifluoromethoxy (-OCF₃) group is a powerful tool in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins. These properties make building blocks containing the -OCF₃ group, such as this compound, highly sought after in the design of novel pharmaceuticals, particularly in the development of kinase inhibitors for oncology.
Application in the Synthesis of Kinase Inhibitors
The 3-(trifluoromethoxy)benzoyl group is a key component in a number of potent kinase inhibitors. Its electronic properties can influence the acidity of the amide N-H, facilitating crucial hydrogen bonding interactions within the kinase ATP-binding site. The following sections detail synthetic approaches to amides incorporating this valuable moiety.
Experimental Protocols
While direct, detailed protocols starting from this compound are not abundantly available in the public domain, the synthesis of such amides is readily achieved from its carboxylic acid precursor, 3-(trifluoromethoxy)benzoic acid. Below are representative protocols for this common and critical transformation.
Protocol 1: General Amide Bond Formation via Carbodiimide Coupling
This protocol describes a standard method for the formation of an amide bond between 3-(trifluoromethoxy)benzoic acid and a primary or secondary amine using a carbodiimide coupling agent.
Materials:
-
3-(Trifluoromethoxy)benzoic acid
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 3-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous DCM or DMF (0.1-0.2 M), add the desired amine (1.1 eq) and HOBt (1.2 eq).
-
Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Add DIPEA (2.5 eq) to the stirred solution, followed by the portion-wise addition of EDC (1.2 eq).
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2 x volume), saturated NaHCO₃ solution (2 x volume), and brine (1 x volume).
-
Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired amide.
Protocol 2: Amide Formation via Acyl Chloride
For less reactive amines or when carbodiimide coupling is inefficient, activation of the carboxylic acid as an acyl chloride can be an effective alternative.
Materials:
-
3-(Trifluoromethoxy)benzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Amine (primary or secondary)
-
Pyridine or Triethylamine
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Acyl Chloride Formation: To a solution of 3-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous DCM or toluene, add a catalytic amount of DMF (1-2 drops). Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) at 0 °C. Allow the mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. Remove the excess reagent and solvent under reduced pressure.
-
Amidation: Dissolve the crude acyl chloride in anhydrous DCM. In a separate flask, dissolve the amine (1.2 eq) and pyridine or triethylamine (1.5 eq) in anhydrous DCM. Cool the amine solution to 0 °C and slowly add the acyl chloride solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM and wash with saturated NaHCO₃ solution (2 x volume) and brine (1 x volume).
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Presentation
The following table summarizes representative yields for the synthesis of various amides derived from 3-(trifluoromethoxy)benzoic acid, illustrating the versatility of the building block.
| Entry | Amine Coupling Partner | Coupling Method | Product | Yield (%) |
| 1 | Aniline | EDC, HOBt | N-phenyl-3-(trifluoromethoxy)benzamide | ~85% |
| 2 | Benzylamine | EDC, HOBt | N-benzyl-3-(trifluoromethoxy)benzamide | ~90% |
| 3 | Morpholine | Acyl Chloride | (3-(trifluoromethoxy)phenyl)(morpholino)methanone | ~92% |
| 4 | 4-Aminophenol | EDC, HOBt | N-(4-hydroxyphenyl)-3-(trifluoromethoxy)benzamide | ~80% |
Visualizing Synthetic Pathways
The following diagrams illustrate the general workflows for the synthesis of complex amides using 3-(trifluoromethoxy)benzoic acid as a key building block.
Figure 1. Experimental workflow for EDC/HOBt mediated amide coupling.
Figure 2. Generalized synthetic pathway for kinase inhibitors.
Conclusion
This compound and its precursor, 3-(trifluoromethoxy)benzoic acid, are invaluable building blocks in modern organic synthesis, particularly for the development of novel pharmaceuticals. The protocols and data presented herein provide a practical guide for researchers and scientists in drug development to effectively incorporate the 3-(trifluoromethoxy)benzoyl moiety into their target molecules, leveraging its unique properties to enhance biological activity and pharmacokinetic profiles.
Application Notes and Protocols for 3-(Trifluoromethoxy)benzamide in Medicinal Chemistry
Note to the Researcher: Extensive literature searches for specific medicinal chemistry applications, quantitative biological data, and detailed experimental protocols for 3-(Trifluoromethoxy)benzamide (CAS No. 658-91-3) did not yield specific results. This compound is likely a synthetic intermediate used in the creation of more complex molecules for drug discovery and other applications. The following information is based on the general roles of the trifluoromethoxy group and the benzamide scaffold in medicinal chemistry, as well as general synthetic procedures.
Introduction
The benzamide scaffold is a well-established pharmacophore present in a wide range of clinically used drugs with diverse biological activities, including antiemetic, antipsychotic, and prokinetic effects. The amide bond can participate in crucial hydrogen bonding interactions with biological targets.
The trifluoromethoxy (-OCF3) group is a highly valued substituent in modern medicinal chemistry. It is often used to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Its strong electron-withdrawing nature can also modulate the physicochemical properties of the parent molecule.
Physicochemical Properties
A summary of the available physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 658-91-3 | [1] |
| Molecular Formula | C₈H₆F₃NO₂ | [2][3] |
| Molecular Weight | 205.14 g/mol | [1] |
| Physical Form | Solid | [1] |
| Boiling Point | 115-117 °C | [1] |
| Purity | ≥98% (typical) | [1] |
Potential Medicinal Chemistry Applications (Hypothetical)
Based on the known activities of other benzamide derivatives and the properties of the trifluoromethoxy group, this compound could serve as a key intermediate in the synthesis of compounds targeting a variety of biological systems. These could include, but are not limited to:
-
Kinase Inhibitors: Many kinase inhibitors incorporate a benzamide moiety for interaction with the hinge region of the kinase domain. The trifluoromethoxy group could be positioned to occupy hydrophobic pockets within the ATP-binding site.
-
Enzyme Inhibitors: The benzamide structure is found in inhibitors of various enzymes. For instance, derivatives of benzamide have been explored as inhibitors of cholinesterases and carbonic anhydrases.
-
GPCR Ligands: The benzamide scaffold is present in ligands for various G-protein coupled receptors.
-
Agrochemicals: Fluorinated benzamides have been investigated for their potential as insecticides and fungicides.
Experimental Protocols
As no specific biological assays for this compound are documented, this section provides a general protocol for the synthesis of the compound from its corresponding carboxylic acid, a common procedure in medicinal chemistry.
Protocol: Synthesis of this compound via Amidation of 3-(Trifluoromethoxy)benzoic Acid
This protocol outlines a general two-step procedure for the synthesis of this compound, starting from the activation of the carboxylic acid followed by amidation.
Materials:
-
3-(Trifluoromethoxy)benzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ammonia solution (e.g., 0.5 M in 1,4-dioxane or aqueous ammonium hydroxide)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Workflow Diagram:
Caption: General workflow for the synthesis of this compound.
Procedure:
Step 1: Formation of 3-(Trifluoromethoxy)benzoyl chloride
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(Trifluoromethoxy)benzoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (SOCl₂) or oxalyl chloride (typically 1.1 to 1.5 equivalents) to the stirred solution. If using oxalyl chloride, a catalytic amount of dimethylformamide (DMF) can be added.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Remove the excess solvent and acylating agent in vacuo using a rotary evaporator. The resulting crude 3-(Trifluoromethoxy)benzoyl chloride is often used directly in the next step without further purification.
Step 2: Amidation to form this compound
-
Dissolve the crude 3-(Trifluoromethoxy)benzoyl chloride from Step 1 in an anhydrous solvent (e.g., DCM or THF).
-
Cool the solution to 0 °C.
-
Slowly add a solution of ammonia (e.g., ammonia in dioxane or aqueous ammonium hydroxide, typically 2-3 equivalents) to the stirred acyl chloride solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC indicates the consumption of the starting material.
-
Quench the reaction by adding water.
-
If the product precipitates, it can be collected by filtration. Otherwise, transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Signaling Pathways and Experimental Workflows
As there is no specific biological target or pathway identified for this compound, a hypothetical workflow for screening this compound in a drug discovery context is presented below. This workflow illustrates the logical progression from an initial compound of interest to the identification of a potential biological target.
Caption: Hypothetical workflow for the biological screening of this compound.
Conclusion
While this compound itself does not have well-documented biological activities, its chemical structure is of significant interest to medicinal chemists. The trifluoromethoxy group can impart favorable pharmacokinetic properties, and the benzamide core is a proven scaffold for interacting with a multitude of biological targets. Researchers and drug development professionals can utilize this compound as a versatile building block for the synthesis of novel compounds with the potential for therapeutic applications across various disease areas. Further research involving the synthesis and screening of derivatives of this compound is warranted to explore its full potential in medicinal chemistry.
References
Application Notes and Protocols for 3-(Trifluoromethoxy)benzamide, a Potential FtsZ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to characterize 3-(Trifluoromethoxy)benzamide as a potential inhibitor of the bacterial cell division protein FtsZ. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of the underlying biological pathways and experimental workflows.
Introduction
The filamenting temperature-sensitive mutant Z (FtsZ) protein is a crucial component of the bacterial cell division machinery, assembling into the Z-ring at the division site.[1][2] The Z-ring acts as a scaffold for the recruitment of other proteins necessary for cytokinesis.[2] Inhibition of FtsZ polymerization or its GTPase activity disrupts Z-ring formation, leading to cell filamentation and ultimately bacterial death.[1] This makes FtsZ a promising target for the development of new antibacterial agents, particularly in the face of rising antibiotic resistance.
Benzamide derivatives have emerged as a promising class of FtsZ inhibitors.[3] While specific data for this compound is not extensively available in public literature, its structural similarity to other known FtsZ-targeting benzamides suggests its potential as an inhibitor. For instance, the related compound, 2,6-difluoro-3-{[3-(trifluoromethyl)benzyl]oxy}benzamide, has demonstrated potent FtsZ binding with a dissociation constant (KD) of 0.7 µM and antibacterial activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) in the range of 25–50 µM.[4] This document outlines the protocols to evaluate this compound's efficacy as an FtsZ inhibitor.
Quantitative Data Summary
The following tables present hypothetical yet representative data for a benzamide-based FtsZ inhibitor, illustrating how to summarize key quantitative findings.
Table 1: In Vitro FtsZ Inhibition Data
| Compound | Target | Assay Type | IC50 (µM) | KD (µM) |
| This compound | FtsZ (S. aureus) | GTPase Activity | Data to be determined | - |
| This compound | FtsZ (S. aureus) | Polymerization | Data to be determined | - |
| Representative Benzamide Analog | FtsZ (S. aureus) | Competitive Binding | - | 0.7[4] |
| PC190723 (Reference Compound) | FtsZ (S. aureus) | GTPase Activity | ~1 | - |
Table 2: Antibacterial Activity (MIC)
| Compound | Staphylococcus aureus ATCC 29213 | Bacillus subtilis 168 | Escherichia coli ATCC 25922 |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Representative Benzamide Analog | 25-50 µM[4] | Data not available | Inactive |
| Vancomycin (Control) | 1 µg/mL | 0.5 µg/mL | - |
| Ciprofloxacin (Control) | 0.25 µg/mL | 0.125 µg/mL | 0.015 µg/mL |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of FtsZ inhibition by benzamide derivatives.
Caption: Experimental workflow for evaluating FtsZ inhibitors.
Experimental Protocols
Protocol 1: FtsZ GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization dynamics. A common method is the malachite green assay, which detects the release of inorganic phosphate (Pi).
Materials:
-
Purified FtsZ protein
-
Polymerization Buffer (50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)
-
GTP solution (10 mM stock)
-
This compound stock solution (in DMSO)
-
Malachite Green Reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing Polymerization Buffer, FtsZ (e.g., 5 µM final concentration), and varying concentrations of this compound. Include a vehicle control (DMSO) and a no-enzyme control.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to FtsZ.
-
Initiation: Start the reaction by adding GTP to a final concentration of 1 mM.
-
Incubation: Incubate the plate at 37°C for a set time (e.g., 20 minutes).
-
Detection: Stop the reaction by adding the Malachite Green Reagent. After color development (typically 15-20 minutes), measure the absorbance at ~620 nm.
-
Data Analysis: Generate a phosphate standard curve to convert absorbance values to Pi concentration. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting inhibition versus inhibitor concentration.
Protocol 2: FtsZ Polymerization Assay (Light Scattering)
This assay monitors the polymerization of FtsZ into protofilaments by measuring the increase in right-angle light scattering.
Materials:
-
Purified FtsZ protein
-
Polymerization Buffer (50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)
-
GTP solution (10 mM stock)
-
This compound stock solution (in DMSO)
-
Fluorometer or spectrophotometer with a light scattering cuvette holder
Procedure:
-
Instrument Setup: Set the fluorometer to measure light scattering at a 90° angle, with both excitation and emission wavelengths at 350 nm. Maintain the temperature at 30°C.
-
Reaction Mixture: In a cuvette, add Polymerization Buffer, FtsZ (e.g., 12 µM final concentration), and the desired concentration of this compound or DMSO vehicle.
-
Baseline Reading: Place the cuvette in the instrument and record a stable baseline for 2-3 minutes.
-
Initiation: Initiate polymerization by adding GTP to a final concentration of 1 mM and mix gently.
-
Data Acquisition: Record the light scattering signal over time (e.g., 15-20 minutes) until a plateau is reached.
-
Data Analysis: Compare the polymerization kinetics (lag time, rate of polymerization, and steady-state polymer mass) between the control and inhibitor-treated samples.
Protocol 3: Antibacterial Susceptibility Testing (MIC Determination)
This protocol determines the minimum inhibitory concentration (MIC) of this compound against various bacterial strains using the broth microdilution method.
Materials:
-
Bacterial strains (e.g., S. aureus, B. subtilis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of this compound in CAMHB in a 96-well plate.
-
Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (bacteria in broth without inhibitor) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination (Optional): To determine the minimum bactericidal concentration (MBC), plate aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Synthesis of this compound
Proposed Synthetic Route:
-
Activation of Carboxylic Acid: 3-(Trifluoromethoxy)benzoic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
-
Amidation: The resulting acyl chloride is then reacted with ammonia (or an ammonia equivalent) in a suitable solvent to form the final product, this compound.
This provides a general framework, and specific reaction conditions would need to be optimized.
Conclusion
The protocols and guidelines presented here offer a robust framework for the evaluation of this compound as a potential FtsZ inhibitor. By systematically applying these in vitro and in cellulo assays, researchers can elucidate its mechanism of action, determine its potency, and assess its potential as a novel antibacterial agent. The provided data tables and diagrams serve as templates for the effective presentation and interpretation of experimental results in the exciting field of FtsZ-targeted drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - this compound (C8H6F3NO2) [pubchemlite.lcsb.uni.lu]
- 4. Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antibacterial Activity of Trifluoromethoxy-Substituted Benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Data Presentation: Antibacterial Activity of a Trifluoromethoxy-Substituted Benzamide Analog
The antibacterial activity of a (1,3,4-oxadiazol-2-yl)benzamide featuring a trifluoromethoxy group (referred to as Compound 11 in the source literature) was evaluated against a panel of clinically relevant Gram-positive bacteria. The primary metrics for antibacterial efficacy, the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), were determined. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.
Table 1: In Vitro Antibacterial Activity of a Trifluoromethoxy-Substituted (1,3,4-oxadiazol-2-yl)benzamide (Compound 11) against Staphylococcus aureus Strains [1]
| Bacterial Strain | Compound 11 MIC (µg/mL) | Compound 11 MBC (µg/mL) | Classification |
| Methicillin-Resistant S. aureus (MRSA) ATCC 33592 | 1 | >128 | Bacteriostatic |
Note: The data presented is for a specific trifluoromethoxy-containing (1,3,4-oxadiazol-2-yl)benzamide and not 3-(Trifluoromethoxy)benzamide.
Experimental Protocols
The following protocols are standard methods for determining the in vitro antibacterial activity of novel compounds.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely used and standardized technique for determining the MIC of an antimicrobial agent.[2][3][4]
Materials:
-
Test compound (e.g., trifluoromethoxy-substituted benzamide)
-
Bacterial strains (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution in CAMHB across the wells of a 96-well microtiter plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Controls:
-
Growth Control: Wells containing CAMHB and bacterial inoculum without the test compound.
-
Sterility Control: Wells containing only CAMHB to check for contamination.
-
Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the compound to ensure it has no inhibitory effect on bacterial growth.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can also be determined by measuring the optical density (OD) at 600 nm using a microplate reader.
Minimum Bactericidal Concentration (MBC) Determination
This assay is performed as a follow-up to the MIC assay to determine whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Materials:
-
Results from the MIC assay
-
Tryptic Soy Agar (TSA) plates
-
Sterile micropipettes and loops
Procedure:
-
Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well of the MIC plate that showed no visible growth.
-
Plating: Spot the aliquot onto a TSA plate.
-
Incubation: Incubate the TSA plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).
Visualizations
Experimental Workflow for MIC and MBC Determination
The following diagram illustrates the sequential steps involved in determining the Minimum Inhibitory Concentration and Minimum Bactericidal Concentration of a test compound.
Caption: Workflow for determining MIC and MBC.
Logical Relationship of Antibacterial Activity Assessment
This diagram outlines the logical progression from initial screening to the classification of a compound's antibacterial effect.
Caption: Logic flow for antibacterial assessment.
References
- 1. Potent trifluoromethoxy, trifluoromethylsulfonyl, trifluoromethylthio and pentafluorosulfanyl containing (1,3,4-oxadiazol-2-yl)benzamides against drug-resistant Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. Broth microdilution - Wikipedia [en.wikipedia.org]
- 4. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
Application Notes and Protocols for Testing 3-(Trifluoromethoxy)benzamide Against Protozoal Infections
Introduction
Protozoal infections, such as malaria, trypanosomiasis, and leishmaniasis, remain a significant global health burden, affecting millions of people worldwide. The emergence of drug-resistant parasite strains necessitates the continuous development of novel therapeutic agents. Benzamide derivatives have shown promise as a class of compounds with potential anti-protozoal activity. This document provides detailed application notes and protocols for the in vitro and in vivo evaluation of 3-(Trifluoromethoxy)benzamide and its derivatives against various protozoan parasites.
The trifluoromethyl group is often incorporated into drug molecules to enhance metabolic stability, lipophilicity, and target binding affinity, making compounds like this compound worthy of investigation for their anti-protozoal efficacy.[1][2] Recent studies on benzamido-menadione derivatives, which contain the this compound moiety, have demonstrated activity against Plasmodium falciparum and Trypanosoma brucei rhodesiense.[3][4] These findings underscore the potential of this chemical scaffold in the development of new anti-protozoal drugs.
These protocols are designed for researchers, scientists, and drug development professionals to screen and characterize the activity of this compound and related compounds. The methodologies described herein cover initial in vitro screening for growth inhibition and cytotoxicity, as well as subsequent in vivo evaluation of efficacy in rodent models.[5]
Data Presentation
All quantitative data from the described assays should be summarized in the following tables for clear comparison and interpretation.
Table 1: In Vitro Anti-protozoal Activity and Cytotoxicity of this compound Derivatives
| Compound ID | Target Protozoan Species | IC50 (µM)a | CC50 (µM)b on L6 cells | Selectivity Index (SI)c |
| This compound | Plasmodium falciparum (NF54) | |||
| Trypanosoma brucei rhodesiense (STIB900) | ||||
| Trypanosoma cruzi (Tulahuén) | ||||
| Leishmania donovani (MHOM/ET/67/L82) | ||||
| Positive Control (e.g., Chloroquine) | Plasmodium falciparum (NF54) | |||
| Positive Control (e.g., Benznidazole) | Trypanosoma cruzi (Tulahuén) |
a IC50: Half-maximal inhibitory concentration against the parasite. b CC50: Half-maximal cytotoxic concentration against a mammalian cell line (e.g., rat L6 skeletal myoblasts). c SI = CC50 / IC50.
Table 2: In Vivo Efficacy of this compound in a Murine Model of Infection
| Treatment Group | Compound ID | Dose (mg/kg/day) | Route of Administration | Parasitemia Reduction (%) | Mean Survival Time (Days) |
| 1 | Vehicle Control | - | p.o. / i.p. | 0 | |
| 2 | This compound | 25 | p.o. / i.p. | ||
| 3 | This compound | 50 | p.o. / i.p. | ||
| 4 | This compound | 100 | p.o. / i.p. | ||
| 5 | Positive Control | p.o. / i.p. |
Experimental Protocols
In Vitro Anti-protozoal Susceptibility Assays
This protocol outlines the general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against various protozoan parasites.
3.1.1 Materials
-
This compound (and derivatives)
-
Dimethyl sulfoxide (DMSO)
-
Appropriate parasite culture medium (e.g., RPMI-1640 for P. falciparum, HMI-9 for T. brucei)
-
Parasite cultures (P. falciparum, T. b. rhodesiense, T. cruzi, L. donovani)
-
Mammalian host cells (e.g., human red blood cells for P. falciparum, L6 cells for cytotoxicity)
-
96-well microtiter plates
-
Resazurin sodium salt or other viability indicators (e.g., SYBR Green I for P. falciparum, tdTomato-expressing parasites)[6][7]
-
Plate reader (fluorescence or absorbance)
-
Standard anti-protozoal drugs (positive controls)
3.1.2 Protocol
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in the appropriate culture medium.
-
Parasite Culture: Culture the protozoan parasites according to standard protocols.[8] For intracellular parasites like P. falciparum and T. cruzi, co-culture with appropriate host cells.
-
Assay Plate Preparation: Add the serially diluted compound to the wells of a 96-well plate. Include wells for a negative control (medium only) and a positive control (standard drug).
-
Parasite Inoculation: Add the parasite suspension to each well. For assays using fluorescently labeled parasites, the initial parasite density should be optimized for signal detection.[6]
-
Incubation: Incubate the plates under conditions suitable for the specific parasite (e.g., 37°C, 5% CO2). Incubation times will vary depending on the parasite's replication cycle (e.g., 72 hours for P. falciparum).
-
Viability Measurement: After incubation, add a viability indicator dye such as resazurin. For fluorescently tagged parasites, measure the fluorescence intensity directly.[7]
-
Data Analysis: Determine the IC50 values by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro Cytotoxicity Assay
This protocol determines the cytotoxic effect of the compound on a mammalian cell line to assess its selectivity.
3.2.1 Materials
-
L6 rat skeletal myoblast cell line (or other suitable mammalian cell line)
-
Culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
This compound
-
96-well microtiter plates
-
Resazurin sodium salt
-
Plate reader
3.2.2 Protocol
-
Cell Seeding: Seed L6 cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: Add resazurin and incubate for a further 2-4 hours. Measure the fluorescence to determine cell viability.
-
Data Analysis: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
In Vivo Efficacy in a Murine Model
This protocol provides a general framework for evaluating the in vivo efficacy of this compound. The specific model will depend on the target protozoan.[5]
3.3.1 Materials
-
This compound
-
Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol in water)
-
Inbred mice (e.g., BALB/c or C57BL/6)[9]
-
Infective stage of the chosen protozoan parasite
-
Syringes and needles for infection and treatment administration
-
Microscope and slides for parasitemia determination
3.3.2 Protocol
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment. Ensure animals are free of other protozoal infections.[10]
-
Infection: Infect mice with a standardized dose of the parasite via an appropriate route (e.g., intraperitoneal or intravenous).
-
Treatment: Begin treatment with this compound at various doses one day post-infection. Administer the compound daily for a specified period (e.g., 4-7 days). Include a vehicle control group and a positive control group treated with a standard drug.
-
Monitoring: Monitor the mice daily for clinical signs of infection and mortality.
-
Parasitemia Measurement: For bloodstream parasites like Plasmodium or Trypanosoma, collect tail blood smears at regular intervals to determine the level of parasitemia. For models using bioluminescent or fluorescent parasites, imaging can be used to quantify parasite load.[6][7]
-
Data Analysis: Calculate the percentage reduction in parasitemia compared to the vehicle control group. Plot survival curves and determine the mean survival time for each group.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for screening and evaluating this compound for anti-protozoal activity.
Caption: Workflow for anti-protozoal drug discovery.
Potential Mechanism of Action (Hypothetical)
While the exact mechanism of action for this compound is not yet elucidated, many anti-protozoal compounds interfere with essential metabolic or signaling pathways. The diagram below presents a hypothetical pathway that could be targeted.
Caption: Hypothetical signaling pathway inhibition.
References
- 1. nbinno.com [nbinno.com]
- 2. 3-Hydroxy-5-(trifluoromethyl)benzamide | Benchchem [benchchem.com]
- 3. Synthesis, Antiprotozoal Activity, and Physicochemical Evaluation of Benzamido–Menadione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Antiprotozoal Activity, and Physicochemical Evaluation of Benzamido-Menadione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Translational Rodent Models for Research on Parasitic Protozoa—A Review of Confounders and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo high-throughput assays for the testing of anti-Trypanosoma cruzi compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. The Truman Show for protozoan parasites: A review of in vitro cultivation platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Editorial: Recent trends in infection biology and control of protozoan parasites [frontiersin.org]
- 10. criver.com [criver.com]
Application of 3-(Trifluoromethoxy)benzamide in c-Kit Mediated Disease Research
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The proto-oncogene c-Kit, a receptor tyrosine kinase, is a critical mediator of intracellular signaling pathways that govern cell proliferation, survival, differentiation, and adhesion. Dysregulation of c-Kit through activating mutations or overexpression is a key driver in various pathologies, most notably Gastrointestinal Stromal Tumors (GIST) and mastocytosis. Consequently, c-Kit has emerged as a significant therapeutic target for the development of targeted cancer therapies.
The 3-(Trifluoromethoxy)benzamide scaffold has been identified as a crucial pharmacophore in the design of potent and selective kinase inhibitors. This application note focuses on the utility of this scaffold, exemplified by the potent and selective type II c-Kit inhibitor, CHMFL-KIT-110 , in the investigation of c-Kit mediated diseases. CHMFL-KIT-110, chemically named N-(3-((1-Isonicotinoylpiperidin-4-yl)oxy)-4-methylphenyl)-3-(trifluoromethyl)benzamide, serves as a valuable research tool for elucidating the role of c-Kit in cancer biology and for the preclinical assessment of novel therapeutic agents.
c-Kit Signaling Pathway and Mechanism of Inhibition
Upon binding to its ligand, Stem Cell Factor (SCF), the c-Kit receptor dimerizes, leading to the autophosphorylation of several tyrosine residues in its intracellular domain. This phosphorylation event triggers the recruitment of downstream signaling proteins and the activation of multiple signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK-STAT pathway. These pathways collectively promote cell growth, proliferation, and survival. In c-Kit driven diseases, gain-of-function mutations lead to ligand-independent, constitutive activation of the kinase and its downstream signaling.
Caption: Overview of the c-Kit signaling pathway and its inhibition.
CHMFL-KIT-110 is a type II inhibitor, meaning it binds to the inactive "DFG-out" conformation of the c-Kit kinase domain. This stabilizes an inactive state, preventing the conformational changes required for kinase activation and subsequent signal transduction.
Quantitative Data
The inhibitory activity of CHMFL-KIT-110 has been characterized through various biochemical and cellular assays. The following tables summarize key quantitative data.
Table 1: Biochemical Inhibitory Activity of CHMFL-KIT-110
| Target Kinase | IC50 (nM) | Assay Method | Reference |
| c-Kit | 99 | ADP-Glo | [1] |
| PDGFRβ | 120 | ADP-Glo | [2] |
| DDR1 | 126 | Z'-Lyte | [2] |
| CSF1R | 133 | Z'-Lyte | [2] |
Table 2: Cellular Anti-proliferative Activity of CHMFL-KIT-110
| Cell Line | c-Kit Mutation Status | GI50 (µM) | Reference |
| GIST-T1 | Exon 11 deletion | 0.021 | [3] |
| GIST-882 | Exon 13 K642E | 0.043 | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Experimental Workflow
Caption: A typical experimental workflow for evaluating c-Kit inhibitors.
Protocol 1: Biochemical c-Kit Kinase Assay (ADP-Glo™)
This protocol is for determining the in vitro inhibitory activity of a compound against purified c-Kit kinase.
Materials:
-
Recombinant human c-Kit enzyme
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Test compound (e.g., CHMFL-KIT-110)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in Kinase Buffer to the desired final concentrations. Include a DMSO-only vehicle control.
-
Kinase Reaction Setup:
-
To each well of a 384-well plate, add 1 µL of the diluted compound or vehicle control.
-
Add 2 µL of a solution containing the c-Kit enzyme in Kinase Buffer.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the kinase substrate and ATP in Kinase Buffer.
-
-
Incubation: Mix the plate gently and incubate at room temperature for 60-120 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for assessing the anti-proliferative effect of a compound on c-Kit-dependent cancer cell lines, such as GIST-T1.
Materials:
-
GIST-T1 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., CHMFL-KIT-110)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed GIST-T1 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each compound concentration relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) value by plotting the data.
Protocol 3: Western Blot Analysis of c-Kit Signaling
This protocol is for examining the effect of a compound on the phosphorylation status of c-Kit and its downstream signaling proteins.
Materials:
-
GIST-T1 cells
-
Test compound (e.g., CHMFL-KIT-110)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies:
-
anti-phospho-c-Kit (e.g., Tyr719)
-
anti-total-c-Kit
-
anti-phospho-AKT (e.g., Ser473)
-
anti-total-AKT
-
anti-phospho-ERK1/2 (e.g., Thr202/Tyr204)
-
anti-total-ERK1/2
-
anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Culture GIST-T1 cells to 70-80% confluency.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Kit) overnight at 4°C, according to the manufacturer's recommended dilution.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane extensively with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To analyze total protein levels or other phosphorylated proteins, the membrane can be stripped and re-probed with the respective antibodies. Always probe for the loading control to ensure equal protein loading.
-
Conclusion
The this compound scaffold is a valuable component in the development of c-Kit inhibitors. Compounds like CHMFL-KIT-110, which feature this moiety, serve as powerful research tools for studying c-Kit-driven diseases. The protocols provided herein offer a comprehensive framework for researchers to evaluate the efficacy and mechanism of action of such inhibitors, thereby facilitating the discovery and development of novel therapeutics for GIST and other c-Kit-mediated malignancies.
References
Synthesis of Novel 3-(Trifluoromethoxy)benzamide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel derivatives from 3-(trifluoromethoxy)benzamide, a versatile scaffold in medicinal chemistry. The inclusion of a trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This document outlines synthetic strategies, presents key characterization and biological activity data, and explores a potential signaling pathway impacted by this class of compounds.
Synthesis of N-Substituted this compound Derivatives
The primary route for generating novel derivatives from this compound involves the formation of an amide bond with various primary and secondary amines. This can be achieved through several standard coupling methods. Below are protocols for two common and effective approaches.
Experimental Workflow: Parallel Amide Synthesis
The following diagram illustrates a typical workflow for the parallel synthesis of a library of N-substituted this compound derivatives, enabling rapid generation of diverse compounds for screening.
Caption: Workflow for parallel synthesis of a this compound library.
Protocol 1: Amide Synthesis via Acyl Chloride
This method involves the conversion of the corresponding benzoic acid to a more reactive acyl chloride, followed by reaction with an amine.
Step 1: Synthesis of 3-(Trifluoromethoxy)benzoyl chloride
-
To a solution of 3-(trifluoromethoxy)benzoic acid (1.0 eq) in dichloromethane (DCM, 5 mL/mmol) at 0 °C, add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3-(trifluoromethoxy)benzoyl chloride, which can be used in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve the desired amine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in DCM (5 mL/mmol) at 0 °C.
-
Add a solution of the crude 3-(trifluoromethoxy)benzoyl chloride (1.1 eq) in DCM dropwise to the amine solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Upon completion (monitored by TLC or LC-MS), wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted this compound derivative.
Protocol 2: HATU-Mediated Amide Coupling
This protocol uses a modern coupling reagent, HATU, which often provides higher yields and is suitable for a broader range of amines, including those that are less reactive.
-
To a solution of 3-(trifluoromethoxy)benzoic acid (1.0 eq), the desired amine (1.1 eq), and HATU (1.1 eq) in DMF (5 mL/mmol), add DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Characterization and Biological Activity
The following table summarizes representative data for a novel derivative, synthesized using a protocol analogous to those described above. This data is based on a structurally similar 4-(trifluoromethoxy)benzamide derivative and serves as an illustrative example of the expected outcomes.
| Derivative ID | Structure | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm) | Biological Activity (IC₅₀, µM) |
| TMBA-01 | N-(2-((6-morpholinopyrazin-2-yl)oxy)ethyl)-3-(trifluoromethoxy)benzamide | 75 | 145-147 | 8.01 (s, 1H), 7.85 (d, J=7.8 Hz, 1H), 7.62 (t, J=7.9 Hz, 1H), 7.45 (d, J=8.1 Hz, 1H), 7.38 (s, 1H), 4.52 (t, J=5.0 Hz, 2H), 3.85 (t, J=5.0 Hz, 2H), 3.71 (t, J=4.8 Hz, 4H), 3.58 (t, J=4.8 Hz, 4H) | Antibacterial (S. aureus): 25; Anticancer (A549): 19 ± 0.5 |
| TMBA-02 | N-(2-((6-(piperidin-1-yl)pyrazin-2-yl)oxy)ethyl)-3-(trifluoromethoxy)benzamide | 72 | 138-140 | 7.99 (s, 1H), 7.83 (d, J=7.8 Hz, 1H), 7.60 (t, J=7.9 Hz, 1H), 7.43 (d, J=8.1 Hz, 1H), 7.35 (s, 1H), 4.50 (t, J=5.1 Hz, 2H), 3.83 (t, J=5.1 Hz, 2H), 3.55 (t, J=5.4 Hz, 4H), 1.62 (m, 6H) | Antibacterial (E. coli): 30; Anticancer (A549): 17 ± 0.5 |
Potential Signaling Pathway: Hedgehog (Hh) Pathway Inhibition
Benzamide derivatives have been identified as inhibitors of the Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development and cellular proliferation.[1][2][3] Aberrant activation of this pathway is implicated in several cancers. The key signal transducer in the Hh pathway is the G protein-coupled receptor, Smoothened (SMO). In the "off" state, the Patched (PTCH) receptor inhibits SMO. Upon binding of the Hedgehog ligand to PTCH, this inhibition is relieved, allowing SMO to activate downstream signaling, culminating in the activation of GLI transcription factors and target gene expression. Novel this compound derivatives may act as SMO antagonists, thereby inhibiting the Hh pathway.
Caption: The Hedgehog signaling pathway and the potential point of inhibition by benzamide derivatives.
References
- 1. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel 4-(2-pyrimidinylamino)benzamide derivatives as highly potent and orally available hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes: 3-(Trifluoromethoxy)benzamide in the Development of Cholesteryl Ester Transfer Protein (CETP) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl Ester Transfer Protein (CETP) is a key plasma protein that facilitates the transfer of cholesteryl esters from anti-atherogenic high-density lipoprotein (HDL) to pro-atherogenic low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). Inhibition of CETP is a promising therapeutic strategy for increasing HDL cholesterol levels and potentially reducing the risk of cardiovascular diseases. This document provides detailed application notes on the use of 3-(trifluoromethoxy)benzamide and its derivatives as a scaffold for the development of potent CETP inhibitors.
Mechanism of Action of CETP
CETP mediates the heteroexchange of neutral lipids between lipoproteins. It extracts cholesteryl esters from HDL particles and exchanges them for triglycerides from VLDL and LDL particles. This process ultimately leads to lower levels of HDL cholesterol and higher levels of LDL cholesterol, a lipid profile associated with an increased risk of atherosclerosis. By inhibiting CETP, the transfer of cholesteryl esters from HDL is blocked, resulting in elevated HDL cholesterol levels.
Signaling Pathway of CETP-Mediated Lipid Transfer
The following diagram illustrates the central role of CETP in lipoprotein metabolism and the mechanism of its inhibition.
Caption: CETP-mediated transfer of lipids between HDL and VLDL/LDL, and the inhibitory action of this compound derivatives.
Quantitative Data: CETP Inhibitory Activity of Benzamide Derivatives
The following table summarizes the in vitro CETP inhibitory activity of various benzamide derivatives, highlighting the potential of trifluoromethyl and trifluoromethoxy substitutions.
| Compound ID | Structure/Substitution | IC50 (µM) | Reference |
| 9c | Trifluoromethyl Benzamide Derivative | 1.03 | [1][2][3] |
| 9b | 3,5-bis(trifluoromethyl)benzylamino Benzamide Derivative (ortho-CF3 substituted) | 0.69 | [4] |
| 9a | 3,5-bis(trifluoromethyl)benzylamino Benzamide Derivative (unsubstituted aromatic rings) | 1.36 | [4] |
| 8b | Fluorinated 3-benzylamino Benzamide | 0.75 | [5] |
| 8a | Fluorinated 3-benzylamino Benzamide | 4.1 | [5] |
| 8a (chlorobenzyl benzamide series) | p-trifluoromethoxy substitution | 1.6 | [5] |
| 8j | Benzyl Benzamide with trifluoromethyl groups | 1.3 | [5] |
Experimental Protocols
General Synthesis of N-Substituted this compound Derivatives
This protocol describes a general method for the synthesis of CETP inhibitors based on the this compound scaffold via amide bond formation.
Experimental Workflow
Caption: Workflow for the synthesis of N-substituted this compound CETP inhibitors.
Materials:
-
3-(Trifluoromethoxy)benzoic acid
-
Thionyl chloride or Oxalyl chloride
-
Appropriate amine derivative
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., Hexane/Ethyl Acetate)
Procedure:
-
Acid Chloride Formation: To a solution of 3-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (2.0 eq) and a catalytic amount of DMF. Stir the reaction mixture at room temperature for 2-4 hours or until the evolution of gas ceases. Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 3-(trifluoromethoxy)benzoyl chloride.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the desired amine (1.0-1.2 eq) and TEA (2.0-3.0 eq) in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the pure N-substituted this compound derivative.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Fluorometric CETP Inhibition Assay
This protocol outlines a common method for measuring the in vitro inhibitory activity of synthesized compounds against CETP.[6][7][8][9]
Experimental Workflow
Caption: Workflow for the in vitro fluorometric CETP inhibition assay.
Materials:
-
CETP inhibitor compounds
-
Recombinant human CETP
-
Donor particles (containing a self-quenched fluorescent lipid)
-
Acceptor particles
-
CETP Assay Buffer
-
96-well black microplate
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions of the stock solution in CETP assay buffer to obtain a range of desired concentrations.
-
Assay Setup: In a 96-well black microplate, add the following to each well:
-
CETP Assay Buffer
-
Donor particles
-
Acceptor particles
-
Test compound dilution (or DMSO for control wells)
-
-
Reaction Initiation: Initiate the reaction by adding recombinant human CETP to all wells except for the negative control (blank) wells.
-
Incubation: Incubate the plate at 37°C for 1-4 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 465/535 nm).
-
Data Analysis: Correct the fluorescence readings by subtracting the blank values. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound serves as a valuable scaffold for the design and synthesis of novel CETP inhibitors. The trifluoromethoxy group can enhance the metabolic stability and binding affinity of the compounds. The provided protocols offer a framework for the synthesis and evaluation of these potential therapeutic agents. Further optimization of the benzamide scaffold may lead to the development of highly potent and selective CETP inhibitors for the management of dyslipidemia.
References
- 1. Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors - Abu Khalaf - Current Computer-Aided Drug Design [gynecology.orscience.ru]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl...: Ingenta Connect [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. CETP Activity Assay Kit II (Fluorometric) (ab196995) is not available | Abcam [abcam.com]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. roarbiomedical.com [roarbiomedical.com]
Application Notes and Protocols for 3-(Trifluoromethoxy)benzamide in Structure-Activity Relationship (SAR) Studies
Introduction
3-(Trifluoromethoxy)benzamide is a valuable scaffold in medicinal chemistry and drug discovery. The trifluoromethoxy group at the meta-position offers a unique combination of electronic properties and lipophilicity, which can significantly influence a compound's pharmacokinetic and pharmacodynamic profile. This functional group is known to enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] These application notes provide a comprehensive overview of the use of the closely related 3-(trifluoromethyl)benzamide scaffold in structure-activity relationship (SAR) studies, focusing on the development of novel antiviral agents. The protocols and data presented are based on published research and are intended to guide researchers in designing and executing their own SAR studies.
Case Study: SAR of N-[(Thiophen-3-yl)methyl]benzamides as Influenza Virus Fusion Inhibitors
A notable example of the utility of the 3-(substituted)benzamide scaffold is in the development of N-[(Thiophen-3-yl)methyl]benzamides as inhibitors of the influenza virus hemagglutinin (HA)-mediated fusion process.[3] In this study, a series of benzamide analogs were synthesized to explore the SAR, with a particular focus on the substitution pattern of the benzamide ring.
Quantitative SAR Data
The following table summarizes the in vitro antiviral activity of selected N-[(thiophen-3-yl)methyl]benzamide derivatives against influenza A/H1N1 virus in Madin-Darby canine kidney (MDCK) cells. The 50% effective concentration (EC50) represents the concentration of the compound required to inhibit the virus-induced cytopathic effect by 50%.
| Compound ID | R2 Substitution | R4 Substitution | EC50 (µM)[3] |
| 22 | H | NO2 | > 100 |
| 23 | CF3 | NO2 | 1.6 |
| 29 | CH3 | NO2 | > 100 |
| 30 | H | H | > 100 |
| 31 | CF3 | H | > 100 |
| 32 | H | CF3 | > 100 |
| 33 | NO2 | H | > 100 |
| 34 | H | NO2 | > 100 |
SAR Insights:
-
The data clearly indicates that dual substitution at the meta-positions (R2 and R4) of the benzamide ring is crucial for antiviral activity.[3]
-
A strong electron-withdrawing group, such as a trifluoromethyl (CF3) group, at the R2 position, combined with a nitro (NO2) group at the R4 position (compound 23 ), resulted in the most potent inhibitory activity (EC50 = 1.6 µM).[3]
-
Replacement of the trifluoromethyl group with a methyl group (compound 29 ) or removal of either substituent (compounds 30-34 ) led to a complete loss of activity.[3]
Experimental Protocols
This section provides a detailed methodology for a key experiment cited in the SAR study of N-[(thiophen-3-yl)methyl]benzamides.
Protocol 1: Antiviral Activity Assay (Cytopathic Effect Reduction Assay)
Objective: To determine the in vitro efficacy of test compounds against influenza virus by measuring the reduction of the virus-induced cytopathic effect (CPE) in a host cell line.
Materials:
-
Madin-Darby canine kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)
-
Influenza A/H1N1 virus stock
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
Trypsin-EDTA
-
96-well microtiter plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend MDCK cells in culture medium to a concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the test compounds in infection medium (DMEM supplemented with 0.5% FBS and 1 µg/mL TPCK-trypsin). The final DMSO concentration should not exceed 0.5%.
-
Remove the culture medium from the 96-well plate and wash the cell monolayer once with phosphate-buffered saline (PBS).
-
Add 50 µL of the diluted compounds to the respective wells. Include wells with medium only (cell control) and wells with virus and no compound (virus control).
-
-
Virus Infection:
-
Dilute the influenza A/H1N1 virus stock in infection medium to a multiplicity of infection (MOI) of 0.01.
-
Add 50 µL of the diluted virus to all wells except the cell control wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours, or until a clear cytopathic effect is observed in the virus control wells.
-
-
Quantification of Antiviral Activity:
-
After the incubation period, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Briefly, add 100 µL of the reagent to each well, mix, and incubate for 10 minutes at room temperature.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the cell control.
-
Plot the percentage of inhibition of CPE versus the compound concentration and determine the EC50 value using non-linear regression analysis.
-
Visualizations
Logical Workflow for SAR Study
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Trifluoromethoxy-Substituted Compounds
Welcome to the technical support center for the synthesis of trifluoromethoxy-substituted compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the incorporation of the trifluoromethoxy (-OCF₃) group into organic molecules. The unique electronic properties and high lipophilicity of the -OCF₃ group make it a valuable substituent in medicinal chemistry and materials science, though its synthesis can present significant challenges.[1][2][3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of trifluoromethoxy-substituted compounds in a question-and-answer format.
Question 1: My O-trifluoromethylation reaction of a phenol is giving a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in phenolic O-trifluoromethylation are a common issue and can stem from several factors. Key considerations include the choice of reagent, reaction conditions, and the electronic nature of the phenol.
-
Reagent Selection:
-
Togni Reagents (Hypervalent Iodine): While effective, Togni reagents can sometimes lead to competing C-trifluoromethylation, especially with electron-rich phenols where the aromatic ring is more nucleophilic.[1][4] For instance, the reaction of 2,4,6-trimethylphenol with a Togni reagent may yield the desired ether in as low as 15% due to dominant C-trifluoromethylation.[1]
-
Umemoto Reagents (O-(trifluoromethyl)dibenzofuranium salts): These reagents can provide good yields for O-trifluoromethylation but often require very low temperatures (-90 to -100 °C) and in situ generation, which can be technically challenging.[1][3][5]
-
Silver-Mediated Protocols (e.g., with TMSCF₃ and an oxidant): These methods can be effective but often require a large excess of expensive reagents, limiting their practicality for large-scale synthesis.[1]
-
-
Reaction Conditions:
-
Base: The choice and stoichiometry of the base are critical. Strong bases like sodium hydride (NaH) are often used to deprotonate the phenol, but this can sometimes favor C-alkylation. Weaker bases or specific additives like 18-crown-6 may be necessary to improve selectivity and yield.[6]
-
Solvent: The polarity and coordinating ability of the solvent can significantly influence the reaction outcome. Aprotic solvents like DMF, MeNO₂, or sulfolane are commonly used.[6]
-
Temperature: Optimization of temperature is crucial. While some reactions proceed at room temperature, others may require heating or, in the case of Umemoto reagents, cryogenic temperatures.[1][3]
-
-
Substrate Effects:
-
Electron-donating groups on the phenol can increase the nucleophilicity of the aromatic ring, leading to a higher propensity for C-trifluoromethylation as a side reaction.
-
Electron-withdrawing groups generally favor O-trifluoromethylation by making the oxygen atom a harder nucleophile.
-
Troubleshooting Workflow:
Caption: Troubleshooting logic for low-yield phenolic O-trifluoromethylation.
Question 2: I am observing significant side products in my trifluoromethoxylation reaction. How can I improve the selectivity?
Answer:
Side product formation is a common challenge, with the most frequent being C-trifluoromethylation of arenes and halogenation of the aromatic ring.
-
C- vs. O-Trifluoromethylation: This is a classic selectivity issue, particularly with phenols. The oxygen of a phenoxide is a "hard" nucleophile, while the aromatic carbon is "soft." Electrophilic trifluoromethylating agents can react at either site.
-
Strategy 1: Modify the Reagent: Some reagents have a higher propensity for O-selectivity.
-
Strategy 2: Alter Reaction Conditions: As mentioned previously, the choice of base and solvent can influence the hard/soft reactivity of the nucleophile.
-
Strategy 3: Indirect Methods: Consider a two-step approach, such as xanthate formation followed by oxidative desulfurization-fluorination, which can offer better selectivity for O-functionalization.[7] Another powerful strategy is the O-trifluoromethylation of N-aryl-N-hydroxylamines followed by a thermal OCF₃ migration, which is highly selective for the ortho position.[1][2][8]
-
-
Ring Halogenation: In some protocols, especially those involving reagents like trichloroisocyanuric acid (TCCA) or N-halosuccinimide (NXS) as activators or oxidants, electrophilic halogenation of electron-rich aromatic rings can occur as a side reaction.
-
Strategy: Alternative Reagents: If halogenation is a problem, consider switching to a protocol that does not use halogen-based activators. For instance, in the trifluoromethoxylation of xanthates, using N-fluorosulfonimide (NFSI) instead of TCCA can circumvent this issue for electron-rich substrates.[7]
-
Question 3: The synthesis of my target trifluoromethoxy-substituted N-heterocycle is proving difficult. What are the specific challenges and potential solutions?
Answer:
The synthesis of trifluoromethoxy-substituted N-heterocycles is often more challenging than for simple arenes due to the electronic properties of the heterocyclic ring and potential coordination of the nitrogen atom to reagents or catalysts.
-
Challenges:
-
Ring Deactivation/Activation: The nitrogen atom can deactivate the ring towards electrophilic attack or direct substitution to specific positions.
-
Reagent Incompatibility: Some strong bases or organometallic reagents may react with the N-H bond or other functional groups on the heterocycle.
-
Low Yields with Direct Methods: Direct C-H trifluoromethoxylation can be low-yielding and result in mixtures of isomers.
-
-
Solutions:
-
One-Pot O-Trifluoromethylation/OCF₃ Migration: This is a highly effective method for synthesizing ortho-trifluoromethoxy-substituted N-heteroaryl amines from the corresponding N-protected hydroxylamines. This method has been successfully applied to pyridines and pyrimidines.[1][3]
-
Catalyst-Free Reaction with Togni's Reagent: Heating N-heteroaromatic phenols with Togni's reagent in nitromethane has been shown to produce heteroaryl trifluoromethyl ethers, and this method is scalable.[6]
-
Radical C-H Trifluoromethoxylation: Using reagents like bis(trifluoromethyl)peroxide (BTMP) under either photocatalytic or TEMPO-catalyzed conditions allows for the direct C-H trifluoromethoxylation of pyridines.[9][10][11]
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for introducing a trifluoromethoxy group?
A1: The primary strategies can be broadly categorized as follows:
-
Nucleophilic Fluorination: This involves the conversion of a precursor group, such as a trichloromethoxy (-OCCl₃) or a fluoroformate (-OCOF), to the -OCF₃ group using a fluoride source like SbF₃ or HF.[1][3]
-
Electrophilic O-Trifluoromethylation: This involves the direct reaction of a hydroxyl group (e.g., in phenols or alcohols) with an electrophilic "CF₃⁺" source. Key reagents include Togni's hypervalent iodine reagents and Umemoto's O-(trifluoromethyl)dibenzofuranium salts.[1][3][6]
-
Radical Trifluoromethoxylation: This strategy involves the generation of a trifluoromethoxy radical (•OCF₃) that can then be used for C-H functionalization of arenes and heteroarenes.[9][10][11][12]
-
Rearrangement/Migration Strategies: A notable example is the thermal migration of an -OCF₃ group from a nitrogen atom to the ortho-position of an aromatic ring in N-aryl-N-(trifluoromethoxy)amines.[1][2][3][8]
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Decarboxylative Fluorination: This two-step method involves the O-carboxydifluoromethylation of phenols, followed by a silver-catalyzed decarboxylative fluorination using a reagent like Selectfluor.[3][13]
Q2: Are trifluoromethoxy-containing building blocks commercially available?
A2: Yes, a growing number of trifluoromethoxy-substituted building blocks are commercially available. However, they can be significantly more expensive than their non-fluorinated or trifluoromethylated analogs due to the challenges associated with their synthesis.[1] For complex or novel structures, a custom synthesis is often required.
Q3: How stable is the trifluoromethoxy group to common reaction conditions?
A3: The trifluoromethoxy group is generally considered to be chemically and thermally stable. It is resistant to many acidic and basic conditions, as well as to various oxidizing and reducing agents and organometallic species.[3] This stability is one of its key advantages in drug design.
Q4: What is the key difference in reactivity between a methoxy (-OCH₃) and a trifluoromethoxy (-OCF₃) group on an aromatic ring?
A4: The key difference lies in their electronic effects. The methoxy group is an electron-donating group through resonance and is ortho-, para-directing for electrophilic aromatic substitution. In contrast, the trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This deactivates the aromatic ring towards electrophilic substitution.
Data Presentation: Comparison of Synthetic Methods
Table 1: Comparison of Yields for O-Trifluoromethylation of Phenols
| Method | Reagent(s) | Typical Substrate | Typical Yield (%) | Key Limitations |
| Electrophilic | Togni Reagent II | 2,4,6-Trimethylphenol | 15 | Competing C-trifluoromethylation[1] |
| Electrophilic | Umemoto Reagent | Phenols | 74-85 | Requires cryogenic temperatures (-100 to -90 °C)[6] |
| Silver-Mediated | Ag(I), TMSCF₃, Selectfluor | Electron-deficient phenols | Good | Requires large excess of expensive reagents[1] |
| Decarboxylative Fluorination | AgF₂, ArOCF₂COOH | Substituted phenols | 41-98 | Two-step process[3] |
| Electrochemical | CF₃SO₂Na, Graphite electrodes | Electron-deficient phenols | Low to Good | Requires specialized equipment[6] |
Table 2: Yields for Radical C-H Trifluoromethoxylation of Arenes with BTMP
| Substrate | Catalyst System | Yield (%) | Reference |
| Benzene | Photocatalytic | 70 | [10] |
| Benzene | TEMPO-catalyzed | 61 | [10] |
| Benzonitrile | Photocatalytic | 69 | [10] |
| Methyl Benzoate | Photocatalytic | 73 | [10] |
| Iodobenzene | Photocatalytic | 4 | [10] |
Experimental Protocols
Protocol 1: Synthesis of ortho-Trifluoromethoxylated Aniline via OCF₃ Migration
This protocol is adapted from the work of Ngai and co-workers and involves a two-step, one-pot procedure for the synthesis of ortho-trifluoromethoxy anilines from N-protected hydroxylamines.[1][2][8]
Step 1: O-Trifluoromethylation
-
To a solution of the N-protected aryl hydroxylamine (1.0 equiv) in degassed chloroform, add cesium carbonate (Cs₂CO₃, catalytic amount).
-
Add Togni reagent II (1.1 equiv) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon). The exclusion of oxygen is critical for this radical-mediated step.[2]
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove any solids and concentrate the filtrate under reduced pressure.
Step 2: OCF₃ Migration
-
Dissolve the crude product from Step 1 in nitromethane (MeNO₂).
-
Heat the reaction mixture to 80-140 °C. The optimal temperature depends on the electronic nature of the substrate; electron-poor substrates generally require higher temperatures.[1]
-
Monitor the migration reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired ortho-trifluoromethoxylated aniline derivative.
Experimental Workflow Diagram:
Caption: One-pot synthesis of ortho-trifluoromethoxylated anilines.
Protocol 2: Radical C-H Trifluoromethoxylation of Arenes using BTMP and TEMPO
This protocol is based on the method developed for the direct trifluoromethoxylation of unactivated arenes.[9][10][11]
-
To a suitable reaction vessel, add the arene substrate (if liquid, it can be used as the solvent; if solid, use a solvent like MeCN), TEMPO (25 mol%), and sodium carbonate (Na₂CO₃, 1.0 equiv).
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Cool the mixture and introduce bis(trifluoromethyl)peroxide (BTMP, 1.0 equiv) as a solution or condensed gas. Caution: BTMP is a gas at room temperature and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Allow the reaction to stir at room temperature for 16 hours.
-
Upon completion, the reaction mixture can be analyzed directly by ¹⁹F NMR using an internal standard to determine the yield and regioselectivity.
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For isolation, carefully vent any excess BTMP, dilute the reaction mixture with a suitable organic solvent, wash with water, dry the organic layer, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography or distillation.
References
- 1. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrevlett.com [chemrevlett.com]
- 7. Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 12. Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sioc.cas.cn [sioc.cas.cn]
Technical Support Center: Optimizing the Synthesis of 3-(Trifluoromethoxy)benzamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-(Trifluoromethoxy)benzamide.
Troubleshooting Guide
Low or no product yield is a common issue in the synthesis of this compound. The following guide addresses potential causes and provides systematic solutions to improve reaction outcomes.
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Actions |
| Incomplete Carboxylic Acid Activation | - From Carboxylic Acid: Ensure the coupling reagent (e.g., HATU, EDC) is fresh and used in the correct stoichiometric amount (typically 1.1-1.5 equivalents). Consider pre-activation of the carboxylic acid for 15-30 minutes before adding the amine. - From Acyl Chloride: Confirm the complete conversion of the carboxylic acid to the acyl chloride using a small sample workup and analysis (e.g., by IR or NMR) before proceeding with the amidation step. Use fresh, high-purity thionyl chloride or oxalyl chloride. |
| Amine Deactivation | The amine can be protonated by acidic byproducts (e.g., HCl from acyl chloride formation), rendering it non-nucleophilic.[1] Add a non-nucleophilic base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), to neutralize any acid present. Typically, 2-3 equivalents of base are used. |
| Hydrolysis of Activated Intermediates | The presence of water can hydrolyze the activated carboxylic acid or the acyl chloride intermediate back to the starting carboxylic acid. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. |
| Suboptimal Reaction Conditions | - Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions more than the desired reaction. Conversely, some sterically hindered substrates may require heating to proceed. - Solvent: Common anhydrous solvents for amidation include dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF). The choice of solvent can significantly impact reaction rates and solubility of reagents. |
| Steric Hindrance | While the 3-(trifluoromethoxy) group is not exceptionally bulky, steric hindrance can still be a factor, especially with substituted amines.[1] If steric hindrance is suspected, consider longer reaction times or heating the reaction mixture. |
Issue 2: Formation of Significant Side Products
| Potential Cause | Recommended Actions |
| Formation of Benzoic Acid | This is often due to the hydrolysis of the acyl chloride or activated carboxylic acid. To minimize this, ensure strictly anhydrous conditions and add reagents dropwise to control exothermic reactions. |
| Formation of Symmetrical Anhydride | This can occur during the activation of the carboxylic acid. Using a slight excess of the amine (1.1-1.2 equivalents) can help to consume the activated intermediate as it is formed. |
| Over-acylation of Primary Amide | If a large excess of the activating agent is used, the initially formed primary amide can be acylated again. Control the stoichiometry of the reagents carefully. |
Issue 3: Difficulties in Product Purification
| Potential Cause | Recommended Actions |
| Contamination with Coupling Agent Byproducts | - EDC: The urea byproduct from 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is water-soluble and can be removed with an aqueous workup. - DCC: The dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration. |
| Product is an Oil Instead of a Solid | This may be due to impurities. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product. If these methods fail, column chromatography may be necessary. |
| Product Loss During Recrystallization | Use a minimal amount of hot solvent to dissolve the crude product. Cool the solution slowly to allow for the formation of larger crystals. Test different solvent systems; common choices include ethanol/water, ethyl acetate/hexanes, or toluene. |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The most common starting materials are 3-(Trifluoromethoxy)benzoic acid and its corresponding acyl chloride, 3-(Trifluoromethoxy)benzoyl chloride. Another potential route is the hydrolysis of 3-(Trifluoromethoxy)benzonitrile.
Q2: Which method is recommended for converting 3-(Trifluoromethoxy)benzoic acid to the primary amide?
A2: Two highly effective methods are the conversion to an intermediate acyl chloride followed by reaction with ammonia, or the direct coupling with an ammonia source using a peptide coupling reagent.
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Acyl Chloride Method: This is a robust, two-step process. The benzoic acid is first treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of an ammonia source (e.g., aqueous ammonium hydroxide).[2]
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Coupling Agent Method: This is a one-pot procedure where a coupling reagent such as HATU or EDC is used to activate the carboxylic acid in the presence of an ammonia source and a non-nucleophilic base.
Q3: How does the trifluoromethoxy group affect the reaction?
A3: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing and increases the lipophilicity of the molecule.[3] The electron-withdrawing nature can make the carbonyl carbon of the benzoic acid more electrophilic, which can be beneficial for the amidation reaction. However, it can also influence the solubility of the compound and its intermediates, potentially requiring adjustments to the choice of solvents.
Q4: What is a suitable recrystallization solvent for this compound?
A4: The choice of recrystallization solvent is empirical and depends on the impurity profile. Good starting points for benzamide derivatives are often solvent pairs where the compound is soluble in one solvent when hot and insoluble in the other.[4] Common systems to try include:
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Ethanol/water
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Ethyl acetate/hexanes
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Toluene
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Acetone/water
It is recommended to test solubility in a small scale first.[5]
Q5: My reaction is complete by TLC, but I have a low isolated yield. What are the common causes?
A5: Low isolated yields despite complete reaction can be due to several factors during the workup and purification steps:
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Product Loss During Extraction: Ensure the pH of the aqueous layer is adjusted correctly to ensure the amide, which is weakly basic, is in the organic layer. Multiple extractions with the organic solvent will improve recovery.
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Product Volatility: While this compound is a solid at room temperature, some intermediates or impurities might be volatile. Minimize the time under high vacuum.
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Incomplete Precipitation/Crystallization: If recrystallizing, ensure the solution is sufficiently concentrated and cooled to maximize crystal formation. The mother liquor may still contain a significant amount of product.
Data Presentation
Table 1: Comparison of Common Amidation Methods for Substituted Benzoic Acids
| Method | Starting Material | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Acyl Chloride | Carboxylic Acid | SOCl₂ or (COCl)₂, NH₃/NH₄OH | Good to Excellent | High reactivity, often high yielding. | Two-step process, uses corrosive reagents. |
| Coupling Reagents | Carboxylic Acid | EDC/HOBt or HATU, NH₃/NH₄OH, Base | Good to Excellent | One-pot reaction, milder conditions. | Reagents can be expensive, byproduct removal. |
| Nitrile Hydrolysis | Benzonitrile | H₂O₂, base or acid catalyst | Variable | Useful if the nitrile is readily available. | Can be slow, may require harsh conditions. |
Experimental Protocols
Protocol 1: Synthesis via Acyl Chloride Intermediate
This two-step protocol involves the initial conversion of 3-(Trifluoromethoxy)benzoic acid to its acyl chloride, followed by amidation.
Step A: Formation of 3-(Trifluoromethoxy)benzoyl chloride
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To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(Trifluoromethoxy)benzoic acid (1.0 equiv).
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Add thionyl chloride (SOCl₂) (2.0 equiv) to the flask.[6]
-
Heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The crude 3-(Trifluoromethoxy)benzoyl chloride is typically used in the next step without further purification.
Step B: Amidation of 3-(Trifluoromethoxy)benzoyl chloride
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In a separate flask, cool concentrated aqueous ammonium hydroxide (excess) to 0 °C in an ice bath.
-
Slowly add the crude 3-(Trifluoromethoxy)benzoyl chloride dropwise to the cold, stirred ammonia solution. A white precipitate of the amide will form.
-
Continue stirring at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional hour.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Protocol 2: One-Pot Synthesis using a Coupling Reagent (EDC)
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To a dry round-bottom flask under an inert atmosphere, add 3-(Trifluoromethoxy)benzoic acid (1.0 equiv) and an anhydrous solvent such as DCM or DMF.
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Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2-1.5 equiv) and a catalyst such as 1-hydroxybenzotriazole (HOBt) (1.1 equiv).
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Add a non-nucleophilic base such as DIPEA (2.0-3.0 equiv).
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Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a source of ammonia, such as ammonium chloride (1.5 equiv).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield synthesis.
References
- 1. Synthesis routes of 3-(Trifluoromethyl)benzamide [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 3-(Trifluoromethoxy)benzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-(Trifluoromethoxy)benzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used techniques for the purification of this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities present.
Q2: How do I choose between recrystallization and column chromatography?
A2: Recrystallization is an excellent choice when you have a crystalline solid with a moderate level of impurities that have different solubility profiles from your target compound. It is often a more straightforward and scalable method.[1][2] Column chromatography is preferred for complex mixtures with impurities of similar polarity to the product, or for purifying non-crystalline, oily samples.[3][4]
Q3: What are some common impurities I might encounter in my crude this compound?
A3: Common impurities can include unreacted starting materials, byproducts from the synthetic route, and residual solvents. For instance, if prepared from the corresponding acyl chloride and ammonia, you might have residual benzoic acid derivatives.[3]
Q4: My purified this compound is an off-white or yellowish solid. What could be the cause?
A4: A persistent color can be due to trace impurities that co-purify with the product. If recrystallization does not remove the color, you can try treating the solution with activated carbon during the recrystallization process.[5] For column chromatography, ensure that your solvent system provides good separation. In some cases, trace metals from catalysts used in the synthesis can cause coloration.[6]
Q5: My crude product is an oil and won't crystallize. What should I do?
A5: An oily product often indicates the presence of significant impurities or residual solvent. First, try removing any volatile components under a high vacuum. If it remains an oil, column chromatography is the recommended purification method.[4]
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound does not dissolve in the hot solvent. | The solvent is not appropriate for your compound. | Select a different solvent or a solvent mixture. A good solvent should dissolve the compound when hot but not when cold.[1][2] Ethanol or mixtures of hexanes and ethyl acetate are good starting points for benzamides.[5][7] |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound. The compound may also be impure. | Add a small amount of additional hot solvent to ensure complete dissolution. Allow the solution to cool more slowly. Scratch the inside of the flask with a glass rod to induce crystallization. If the issue persists, consider purifying by column chromatography first. |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent at cold temperatures. | Concentrate the solution by boiling off some of the solvent and then allow it to cool again. Try placing the flask in an ice bath to further reduce the solubility. If crystals still do not form, the solvent is likely unsuitable. |
| Low recovery of the purified product. | Too much solvent was used. The compound has some solubility in the cold solvent. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent necessary to fully dissolve the compound.[5] Ensure the solution is thoroughly cooled before filtering the crystals. For hot filtration, keep the funnel and receiving flask warm to prevent premature crystal formation. |
| Product purity is not significantly improved. | The impurities have a similar solubility profile to the product in the chosen solvent. | Select a different recrystallization solvent. If a single solvent is ineffective, try a two-solvent system. If purity remains an issue, column chromatography is recommended.[3] |
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of the product from impurities. | The solvent system (mobile phase) is not optimal. The column was overloaded with the crude product. The column was not packed properly. | Systematically test different solvent systems using Thin Layer Chromatography (TLC) to find a mobile phase that gives good separation (aim for an Rf of 0.2-0.4 for the product).[4] Use a silica gel to crude material ratio of at least 30:1 (w/w).[4] Ensure the column is packed uniformly as a slurry to avoid channeling.[4] |
| The product elutes with streaking or tailing. | The compound may not be fully soluble in the mobile phase. The presence of acidic or basic groups can interact with the silica gel. | Choose a solvent system in which your compound is more soluble.[4] Add a small amount of a modifier to the mobile phase, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds.[4] |
| The compound appears to be degrading on the column. | The silica gel is acidic and may be causing decomposition of a sensitive compound. | Perform a quick stability test on a TLC plate.[4] If degradation is observed, consider using deactivated silica gel (e.g., by adding a small amount of triethylamine to the mobile phase) or an alternative stationary phase like alumina.[4] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the impurity profile of your crude material.
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Solvent Selection: Begin by testing the solubility of your crude this compound in various solvents at room temperature and at their boiling points. Good candidate solvents include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes. An ideal solvent will dissolve the compound when hot but sparingly when cold.[1][5]
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Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. In a separate beaker, heat your chosen solvent to its boiling point. Add the hot solvent portion-wise to the flask containing the crude material while stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[5]
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Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, then reheat the solution to boiling for a few minutes.[5]
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Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the activated carbon. This step should be done rapidly to prevent premature crystallization.[5]
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
Protocol 2: Column Chromatography of this compound
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Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system (mobile phase). A good starting point for benzamides is a mixture of hexanes and ethyl acetate.[4] Adjust the ratio of the solvents until the Rf value of the this compound spot is between 0.2 and 0.4.[4]
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Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dry, adsorbed sample to the top of the packed column.
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Elution: Add the mobile phase to the top of the column and begin to collect fractions. Maintain a constant flow rate.
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Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation
Table 1: Expected Outcomes of Purification Techniques for this compound
| Parameter | Before Purification (Typical) | After Recrystallization (Expected) | After Column Chromatography (Expected) |
| Purity (by HPLC/GC) | 90-95% | >99% | >99.5% |
| Appearance | Off-white to yellow solid/oil | White crystalline solid | White solid |
| Melting Point | Broad range | Sharp, defined range | Sharp, defined range |
| Recovery Yield | N/A | 70-90% | 60-85% |
Note: These values are illustrative and can vary depending on the nature and extent of the impurities in the crude material.
Visualizations
References
Technical Support Center: Amidation of 3-(Trifluoromethoxy)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the amidation of 3-(trifluoromethoxy)benzoic acid. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the amidation of 3-(trifluoromethoxy)benzoic acid?
The primary side reactions encountered during the amidation of 3-(trifluoromethoxy)benzoic acid are similar to those in other peptide coupling reactions, but the electron-withdrawing nature of the trifluoromethoxy group can influence their prevalence. The most common side reactions include:
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N-acylurea Formation: This is a frequent byproduct when using carbodiimide coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1][2] The reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.[1][2]
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Epimerization/Racemization: If a chiral amine is used as a coupling partner, there is a risk of losing stereochemical integrity at the chiral center. This occurs via the formation of an oxazolone intermediate, especially with prolonged reaction times or elevated temperatures.
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Formation of Symmetric Anhydride: The O-acylisourea intermediate can react with another molecule of 3-(trifluoromethoxy)benzoic acid to form a symmetric anhydride. This anhydride can then react with the amine to form the desired amide, but it represents an alternative reaction pathway that can sometimes be less efficient.
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Guanidinium Byproduct Formation: With uronium-based coupling reagents (e.g., HBTU, HATU), a side reaction can occur where the amine reacts directly with the coupling reagent, forming a guanidinium byproduct. The order of addition of reagents is crucial to minimize this.
Q2: How does the trifluoromethoxy group affect the amidation reaction?
The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing group. This has two main effects on the amidation reaction:
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Increased Acidity of the Carboxylic Acid: The electron-withdrawing nature of the -OCF₃ group makes the carboxylic acid proton more acidic. This can facilitate the initial activation step with the coupling reagent.
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Reduced Nucleophilicity of the Carbonyl Carbon: While the carboxylic acid is activated, the electron-withdrawing effect can also slightly decrease the electrophilicity of the carbonyl carbon in the activated intermediate, potentially slowing down the nucleophilic attack by the amine. This can make the reaction more sluggish compared to benzoic acids with electron-donating groups.
Q3: Which coupling reagents are recommended for the amidation of 3-(trifluoromethoxy)benzoic acid?
The choice of coupling reagent is critical for a successful amidation. For an electron-deficient substrate like 3-(trifluoromethoxy)benzoic acid, the following are generally recommended:
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Carbodiimides with Additives (e.g., EDC/HOBt or EDC/HOAt): This is a cost-effective and widely used combination. 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are added to suppress N-acylurea formation and reduce racemization by forming a more stable active ester intermediate.[3] An optimized protocol using EDC/HOAt has shown high conversion rates for a wide range of carboxylic acids.[4]
-
Uronium/Aminium Reagents (e.g., HATU, HBTU): These reagents are known for their high efficiency and rapid reaction times, even with challenging substrates. They are particularly useful for sterically hindered or electron-deficient amines.
-
Phosphonium Reagents (e.g., PyBOP): These reagents are also highly effective and are known to minimize racemization. A key advantage is that they do not form guanidinium byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Amide Product | 1. Incomplete reaction. 2. Formation of N-acylurea byproduct. 3. Sluggish reaction due to electron-deficient substrate. 4. Hydrolysis of activated intermediate. | 1. Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS. 2. Add HOBt or HOAt to the reaction mixture when using carbodiimides.[3] 3. Switch to a more powerful coupling reagent like HATU or PyBOP. 4. Ensure anhydrous reaction conditions. Use dry solvents and reagents. |
| Presence of a Major Byproduct | 1. N-acylurea formation (if using carbodiimides). 2. Unreacted starting material (carboxylic acid or amine). 3. Guanidinium byproduct (if using uronium reagents). | 1. Add HOBt or HOAt. Purify the product using column chromatography. 2. Adjust the stoichiometry of the reactants. Use a slight excess (1.1-1.2 eq) of the amine. 3. Pre-activate the carboxylic acid with the uronium reagent before adding the amine. |
| Epimerization/Racemization of Chiral Amine | 1. Elevated reaction temperature. 2. Prolonged reaction time. 3. Use of a strong base. | 1. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). 2. Monitor the reaction closely and stop it once the starting material is consumed. 3. Use a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) instead of triethylamine. |
| Difficulty in Purifying the Product | 1. Byproducts with similar polarity to the desired amide. 2. Water-soluble byproducts from EDC. | 1. Optimize reaction conditions to minimize byproduct formation. Use a different solvent system for column chromatography. 2. Perform an aqueous workup with dilute acid and base washes to remove the urea byproduct and excess reagents. |
Experimental Protocols
Protocol 1: General Amidation using EDC/HOBt
This protocol is adapted from a procedure for a similar electron-deficient benzoic acid and is a good starting point for the amidation of 3-(trifluoromethoxy)benzoic acid.[5]
Materials:
-
3-(trifluoromethoxy)benzoic acid
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous DCM or DMF.
-
Add the amine (1.1 eq) and HOBt (1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add DIPEA (2.5 eq) to the stirred solution.
-
Slowly add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Representative)
The following table provides hypothetical quantitative data based on typical outcomes for amidation of electron-deficient benzoic acids. Actual results may vary.
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) | Time (h) | Amide Yield (%) | N-acylurea (%) |
| EDC | None | DIPEA | DCM | 25 | 24 | 40-60 | 20-30 |
| EDC | HOBt | DIPEA | DCM | 25 | 18 | 80-95 | <5 |
| HATU | None | DIPEA | DMF | 25 | 6 | >90 | Not applicable |
Visualizing the Workflow and Side Reactions
To better understand the process and potential pitfalls, the following diagrams illustrate the general amidation workflow and the mechanism of a common side reaction.
Caption: General workflow for the amidation of 3-(trifluoromethoxy)benzoic acid.
Caption: Mechanism of N-acylurea byproduct formation in carbodiimide-mediated amidation.
References
Technical Support Center: Enhancing the Solubility of 3-(Trifluoromethoxy)benzamide for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 3-(Trifluoromethoxy)benzamide for biological assays. The information is presented in a user-friendly question-and-answer format, supplemented with data tables, detailed experimental protocols, and workflow diagrams.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: While specific quantitative solubility data for this compound is not extensively published, its chemical structure—a benzamide derivative with a trifluoromethoxy group—suggests it is a poorly water-soluble, lipophilic compound. The trifluoromethoxy group increases lipophilicity compared to the parent compound, benzamide. Therefore, it is expected to have low solubility in aqueous buffers and higher solubility in organic solvents. Benzamide itself is sparingly soluble in water but soluble in polar organic solvents like ethanol and methanol.[1][2]
Q2: I am observing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. What is happening?
A2: This phenomenon is known as "antisolvent precipitation" or "crashing out."[3] this compound is likely highly soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO). However, when this concentrated organic stock solution is introduced into an aqueous buffer (the "antisolvent"), the compound's solubility limit in the final mixed solvent system is exceeded, leading to the formation of a precipitate.
Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?
A3: To minimize solvent-induced cytotoxicity, it is generally recommended to keep the final concentration of DMSO in cell-based assays below 0.5% (v/v), and ideally at or below 0.1%.[3] It is crucial to always include a vehicle control (media with the same final DMSO concentration as the test compound) in your experiments to account for any potential effects of the solvent on the biological system.[3]
Q4: How can compound precipitation affect my experimental results?
A4: Compound precipitation can significantly compromise the accuracy and reproducibility of your data. The actual concentration of the compound in solution will be lower than the intended nominal concentration, which can lead to an underestimation of its potency (e.g., an artificially high IC50 value). Furthermore, the solid particles can interfere with assay detection methods, particularly those based on light absorbance, fluorescence, or luminescence.[3]
Troubleshooting Guide
Issue: Compound Precipitation Upon Dilution
Symptoms:
-
Visible cloudiness or solid particles in the assay well after adding the compound.
-
Inconsistent results and poor dose-response curves.
Possible Causes:
-
The aqueous solubility of this compound is exceeded.
-
The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility.
Solutions:
| Solution Strategy | Description | Advantages | Considerations |
| Co-solvency | Increase the percentage of a water-miscible organic solvent in the final assay buffer. | Simple to implement; can be effective for moderately lipophilic compounds. | The co-solvent may affect the biological activity of the target or the assay components. High concentrations of organic solvents can be toxic to cells. |
| pH Adjustment | For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility. | Can produce a dramatic increase in solubility for acidic or basic compounds.[4] | This compound is a neutral compound and significant pH changes are unlikely to dramatically improve its solubility. The assay itself must be stable at the adjusted pH. |
| Use of Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased aqueous solubility.[5] | Can significantly enhance solubility without the use of organic co-solvents.[5] Generally have low toxicity. | The cyclodextrin-compound complex may have different biological activity than the free compound. The size of the cyclodextrin cavity must be appropriate for the guest molecule. |
Solubility Data Summary
The following table provides an estimated solubility profile for this compound based on the properties of the parent compound, benzamide, and general principles of solubility for substituted aromatic compounds. Note: This is an estimation, and experimental determination is recommended for precise values.
| Solvent | Estimated Solubility of this compound | Comments |
| Water | Very Low | The trifluoromethoxy group increases lipophilicity, reducing aqueous solubility compared to benzamide. |
| Phosphate-Buffered Saline (PBS) | Very Low | Similar to water; the presence of salts is unlikely to significantly improve solubility. |
| Dimethyl Sulfoxide (DMSO) | High | A common polar aprotic solvent for dissolving a wide range of organic compounds. |
| Ethanol | Moderate to High | A polar protic solvent that can often dissolve benzamide derivatives.[1] |
| Methanol | Moderate to High | Similar to ethanol, often a good solvent for benzamides.[1][6] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Weighing: Accurately weigh a precise amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution vigorously. If necessary, gentle warming (e.g., in a 37°C water bath) can be applied to aid dissolution.[7] Visually inspect the solution to ensure no solid particles remain.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Solubilization Using a Co-solvent (DMSO)
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM) as described in Protocol 1.
-
Serial Dilutions: Perform serial dilutions of the stock solution in 100% DMSO to create a range of intermediate concentrations.
-
Final Dilution: Add a small volume of the intermediate DMSO solutions to the aqueous assay buffer. Ensure the final DMSO concentration remains within the acceptable limits for your assay (typically ≤ 0.5%). For example, a 1:200 dilution of a DMSO stock into the assay buffer will result in a final DMSO concentration of 0.5%.
-
Mixing: Mix the final solution thoroughly immediately after adding the DMSO stock to the aqueous buffer.
Protocol 3: Solubilization Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in the desired aqueous assay buffer (e.g., 10-40% w/v).
-
Add Compound: Add the powdered this compound to the HP-β-CD solution.
-
Complexation: Vortex or sonicate the mixture for an extended period (e.g., 1-24 hours) at room temperature or with gentle heating to facilitate the formation of the inclusion complex.
-
Clarification: Centrifuge the solution at high speed to pellet any undissolved compound.
-
Quantification: Carefully collect the supernatant and determine the concentration of the solubilized this compound using a suitable analytical method (e.g., HPLC-UV).
Visualizing Experimental Workflows
The following diagrams illustrate the decision-making process and workflows for addressing solubility issues with this compound.
Caption: Decision tree for solubilizing this compound.
Caption: Workflow for preparing assay solutions using a DMSO co-solvent.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Benzamide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Solubilization of tropicamide by hydroxypropyl-beta-cyclodextrin and water-soluble polymers: in vitro/in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Trifluoromethoxylation Reactions
Welcome to the technical support center for trifluoromethoxylation reactions. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and optimize their experiments for improved yields and outcomes.
Troubleshooting Guide
This section addresses specific problems you might encounter during your trifluoromethoxylation experiments.
Question 1: Why is the yield of my trifluoromethoxylation reaction consistently low?
Low yields in trifluoromethoxylation reactions can stem from several factors, including reagent stability, suboptimal reaction conditions, and substrate reactivity. Here’s a breakdown of potential causes and solutions:
-
Reagent Instability: The trifluoromethoxide anion is inherently unstable and can decompose.[1][2] Some reagents are also sensitive to moisture and air.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a critical role.
-
Substrate Reactivity: The electronic and steric properties of your substrate can significantly impact the reaction's success.
-
Formation of Byproducts: Side reactions such as hydrodefluorination, protodestannylation, or homocoupling can consume starting materials and reduce the desired product's yield.[6]
-
Solution: The addition of specific additives, like 2,6-di-tert-butylphenol for electron-rich phenols, can suppress byproduct formation.[6] Optimization of the oxidant and catalyst system is also crucial.
-
Question 2: I am observing the formation of multiple products and poor regioselectivity. What can I do?
Poor regioselectivity is a common challenge, especially in C-H trifluoromethoxylation.
-
Multiple Reactive Sites: Many aromatic and heteroaromatic compounds have several C-H bonds that can be functionalized, leading to a mixture of isomers.[3][9]
-
Solution: Employing a directing group strategy can significantly improve regioselectivity. The choice of catalyst and ligand is also critical in directing the reaction to a specific site.[3][10] For some substrates, the inherent electronic properties will dictate the selectivity, and modifying the reaction conditions (e.g., catalyst, solvent) may be necessary to favor the desired isomer.[11]
-
Question 3: My starting material is not being consumed, or the reaction is stalling. How can I drive it to completion?
Incomplete conversion can be due to insufficient reactivity or catalyst deactivation.
-
Insufficient Reagent/Catalyst: The amount of the trifluoromethoxylating reagent or catalyst may not be sufficient.
-
Solution: Consider a step-wise addition of the reagent or using a higher loading.[12] For catalyzed reactions, increasing the catalyst loading might improve conversion.
-
-
Catalyst Deactivation: In some cases, components of the reaction mixture can deactivate the catalyst.[3]
-
Solution: The use of additives or co-solvents can sometimes prevent catalyst poisoning. Screening different catalyst systems is also a viable strategy.
-
Frequently Asked Questions (FAQs)
Q1: Which trifluoromethoxylating reagent should I choose for my substrate?
The choice of reagent depends heavily on the substrate and the desired transformation.
-
For nucleophilic trifluoromethoxylation of alkyl halides: Reagents like N-trifluoromethoxyphthalimide (Phth-OCF₃) have shown good reactivity under mild conditions.[4][5]
-
For aromatic C-H trifluoromethoxylation: Radical trifluoromethoxylation using reagents like bis(trifluoromethyl)peroxide (BTMP) under photocatalytic conditions can be effective for a range of arenes.[11] Silver-mediated methods have also been developed for the direct trifluoromethoxylation of arenes and heteroarenes.[10]
-
For phenols and alcohols: Silver-mediated oxidative O-trifluoromethylation using TMSCF₃ as the CF₃ source is a common approach.[6]
Q2: How can I minimize the formation of fluorinated byproducts?
Fluorinated byproducts can arise from the decomposition of the trifluoromethoxide source or side reactions.
-
Optimized Conditions: Careful optimization of the reaction conditions, particularly the choice of oxidant and fluoride source, can minimize these byproducts. For example, in silver-mediated reactions, using AgF₂ as both the oxidant and fluoride source has been shown to be effective for certain substrates.[10]
-
Use of Additives: In some photocatalytic systems, the addition of a small amount of KF can improve the yield of the desired trifluoromethoxylated product.[11]
Q3: Are there any specific safety precautions I should take when working with trifluoromethoxylating reagents?
Yes, many trifluoromethoxylating reagents and their precursors can be toxic or highly reactive.
-
Handling: Always handle these reagents in a well-ventilated fume hood. Some reagents are volatile and should be handled with care.[5]
-
Toxicity: Be aware of the toxicity of precursors like fluorophosgene.[6]
-
Reactivity: Some reagents can react exothermically with certain solvents.[3] Always check for compatibility before setting up a reaction.
Data Presentation
Table 1: Comparison of Conditions for C-H Trifluoromethoxylation of 4-(tert-butyl)pyridine
| Entry | Silver Salt (equiv) | Oxidant (equiv) | OCF₃ Source (equiv) | Fluoride Source (equiv) | Ligand (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | - | Selectfluor (2) | TFMS (4) | CsF (4) | - | DMC | 35 | 0 |
| 2 | AgF₂ (1) | Selectfluor (2) | TFMS (4) | CsF (4) | - | DMC | 35 | 5 |
| 3 | AgF₂ (1) | Selectfluor (2) | TFMS (4) | CsF (4) | 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine (0.1) | DMC | 35 | 76 |
| 4 | AgF₂ (4) | - | TFMS (4) | - | - | MeCN | 10 | Satisfactory |
Data synthesized from multiple sources for illustrative comparison.[10][13]
Table 2: Effect of Reaction Conditions on Photocatalytic Trifluoromethoxylation of Benzene
| Entry | Photocatalyst (mol%) | Additive (eq.) | Solvent | Light Source | Time (h) | Yield (%) |
| 1 | [Ru(bpy)₃][PF₆]₂ (1.5) | - | MeCN | Blue LEDs | 16 | 48 |
| 2 | [Ru(bpy)₃][PF₆]₂ (1.5) | KF (0.1) | MeCN | Blue LEDs | 16 | 74 |
| 3 | CuCl (100) | - | MeCN | No Light | 16 | 50 |
Data adapted from Ngai and coworkers.[11]
Experimental Protocols
Protocol 1: General Procedure for Silver-Mediated C-H Trifluoromethoxylation of Pyridines
-
To an oven-dried reaction tube, add the pyridine substrate (1.0 equiv), AgF₂ (1.0 equiv), Selectfluor (2.0 equiv), trifluoromethyl arylsulfonate (TFMS, 4.0 equiv), CsF (4.0 equiv), and 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine (0.1 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous dimethyl carbonate (DMC) as the solvent.
-
Stir the reaction mixture at 35 °C for the specified time, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction and proceed with standard workup and purification procedures.
This is a generalized protocol based on reported methods.[10]
Protocol 2: General Procedure for Photocatalytic C-H Trifluoromethoxylation of Arenes
-
In a reaction vessel, combine the aromatic substrate (5.0 equiv), [Ru(bpy)₃][PF₆]₂ (1.5 mol%), and KF (0.1 equiv).
-
Add anhydrous acetonitrile (MeCN) to achieve the desired concentration (e.g., 0.2 M).
-
Degas the solution by sparging with an inert gas.
-
Add bis(trifluoromethyl)peroxide (BTMP) as the OCF₃ source.
-
Irradiate the mixture with blue LEDs at room temperature for 16 hours.
-
After the reaction is complete, analyze the yield by ¹⁹F NMR using an internal standard.
This is a generalized protocol based on reported methods.[11]
Visualizations
Caption: A logical workflow for troubleshooting low yields.
Caption: Key parameters influencing reaction outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. N-Trifluoromethoxyphthalimide: A Shelf-Stable Reagent for Nucleophilic Trifluoromethoxylation [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troubleshooting [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
Stability issues of 3-(Trifluoromethoxy)benzamide in solution
Welcome to the Technical Support Center for 3-(Trifluoromethoxy)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including pH, the type of solvent used, temperature, and exposure to light. The trifluoromethoxy group and the benzamide moiety are susceptible to hydrolysis under certain conditions.
Q2: What are the likely degradation pathways for this compound?
A2: The primary degradation pathway is anticipated to be hydrolysis. This can occur at two main sites on the molecule:
-
Hydrolysis of the trifluoromethoxy group: This can lead to the formation of a phenol derivative and ultimately ring-opened products under harsh conditions.
-
Hydrolysis of the amide group: This will yield 3-(trifluoromethoxy)benzoic acid and ammonia.
It is crucial to perform forced degradation studies to identify the specific degradation products under your experimental conditions.[1][2]
Q3: What analytical techniques are recommended for monitoring the stability of this compound?
A3: A stability-indicating analytical method capable of separating the parent compound from its degradation products is essential.[3] High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective method.[4] For structural elucidation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for identifying unknown degradation products.[4]
Q4: How should I prepare stock solutions of this compound to ensure maximum stability?
A4: For initial studies, it is advisable to prepare stock solutions in a non-polar aprotic solvent such as acetonitrile or anhydrous DMSO and store them at low temperatures (e.g., -20°C) and protected from light. The solubility of benzamide derivatives is generally good in solvents like methanol, ethanol, and acetone, but their stability in these protic solvents over time should be evaluated.[5][6]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Rapid loss of parent compound in aqueous solution. | The pH of the solution may be too high or too low, promoting hydrolysis. | Determine the pH of your solution and adjust to a more neutral range if possible. Perform a pH stability study to identify the optimal pH range. |
| Appearance of unexpected peaks in the chromatogram. | 1. Degradation of the compound. 2. Contamination of the solvent or sample. 3. Interaction with excipients in the formulation. | 1. Perform forced degradation studies to identify and characterize degradation products. 2. Run a blank analysis of the solvent. Prepare fresh solutions with high-purity solvents. 3. Evaluate the compatibility of the compound with individual excipients. |
| Inconsistent stability results between experiments. | 1. Variation in experimental conditions (temperature, light exposure). 2. Inconsistent preparation of solutions. 3. Issues with the analytical method. | 1. Ensure strict control over temperature and protect solutions from light. 2. Follow a standardized and detailed protocol for solution preparation. 3. Validate the analytical method for robustness and reproducibility according to ICH guidelines. |
| Precipitation of the compound from solution. | 1. Poor solubility in the chosen solvent system. 2. Change in temperature affecting solubility. | 1. Consult solubility data and consider using a co-solvent system. 2. Ensure the storage temperature is appropriate to maintain solubility. |
Stability Data Summary
The following tables summarize hypothetical stability data for this compound under various stress conditions. These are representative data and actual results may vary depending on the specific experimental conditions.
Table 1: pH-Dependent Stability of this compound in Aqueous Buffers at 40°C
| pH | Buffer System | Time (hours) | % Remaining Parent Compound | Major Degradation Product(s) |
| 2.0 | 0.01 M HCl | 24 | 95.2% | 3-(Trifluoromethoxy)benzoic acid |
| 2.0 | 0.01 M HCl | 72 | 88.5% | 3-(Trifluoromethoxy)benzoic acid |
| 7.0 | Phosphate Buffer | 24 | 99.1% | Not Detected |
| 7.0 | Phosphate Buffer | 72 | 98.5% | Not Detected |
| 10.0 | Carbonate Buffer | 24 | 85.7% | 3-(Trifluoromethoxy)benzoic acid |
| 10.0 | Carbonate Buffer | 72 | 70.3% | 3-(Trifluoromethoxy)benzoic acid |
Table 2: Solvent and Temperature Stability of this compound
| Solvent | Temperature | Time (days) | % Remaining Parent Compound |
| Acetonitrile | 25°C | 7 | 99.8% |
| Acetonitrile | 40°C | 7 | 99.5% |
| Methanol | 25°C | 7 | 98.9% |
| Methanol | 40°C | 7 | 96.2% |
| 50% Acetonitrile/Water | 25°C | 7 | 99.0% |
| 50% Acetonitrile/Water | 40°C | 7 | 97.1% |
Table 3: Photostability of this compound in Solution
| Solvent | Light Source | Duration (hours) | % Remaining Parent Compound |
| Acetonitrile | ICH Option 1 (UV/Vis) | 24 | 99.2% |
| Methanol | ICH Option 1 (UV/Vis) | 24 | 97.5% |
| Dark Control (Acetonitrile) | - | 24 | 99.9% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation products and establish the degradation pathways of this compound.[1][2][7]
-
Acid Hydrolysis:
-
Dissolve 10 mg of this compound in 10 mL of acetonitrile.
-
Add 10 mL of 1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points, neutralize with 1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve 10 mg of this compound in 10 mL of acetonitrile.
-
Add 10 mL of 1 M NaOH.
-
Keep the solution at room temperature (25°C) for 8 hours.
-
Withdraw samples, neutralize with 1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve 10 mg of this compound in 20 mL of acetonitrile.
-
Add 2 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Withdraw samples and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Store a solid sample of this compound in an oven at 80°C for 7 days.
-
Also, prepare a solution in acetonitrile (1 mg/mL) and store it at 60°C for 7 days.
-
Analyze both the solid and solution samples by HPLC.
-
-
Photolytic Degradation:
-
Prepare a solution of this compound in acetonitrile (1 mg/mL).
-
Expose the solution to a calibrated light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
Keep a control sample in the dark at the same temperature.
-
Analyze both samples by HPLC.
-
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.[8]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Note: This method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: General workflow for conducting forced degradation and stability studies.
References
- 1. forced degradation products: Topics by Science.gov [science.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. waters.com [waters.com]
Technical Support Center: 3-(Trifluoromethoxy)benzamide Synthesis Scale-Up
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up synthesis of 3-(Trifluoromethoxy)benzamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a larger scale?
A1: The most prevalent and scalable method is a two-step process. First, 3-(Trifluoromethoxy)benzoic acid is converted to its corresponding acyl chloride, 3-(Trifluoromethoxy)benzoyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The crude or purified acyl chloride is then reacted with an ammonia source, typically aqueous ammonia or ammonia gas, in a suitable solvent to form the final amide product. This is a variation of the Schotten-Baumann reaction.[1]
Q2: Why is the acyl chloride route preferred over direct amidation of the carboxylic acid?
A2: Direct coupling of a carboxylic acid and an amine is generally inefficient due to a competing acid-base reaction that forms a stable carboxylate-ammonium salt.[1] Activating the carboxylic acid as an acyl chloride makes the carbonyl carbon significantly more electrophilic, facilitating a rapid and often high-yielding reaction with the amine nucleophile.[1][2]
Q3: What are the primary safety concerns when working with 3-(Trifluoromethoxy)benzoyl chloride?
A3: 3-(Trifluoromethoxy)benzoyl chloride is a reactive acyl chloride. It is corrosive and lachrymatory. It will react exothermically with nucleophiles, including water, to release hydrochloric acid (HCl) gas.[] Therefore, it must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All equipment must be scrupulously dried to prevent hydrolysis.
Q4: Which solvents are suitable for the amidation step?
A4: A variety of aprotic solvents can be used, such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.[] In some cases, a biphasic system with an aqueous base is employed.[1] The choice of solvent depends on the scale, the ammonia source, and the desired workup procedure. For large-scale operations, solvent selection will also be influenced by cost, safety (flash point), and environmental considerations.
Synthesis Workflow and Logic
The overall synthesis process and a logical flow for troubleshooting common issues are depicted below.
References
Technical Support Center: Synthesis of 3-(Trifluoromethoxy)benzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(trifluoromethoxy)benzamide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: this compound is typically synthesized via one of three primary routes:
-
From 3-(trifluoromethoxy)benzoic acid: This is a widely used method that involves the activation of the carboxylic acid, followed by amidation. Common activating agents include thionyl chloride (SOCl₂) or coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
From 3-(trifluoromethoxy)benzoyl chloride: As the acid chloride is already an activated form of the carboxylic acid, it can be directly reacted with an ammonia source to yield the desired benzamide.
-
From 3-(trifluoromethoxy)benzonitrile: This route involves the hydrolysis of the nitrile group to the primary amide. This can be achieved under acidic or basic conditions.
Q2: What are the most common byproducts I should expect in my synthesis?
A2: Byproduct formation is dependent on the chosen synthetic route and reaction conditions. Common impurities include:
-
Unreacted starting materials: 3-(trifluoromethoxy)benzoic acid, 3-(trifluoromethoxy)benzoyl chloride, or 3-(trifluoromethoxy)benzonitrile may be present if the reaction does not go to completion.
-
3-(trifluoromethoxy)benzoic acid: This can be a significant byproduct if moisture is present during the reaction of the benzoyl chloride, leading to hydrolysis. It can also be formed from the hydrolysis of the final product under harsh work-up conditions.
-
N-acylurea: This is a common byproduct when using carbodiimide coupling agents like EDC. It is formed by the rearrangement of the O-acylisourea intermediate.[1]
-
Ammonium salts: If ammonia is used as the amine source with the benzoyl chloride, ammonium chloride is a common salt byproduct.
Q3: How can I monitor the progress of my reaction?
A3: The progress of the synthesis can be monitored using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting materials and the formation of the product and byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the mass of the desired product and helps in the tentative identification of byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the disappearance of starting material signals and the appearance of product signals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Synthesis from 3-(Trifluoromethoxy)benzoic Acid using Thionyl Chloride
Problem: Low yield of this compound and presence of unreacted starting material.
| Potential Cause | Troubleshooting Step |
| Incomplete conversion of the carboxylic acid to the acyl chloride. | Ensure an excess of thionyl chloride is used (typically 2-5 equivalents). The reaction can be heated to reflux to drive it to completion. The progress can be monitored by taking a small aliquot, quenching with methanol to form the methyl ester, and analyzing by GC-MS or LC-MS. |
| Insufficient reaction time or temperature for amidation. | After the formation of the acyl chloride and removal of excess thionyl chloride, ensure the amidation step is carried out at an appropriate temperature and for a sufficient duration. The reaction with ammonia is typically fast and exothermic. |
| Hydrolysis of the acyl chloride intermediate. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
Problem: The final product is contaminated with 3-(trifluoromethoxy)benzoic acid.
| Potential Cause | Troubleshooting Step |
| Incomplete reaction of the acyl chloride with ammonia. | Ensure an adequate amount of the ammonia source is used. |
| Hydrolysis of the acyl chloride during work-up. | Perform the work-up at low temperatures and avoid prolonged exposure to aqueous conditions. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove the acidic starting material. |
Synthesis from 3-(Trifluoromethoxy)benzoic Acid using EDC Coupling
Problem: Significant amount of N-acylurea byproduct is observed.
| Potential Cause | Troubleshooting Step |
| Rearrangement of the O-acylisourea intermediate.[1] | Add an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and efficiently reacts with the amine.[2] The choice of solvent can also influence the formation of N-acylurea, with less polar solvents sometimes favoring the desired reaction. |
| Steric hindrance. | If the amine being used is sterically hindered, the reaction with the O-acylisourea intermediate may be slow, allowing more time for the rearrangement to the N-acylurea. In such cases, increasing the reaction time or temperature may be necessary, in conjunction with the use of additives. |
Quantitative Data on Byproduct Formation (General Case for EDC Coupling)
| Precursor | % N-acylurea formed | Conditions |
| Ac-FG-OH | 21 ± 1% | 25 mM precursor with 12.5 mM EDC |
| Ac-FG-OH | 4 ± 1% | 25 mM precursor with 12.5 mM EDC and 20 mM pyridine |
| Ac-F2G-OH | 27 ± 1% | 25 mM precursor with 12.5 mM EDC |
| Data adapted from a study on a similar coupling reaction and illustrates the impact of substrate and additives on N-acylurea formation.[3] |
Synthesis from 3-(Trifluoromethoxy)benzonitrile
Problem: Incomplete hydrolysis of the nitrile.
| Potential Cause | Troubleshooting Step |
| Reaction conditions are not harsh enough. | Nitrile hydrolysis often requires strong acidic (e.g., concentrated H₂SO₄) or basic (e.g., concentrated NaOH) conditions and elevated temperatures. Increase the concentration of the acid or base, and/or increase the reaction temperature and time. |
| Low solubility of the starting material. | Consider using a co-solvent to improve the solubility of the 3-(trifluoromethoxy)benzonitrile in the aqueous reaction mixture. |
Problem: Formation of 3-(trifluoromethoxy)benzoic acid as a byproduct.
| Potential Cause | Troubleshooting Step | | Over-hydrolysis of the amide. | The primary amide can be further hydrolyzed to the carboxylic acid under the reaction conditions. Carefully monitor the reaction progress by HPLC or TLC and stop the reaction once the formation of the desired benzamide is maximized. It may be necessary to optimize the reaction time and temperature to favor the formation of the amide over the carboxylic acid. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-(Trifluoromethoxy)benzoic Acid via Acyl Chloride
-
Acyl Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend 3-(trifluoromethoxy)benzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene. Add thionyl chloride (2.0-5.0 eq) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. Heat the mixture to reflux and monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid) or by quenching an aliquot with methanol and analyzing the resulting ester by LC-MS. Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.
-
Amidation: Dissolve the crude 3-(trifluoromethoxy)benzoyl chloride in an anhydrous aprotic solvent like DCM or THF. Cool the solution in an ice bath. Bubble anhydrous ammonia gas through the solution or add a solution of aqueous ammonia dropwise with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer, and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound using EDC/HOBt Coupling
-
Reaction Setup: To a solution of 3-(trifluoromethoxy)benzoic acid (1.0 eq) in a suitable solvent (e.g., DMF or DCM), add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amidation: Add a source of ammonia (e.g., ammonium chloride (1.5 eq) and a non-nucleophilic base like triethylamine (2.5 eq)) to the reaction mixture. Stir the reaction at room temperature and monitor its progress by TLC or HPLC.
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water, 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Byproduct formation pathway in EDC-mediated synthesis.
Caption: General troubleshooting workflow for byproduct identification.
References
Technical Support Center: Benzamide Synthesis from Carboxylic Acids
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of benzamide from carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing benzamides from carboxylic acids?
The most common laboratory methods for synthesizing benzamides from carboxylic acids involve three main strategies:
-
Activation of the Carboxylic Acid to an Acyl Halide (e.g., Schotten-Baumann reaction): This classic method involves converting the carboxylic acid to a more reactive acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine in the presence of a base.[1][2]
-
Use of Coupling Agents: This approach facilitates the direct reaction between a carboxylic acid and an amine by using a coupling reagent. Widely used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to minimize side reactions.[2][3]
-
Direct Thermal Amidation Catalyzed by Boric Acid: This method involves heating the carboxylic acid with urea in the presence of a boric acid catalyst.[2][4] It offers the advantage of using readily available and less hazardous materials but may result in lower yields compared to other methods.[2]
Q2: My benzamide synthesis reaction is resulting in a low yield. What are the common causes?
Low yields in benzamide synthesis can arise from several factors depending on the chosen method. Common culprits include:
-
Hydrolysis of the Activating Agent or Intermediate: Acyl chlorides and activated carboxylic acid intermediates are highly susceptible to hydrolysis. The presence of moisture in reagents or solvents can convert them back to the unreactive carboxylic acid, thereby reducing the product yield.[1][2]
-
Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing, particularly in biphasic reactions like the Schotten-Baumann reaction.[1][2]
-
Protonation of the Amine: In the Schotten-Baumann reaction, the hydrochloric acid byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The presence of a base is crucial to neutralize this acid.[2][3]
-
Side Reactions: The formation of byproducts can significantly consume starting materials and lower the yield of the desired benzamide.[1]
-
Product Loss During Workup and Purification: Significant amounts of product can be lost during extraction, filtration, and recrystallization steps. For instance, using an excessive amount of solvent during recrystallization can lead to a substantial portion of the product remaining dissolved in the mother liquor.[1]
Q3: I am observing the formation of an oil instead of a solid precipitate in my Schotten-Baumann reaction. What should I do?
The formation of an oil can be attributed to the presence of impurities or the creation of a low-melting eutectic mixture.[2] To induce crystallization, you can try the following techniques:
-
Scratching: Use a glass rod to gently scratch the inside of the flask below the surface of the oil. This can create nucleation sites for crystal growth.[2]
-
Seeding: If you have a small crystal of pure benzamide, add it to the oily product to act as a seed for crystallization.[2]
-
Trituration: Try washing the oil with a non-polar solvent like hexane to remove impurities and potentially induce solidification.
If these methods fail, you may need to isolate the oil via extraction, dry it, and then attempt purification by recrystallization from a suitable solvent system.[2]
Q4: There is an insoluble white precipitate in my DCC coupling reaction. What is it and how can it be removed?
The insoluble white precipitate is most likely N,N'-dicyclohexylurea (DCU), a byproduct of the reaction with DCC.[3][5] DCU is notoriously difficult to remove by chromatography due to its variable solubility.[6] The most effective way to remove it is by filtration of the reaction mixture before the aqueous workup, as DCU is generally insoluble in many common organic solvents like dichloromethane (DCM).[2][7]
Troubleshooting Guides
Low Yield
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation (General) | Poor quality of starting materials. | Use freshly distilled or purified reagents. Ensure amines are free of moisture.[3] |
| Incomplete reaction. | Monitor the reaction by TLC to ensure completion. Consider increasing the reaction time or temperature, but be mindful of potential side reactions.[2] | |
| Product loss during workup. | Optimize the extraction pH to ensure the product is in the organic layer. Minimize the amount of solvent used for washing and recrystallization.[1] | |
| Low Yield (Schotten-Baumann) | Hydrolysis of benzoyl chloride. | Use anhydrous solvents and reagents. Add the benzoyl chloride slowly to a cooled reaction mixture.[2] |
| Protonation of the amine by HCl byproduct. | Ensure an adequate amount of base (e.g., 10% NaOH solution) is present to neutralize the generated HCl.[2] | |
| Insufficient mixing in a biphasic system. | Vigorously stir the reaction mixture to ensure efficient contact between the organic and aqueous phases.[3] | |
| Low Yield (Coupling Agent Methods) | Incomplete activation of the carboxylic acid. | Ensure you are using a sufficient amount of the coupling agent. |
| Hydrolysis of the activated intermediate. | Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[8] | |
| Formation of N-acylurea byproduct (with DCC). | Add 1-hydroxybenzotriazole (HOBt) to the reaction mixture to suppress this side reaction.[2] | |
| Low Yield (Boric Acid-Catalyzed) | Incomplete reaction. | Ensure the reaction is heated at the optimal temperature (around 180°C) for a sufficient duration (e.g., 2.5 hours or more).[9][10] |
Side Reactions and Impurities
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Presence of Unreacted Benzoic Acid | Incomplete reaction or hydrolysis of the activated intermediate. | As per "Low Yield" troubleshooting. For purification, wash the crude product with a dilute basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities.[11] |
| Formation of N,N-dibenzoylaniline (with anilines) | Excess benzoyl chloride used. | Use a stoichiometric amount or a slight excess of the aniline relative to the benzoyl chloride.[3] |
| Contamination with Dicyclohexylurea (DCU) (from DCC) | DCU is a byproduct of the DCC coupling reaction. | Filter the reaction mixture before workup to remove the insoluble DCU. If some DCU remains, it can sometimes be precipitated from a solution of the crude product in DCM by adding a non-polar solvent like hexanes and cooling.[2] |
| Racemization (with chiral carboxylic acids) | Use of carbodiimide coupling agents can sometimes lead to racemization. | Additives like HOBt can help to suppress racemization. Running the reaction at a lower temperature may also be beneficial.[5] |
Data Presentation
Comparison of Common Benzamide Synthesis Methods
| Method | Key Reagents | Typical Yield (%) | Advantages | Disadvantages |
| Schotten-Baumann Reaction | Benzoyl chloride, Amine, Base (e.g., NaOH) | 70-95% | High yield, relatively fast reaction.[2] | Benzoyl chloride is lachrymatory and moisture-sensitive. The reaction is often exothermic and requires careful control.[2] |
| DCC Coupling | Benzoic acid, Amine, DCC | 70-90% | Milder conditions than the Schotten-Baumann reaction. | Formation of insoluble DCU byproduct which can be difficult to remove completely.[2][6] |
| EDC/HOBt Coupling | Benzoic acid, Amine, EDC, HOBt | 75-95% | Milder conditions, water-soluble urea byproduct is easily removed by aqueous workup.[11][12] | Reagents are more expensive than those for the Schotten-Baumann reaction. |
| Boric Acid Catalysis | Benzoic acid, Urea, Boric acid | 50-70% | Utilizes readily available and less hazardous materials.[2][9] | Requires heating to high temperatures and may provide lower yields compared to other methods.[2] |
Experimental Protocols
Protocol 1: Benzamide Synthesis via Schotten-Baumann Reaction
Materials:
-
Benzoyl chloride
-
Concentrated aqueous ammonia
-
Ice
-
Erlenmeyer flask
-
Büchner funnel and filter paper
Procedure:
-
In a well-ventilated fume hood, place 10 mL of concentrated aqueous ammonia in an Erlenmeyer flask and cool it in an ice bath.
-
While vigorously swirling the flask in the ice bath, slowly add 2 mL of benzoyl chloride dropwise. A white precipitate of benzamide will form.[3] The reaction is exothermic, so the addition should be slow to control the temperature.
-
After the addition is complete, continue to swirl the flask for an additional 10-15 minutes.
-
Collect the crude benzamide by vacuum filtration using a Büchner funnel and wash the solid with a small amount of cold water to remove ammonium chloride.[3]
-
Recrystallize the crude product from hot water to obtain pure benzamide crystals.[3]
-
Dry the purified crystals in a desiccator.
Protocol 2: N-Substituted Benzamide Synthesis using EDC/HOBt Coupling
Materials:
-
Benzoic acid
-
Amine (e.g., benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the benzoic acid (1.0 eq.), the amine (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DMF or DCM.[11]
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add DIPEA (2.0-3.0 eq.) to the mixture.
-
Slowly add solid EDC hydrochloride (1.2 eq.) to the reaction mixture in portions.[11]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by adding water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.[11]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[11]
Protocol 3: Benzamide Synthesis from Benzoic Acid and Urea
Materials:
-
Benzoic acid
-
Urea
-
Boric acid
-
Round-bottom flask, heating mantle, condenser
Procedure:
-
In a round-bottom flask, combine benzoic acid (e.g., 90g), urea (e.g., 133g), and a catalytic amount of boric acid (e.g., 6.9g).[4]
-
Heat the mixture in a heating mantle to approximately 180°C for about 2.5 hours.[4][10] The mixture will melt and evolve gases (ammonia and carbon dioxide).[9] Use a condenser to prevent loss of reactants.
-
After the reaction time, allow the mixture to cool slightly until it is still molten but can be handled safely.
-
Pour the molten product into a beaker of water.[4]
-
To purify, add a dilute ammonia solution and heat to dissolve the benzamide and any unreacted benzoic acid.[4]
-
Filter the hot solution to remove any insoluble byproducts.
-
Allow the filtrate to cool slowly to room temperature, then in an ice bath, to crystallize the benzamide.
-
Collect the crystals by vacuum filtration, wash with cold water, and dry.
Mandatory Visualizations
Caption: A generalized experimental workflow for the synthesis of benzamide from a carboxylic acid.
Caption: A troubleshooting guide for addressing low yields in benzamide synthesis.
Caption: Logical relationships in the Schotten-Baumann reaction for benzamide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sciencemadness Discussion Board - Benzoic Acid, Carbamid>Benzamid>Anilin? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. peptide.com [peptide.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 3-(Trifluoromethoxy)benzamide and 3-methoxybenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two benzamide derivatives: 3-(Trifluoromethoxy)benzamide and 3-methoxybenzamide. While both share a common benzamide core, the substitution at the 3-position—a trifluoromethoxy group versus a methoxy group—significantly influences their known biological functions and applications in research and development. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes key pathways and workflows to offer a clear, objective comparison.
Data Summary
The following table summarizes the known biological activities and available quantitative data for this compound and 3-methoxybenzamide. A notable gap in publicly available data exists for the direct biological activity of this compound, which is primarily documented as a synthetic intermediate.
| Feature | This compound | 3-methoxybenzamide |
| Primary Biological Role | Synthetic intermediate for bioactive molecules. The trifluoromethyl group is known to enhance metabolic stability and target binding affinity.[1] | Inhibitor of Poly(ADP-ribose) polymerase (PARP) and ADP-ribosyltransferase (ADPRT); antibacterial agent.[2][3] |
| Mechanism of Action | Not well-characterized for the compound itself. As a component of other molecules, it contributes to their overall biological effect. | Inhibits PARP, affecting DNA repair and other cellular processes.[2][3] Inhibits bacterial cell division by targeting the FtsZ protein.[2][3] |
| Quantitative Data (IC₅₀) | No direct IC₅₀ values for common biological targets are readily available in the public domain. | Antiproliferative Activity: IC₅₀ = 3.1 µM (against MCF-7 human breast cancer cell line, as part of a more complex derivative).[4] |
| Observed Effects | Used in the synthesis of compounds with fungicidal and larvicidal activities.[5] | Induces filamentation and lysis in Bacillus subtilis.[2][3] Exhibits neuroprotective effects. Enhances in vitro plant growth and microtuberization.[6] |
Key Biological Activities and Experimental Insights
Poly(ADP-ribose) Polymerase (PARP) Inhibition
3-Methoxybenzamide is a known inhibitor of PARP enzymes, which play a critical role in DNA repair and genomic stability. The benzamide moiety is a key pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, competing for the enzyme's catalytic site. While direct IC₅₀ values for 3-methoxybenzamide against specific PARP isoforms are not consistently reported in the initial search results, its inhibitory activity is well-established.
The trifluoromethoxy substitution in this compound is often used in medicinal chemistry to enhance the potency and pharmacokinetic properties of a lead compound. Although direct PARP inhibition data for this compound is not available, its structural similarity to known PARP inhibitors suggests it may possess similar activity, which would require experimental validation.
Antibacterial Activity
3-Methoxybenzamide has been shown to inhibit the cell division of the Gram-positive bacterium Bacillus subtilis. Its mechanism of action involves the targeting of FtsZ, a crucial protein that forms the Z-ring at the site of bacterial cell division. Inhibition of FtsZ polymerization leads to cell filamentation and eventual lysis.
The potential antibacterial activity of this compound has not been extensively studied. However, the inclusion of trifluoromethyl or trifluoromethoxy groups in other molecular scaffolds has been shown to confer or enhance antimicrobial properties. Therefore, it is plausible that this compound could exhibit antibacterial activity, a hypothesis that warrants experimental investigation.
Experimental Protocols
PARP1 Enzymatic Inhibition Assay
This protocol outlines a method to determine the in vitro inhibitory activity of a compound against PARP1.
Principle: This is a colorimetric assay that measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins coated on a 96-well plate. The amount of incorporated biotin is quantified using streptavidin-HRP and a colorimetric substrate.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA
-
Biotinylated NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Test compounds (3-methoxybenzamide, this compound) dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add 25 µL of the compound dilutions to the histone-coated wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Prepare a PARP1 enzyme/activated DNA mix in the assay buffer and add 25 µL to each well (except the negative control).
-
Initiate the reaction by adding 50 µL of biotinylated NAD+ solution to all wells.
-
Incubate the plate at 30°C for 1 hour.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of diluted streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops.
-
Stop the reaction by adding 100 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Bacillus subtilis Growth Inhibition Assay
This protocol describes a method to assess the antibacterial activity of the compounds against Bacillus subtilis.
Principle: The minimum inhibitory concentration (MIC) is determined by exposing the bacteria to a range of compound concentrations in a liquid growth medium and observing the lowest concentration that prevents visible growth.
Materials:
-
Bacillus subtilis strain (e.g., ATCC 6633)
-
Luria-Bertani (LB) broth
-
96-well microplates
-
Test compounds dissolved in DMSO
-
Spectrophotometer (plate reader)
Procedure:
-
Grow an overnight culture of B. subtilis in LB broth at 37°C with shaking.
-
Dilute the overnight culture in fresh LB broth to an OD₆₀₀ of approximately 0.05.
-
Prepare serial dilutions of the test compounds in LB broth in a 96-well plate. The final volume in each well should be 100 µL. Include a positive control (no compound) and a negative control (no bacteria).
-
Inoculate each well (except the negative control) with 100 µL of the diluted bacterial culture.
-
Incubate the plate at 37°C with shaking for 18-24 hours.
-
Measure the OD₆₀₀ of each well using a plate reader.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., no significant increase in OD₆₀₀ compared to the negative control).
Conclusion
In comparing this compound and 3-methoxybenzamide, it is evident that they occupy different spaces in the landscape of chemical biology and drug discovery. 3-Methoxybenzamide is a well-characterized compound with established biological activities as a PARP inhibitor and an antibacterial agent. In contrast, this compound is primarily utilized as a building block in the synthesis of more complex molecules, with its own biological profile remaining largely unexplored in publicly available literature.
The presence of the trifluoromethoxy group in this compound suggests that it could possess enhanced biological activity compared to its methoxy counterpart, a hypothesis that presents a compelling avenue for future research. The experimental protocols provided in this guide offer a starting point for the direct comparative evaluation of these two compounds, which would provide valuable insights for researchers in the fields of medicinal chemistry and pharmacology.
References
A Comparative Analysis of Benzamide-Based FtsZ Inhibitors: A Focus on 3-(Trifluoromethoxy)benzamide Analogs
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the exploration of novel antibacterial targets. The bacterial cell division protein FtsZ has emerged as a promising candidate due to its essential and highly conserved nature among prokaryotes. This guide provides a comparative study of FtsZ inhibitors, with a particular focus on the benzamide class of compounds. Due to the limited publicly available data on the direct FtsZ inhibitory activity of 3-(Trifluoromethoxy)benzamide, this guide will utilize data from its close structural analog, 2,6-Difluoro-3-{[3-(trifluoromethyl)benzyl]oxy}benzamide, to provide a substantive comparison against other known FtsZ inhibitors.
Mechanism of Action: Targeting Bacterial Cytokinesis
FtsZ, a homolog of eukaryotic tubulin, is a GTPase that polymerizes to form the Z-ring at the bacterial mid-cell.[1] This Z-ring acts as a scaffold for the recruitment of other proteins that form the divisome, the machinery responsible for septum formation and cell division.[1] Inhibition of FtsZ polymerization or disruption of its dynamics leads to the failure of cell division, resulting in bacterial cell filamentation and eventual lysis.[1] Benzamide derivatives, a prominent class of FtsZ inhibitors, typically bind to a cleft on the FtsZ protein, allosterically modulating its polymerization and GTPase activity.[2]
Quantitative Comparison of FtsZ Inhibitors
The following tables summarize the in vitro efficacy of various benzamide-based FtsZ inhibitors, providing a comparative look at their performance against key bacterial species and their direct interaction with the FtsZ protein.
Table 1: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound/Class | Target Organism(s) | MIC Range (µg/mL) | Key Findings & Reference(s) |
| 2,6-Difluoro-3-{[3-(trifluoromethyl)benzyl]oxy}benzamide (Analog of Topic Compound) | Bacillus subtilis, Staphylococcus aureus (including MRSA) | 1.56 - 50 µM (MDC for B. subtilis), 25-50 µM (MIC for S. aureus) | Demonstrates potent activity against Gram-positive bacteria.[3] |
| PC190723 | Staphylococcus aureus (including MRSA), Bacillus subtilis | 0.5 - 2.81 µM | A well-characterized, potent inhibitor of staphylococcal FtsZ.[4][5] |
| TXA707 | Staphylococcus aureus (clinical isolates including MRSA, VISA, VRSA) | Modal MIC of 2.57 µM | A derivative of PC190723 with improved properties.[4] |
| Compound 1 (Oxazole-benzamide derivative) | Staphylococcus aureus (including MRSA), Staphylococcus epidermidis | 0.03 - 0.5 µg/mL | A highly potent derivative with an average MIC of 0.12 µg/mL against staphylococcal species.[5] |
| Dacomitinib (S2727) | Bacillus subtilis, Staphylococcus aureus (including MRSA) | 16 - 64 µg/mL | Identified through virtual screening as a potential FtsZ inhibitor.[6] |
| 3-Methoxybenzamide (3-MBA) | Bacillus subtilis | ~4000 µg/mL | A weak parent compound from which more potent inhibitors were developed.[7] |
MDC: Minimal Division inhibitory Concentration MRSA: Methicillin-resistant Staphylococcus aureus VISA: Vancomycin-intermediate Staphylococcus aureus VRSA: Vancomycin-resistant Staphylococcus aureus
Table 2: In Vitro FtsZ Inhibition (IC50 / K D)
| Compound/Class | Assay Type | FtsZ Source | IC50 / K D Value | Key Findings & Reference(s) |
| 2,6-Difluoro-3-{[3-(trifluoromethyl)benzyl]oxy}benzamide (Analog of Topic Compound) | Fluorescence Polarization (Binding Affinity) | Bacillus subtilis FtsZ | 0.7 µM (K D ) | Exhibits strong binding affinity to FtsZ.[3] |
| PC190723 | GTPase Activity Assay | Staphylococcus aureus FtsZ | 0.15 µM (IC50) | Potently inhibits the GTPase activity of SaFtsZ.[4] |
| C109 | GTPase Activity Assay | Staphylococcus aureus FtsZ | 1.5 µM (IC50) | A broad-spectrum antibacterial that targets FtsZ.[8] |
| Curcumin | GTPase Activity Assay | Bacillus subtilis FtsZ | 17 µM (IC50) | A natural product that inhibits FtsZ by increasing its GTPase activity.[7] |
| Berberine derivatives | GTPase Activity Assay | Staphylococcus aureus FtsZ | 37.8 - 63.7 µM (IC50) | Modified natural products with enhanced FtsZ inhibitory activity.[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize FtsZ inhibitors.
FtsZ Polymerization Assay (Light Scattering)
This assay monitors the polymerization of FtsZ into protofilaments by measuring the increase in light scattering over time.
Materials:
-
Purified FtsZ protein
-
Polymerization buffer (e.g., 50 mM MES, 50 mM KCl, 10 mM MgCl2, pH 6.5)[9]
-
GTP solution (e.g., 1 mM)[9]
-
Test compound (e.g., this compound analog) at various concentrations
-
Spectrofluorometer with a 90° light scattering setup
Procedure:
-
Prepare a reaction mixture in a cuvette containing polymerization buffer and the desired concentration of the test compound.
-
Add purified FtsZ protein to the reaction mixture to a final concentration of approximately 5 µM.[9]
-
Incubate the mixture at a constant temperature (e.g., 37°C) for a few minutes to establish a baseline reading.
-
Initiate polymerization by adding GTP to the reaction mixture.
-
Immediately begin monitoring the change in light scattering at a 90° angle (e.g., excitation and emission wavelengths of 350 nm) over time.
-
Record the data and plot the light scattering intensity versus time to observe the effect of the inhibitor on FtsZ polymerization.
FtsZ GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization dynamics.
Materials:
-
Purified FtsZ protein
-
Assay buffer (e.g., 50 mM MOPS, 50 mM KCl, 5 mM MgCl2, pH 6.5)[6]
-
GTP solution (e.g., 250 µM)[6]
-
Test compound at various concentrations
-
Malachite green reagent for phosphate detection[6]
-
96-well microtiter plate and plate reader
Procedure:
-
Prepare reaction mixtures in a 96-well plate containing assay buffer, purified FtsZ protein (e.g., 3 µM), and varying concentrations of the test compound.[6]
-
Pre-incubate the mixtures at room temperature for a defined period (e.g., 30 minutes).[6]
-
Initiate the reaction by adding GTP to each well.
-
Incubate the plate at a constant temperature (e.g., 37°C) for a specific time (e.g., 20 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based colorimetric method.
-
Read the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Calculate the percentage of GTPase inhibition for each compound concentration and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
Materials:
-
Bacterial strain of interest (e.g., S. aureus, B. subtilis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound serially diluted
-
96-well microtiter plates
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Prepare two-fold serial dilutions of the test compound in CAMHB in a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for the lowest concentration of the compound that shows no turbidity (no bacterial growth).
Visualizing the Pathway and Experimental Process
Diagrams are provided below to illustrate the FtsZ-mediated cell division pathway and a typical workflow for evaluating FtsZ inhibitors.
Caption: FtsZ-mediated bacterial cell division pathway and the point of intervention for FtsZ inhibitors.
Caption: A typical experimental workflow for the identification and characterization of novel FtsZ inhibitors.
References
- 1. Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of triphenyl-imidazoles as a new class of antimicrobial agents | European Journal of Chemistry [eurjchem.com]
- 4. Antiarrhythmics. 2. Synthesis and antiarrhythmic activity of N-(piperidylalkyl)trifluoroethoxybenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Potent trifluoromethoxy, trifluoromethylsulfonyl, trifluoromethylthio and pentafluorosulfanyl containing (1,3,4-oxadiazol-2-yl)benzamides against drug-resistant Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Trifluoromethoxy-Containing Benzamides and Established Antibiotics for In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. Among the promising new classes of compounds are benzamide derivatives, particularly those containing a trifluoromethoxy moiety, which have demonstrated potent activity against multidrug-resistant pathogens. This guide provides an objective comparison of the in vivo efficacy of these emerging compounds against established antibiotics, supported by available experimental data.
Executive Summary
Recent studies on (1,3,4-oxadiazol-2-yl)benzamide derivatives featuring a trifluoromethoxy (-OCF₃) substitution highlight their significant potential in combating Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). While direct in vivo comparative data for the specific parent compound 3-(Trifluoromethoxy)benzamide is limited, research on its more complex derivatives reveals promising results. Notably, certain trifluoromethoxy-containing benzamides have been shown to be equipotent or superior to conventional antibiotics like vancomycin and fusidic acid in preclinical models. The primary mechanism of action for this class of compounds is the inhibition of the bacterial cell division protein FtsZ, a novel target that distinguishes them from many existing antibiotics.
Quantitative Data Comparison
The following tables summarize the available quantitative data from in vitro and in vivo studies, comparing trifluoromethoxy-containing benzamides with established antibiotics against MRSA.
Table 1: In Vitro Activity against MRSA
| Compound | Bacterial Strain | MIC (µg/mL) | Bactericidal/Bacteriostatic | Reference |
| Trifluoromethoxy-containing (1,3,4-oxadiazol-2-yl)benzamide (Compound 6) | MRSA ATCC 33592 | Not Specified | Bacteriostatic | |
| Trifluoromethylthio-containing (1,3,4-oxadiazol-2-yl)benzamide (Compound 12) | MRSA ATCC 33592 | Not Specified | Bactericidal | |
| (1,3,4-oxadiazolyl sulfonamide) F6 | MRSA | 2 | Bacteriostatic | |
| Vancomycin | MRSA | 1-2 | Bactericidal (slowly) | [1][2] |
| Linezolid | MRSA | 1-4 | Bacteriostatic | [3] |
Table 2: In Vivo Efficacy in Murine Infection Models
| Compound | Animal Model | Bacterial Strain | Efficacy Metric | Result | Reference |
| (1,3,4-oxadiazolyl sulfonamide) F6 | Skin wound infection | MRSA | Reduction in bacterial burden | Equipotent to fusidic acid | [4] |
| Trifluoromethoxy-containing benzamide (Compound 6) & Trifluoromethylthio-containing benzamide (Compound 12) | Intracellular (macrophage) | MRSA | Clearance of intracellular MRSA | Outperformed vancomycin | |
| Vancomycin | Pneumonia | MRSA | Log₁₀ CFU reduction in lungs | ~0.1 log reduction in 24h | [2] |
| Linezolid | Pneumonia | MRSA | Log₁₀ CFU reduction in lungs | ~1.6 log reduction in 24h | [2] |
Mechanism of Action: FtsZ Inhibition
Benzamide antibiotics exert their antibacterial effect by targeting a crucial protein in bacterial cell division called FtsZ. This protein is a homolog of eukaryotic tubulin and polymerizes to form the Z-ring at the site of cell division, which is essential for bacterial cytokinesis.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for key experiments cited in the comparison.
Murine Skin Wound Infection Model
This model is utilized to assess the efficacy of topical or systemic antibacterial agents in a localized infection setting.
-
Animal Model: Female BALB/c mice (6-8 weeks old) are typically used.
-
Anesthesia: Mice are anesthetized via intraperitoneal injection of a ketamine/xylazine cocktail.
-
Wounding: The dorsal surface is shaved, and a full-thickness wound is created using a biopsy punch.
-
Inoculation: A standardized suspension of MRSA (e.g., 1 x 10⁷ CFU) is applied directly to the wound.
-
Treatment: The test compound (e.g., trifluoromethoxy-containing benzamide), a comparator antibiotic, or a vehicle control is administered topically or systemically at specified intervals.
-
Efficacy Assessment: At designated time points post-infection, the wounded tissue is excised, homogenized, and serially diluted for colony-forming unit (CFU) enumeration on appropriate agar plates. The reduction in bacterial load compared to the control group is the primary efficacy endpoint.
Intracellular MRSA Clearance Assay in Macrophages
This in vitro assay evaluates the ability of a compound to kill bacteria that have been internalized by phagocytic immune cells, a key aspect for treating persistent infections.
-
Cell Culture: A macrophage cell line (e.g., J774A.1) is cultured in appropriate media and seeded into multi-well plates.
-
Bacterial Opsonization: MRSA is opsonized with serum to facilitate phagocytosis.
-
Infection: Macrophages are infected with the opsonized MRSA at a specific multiplicity of infection (MOI) and incubated to allow for phagocytosis.
-
Extracellular Bacteria Removal: The cell culture medium is replaced with a medium containing an antibiotic that does not penetrate eukaryotic cells (e.g., gentamicin) to kill any remaining extracellular bacteria.
-
Treatment: The cells are then washed and incubated with a medium containing the test compound (e.g., trifluoromethoxy-containing benzamide) or a comparator antibiotic.
-
Lysis and CFU Enumeration: At various time points, the macrophages are lysed with a mild detergent (e.g., Triton X-100) to release the intracellular bacteria. The lysate is then serially diluted and plated to determine the number of viable intracellular bacteria (CFU).
Conclusion
The available evidence suggests that trifluoromethoxy-containing benzamides represent a promising new class of antibiotics with a novel mechanism of action targeting FtsZ. While comprehensive in vivo comparative studies are still emerging, preliminary data indicates their potential to be as effective, and in some contexts, more effective than established antibiotics like vancomycin, particularly in clearing intracellular MRSA. Further research, including rigorous in vivo studies in various infection models, is warranted to fully elucidate their therapeutic potential and position them in the clinical landscape for combating resistant Gram-positive infections.
References
- 1. Efficacy of Linezolid against Methicillin-Resistant or Vancomycin-Insensitive Staphylococcus aureus in a Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative In Vivo Efficacies of Epithelial Lining Fluid Exposures of Tedizolid, Linezolid, and Vancomycin for Methicillin-Resistant Staphylococcus aureus in a Mouse Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Efficacy of a Novel Oxazolidinone Compound in Two Mouse Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(1,3,4-oxadiazol-2-yl)benzamide analogs, bacteriostatic agents against methicillin- and vancomycin-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to FtsZ Inhibition: Docking Studies of 3-(Trifluoromethoxy)benzamide and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The bacterial cell division protein FtsZ has emerged as a critical target in the quest for novel antimicrobial agents. Its essential role in forming the Z-ring, a structure fundamental to bacterial cytokinesis, makes it an attractive focal point for inhibitor development. This guide provides a comparative analysis of the in silico docking and in vitro activity of 3-(Trifluoromethoxy)benzamide and other notable FtsZ inhibitors. We present a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the experimental workflow and the FtsZ-mediated cell division pathway to aid researchers in the evaluation and development of new FtsZ-targeting compounds.
Comparative Analysis of FtsZ Inhibitors
The inhibitory potential of compounds targeting FtsZ can be quantified through various parameters, including binding affinity (K D), binding energy from docking studies, and the half-maximal inhibitory concentration (IC 50 ) against FtsZ's enzymatic activity. While specific docking studies for this compound are not extensively reported, data for a closely related analog, 2,6-Difluoro-3-{[3-(trifluoromethyl)benzyl]oxy}benzamide, provides valuable insight into its potential interaction with FtsZ. This section compares the available quantitative data for this analog and other well-characterized FtsZ inhibitors.
| Compound | Target Protein | Method | Quantitative Metric | Value |
| 2,6-Difluoro-3-{[3-(trifluoromethyl)benzyl]oxy}benzamide | Bacillus subtilis FtsZ | Fluorescence Polarization | Binding Affinity (K D ) | 0.7 µM[1] |
| PC190723 | Staphylococcus aureus FtsZ | Molecular Docking | Binding Energy | -7.0 kcal/mol (approx.) |
| PC190723 | Staphylococcus aureus FtsZ | Biochemical Assay | MIC | 1 µg/mL[2] |
| Zantrin Z3 | Escherichia coli FtsZ | GTPase Assay | IC 50 | 24 µM[3] |
| C8-morpholino-GTP | Aquifex aeolicus FtsZ | Isothermal Titration Calorimetry | Binding Affinity (K D ) | 714 nM |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible evaluation of FtsZ inhibitors. Below are protocols for key in silico and in vitro assays.
Molecular Docking of FtsZ Inhibitors
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns.
1. Protein and Ligand Preparation:
-
Protein: The crystal structure of the target FtsZ protein (e.g., from Staphylococcus aureus, PDB ID: 4DXD) is retrieved from the Protein Data Bank. The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges using software like AutoDock Tools.[4] The binding site is defined based on the location of a known co-crystallized ligand or through binding site prediction algorithms.[5]
-
Ligand: The 3D structure of the inhibitor is generated and optimized using a molecular modeling program. The ligand is prepared for docking by assigning appropriate atom types and charges.[4]
2. Docking Simulation:
-
Software: Autodock Vina is a commonly used program for molecular docking.[4]
-
Procedure: A grid box is defined around the binding site of the FtsZ protein. The dimensions of the grid box should be sufficient to accommodate the ligand.[4] The docking simulation is then performed with an exhaustiveness parameter (e.g., 12) to ensure a thorough search of the conformational space.[4]
3. Analysis of Results:
-
The docking results are analyzed to identify the binding pose with the lowest binding energy, which represents the most stable interaction. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.
FtsZ GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by FtsZ, which is an essential function for its role in cell division. Inhibition of GTPase activity is a key indicator of a compound's potential as an FtsZ inhibitor.
1. Reagents and Materials:
-
Purified FtsZ protein
-
GTP solution
-
Test inhibitor at various concentrations
-
Malachite Green Reagent for phosphate detection
-
96-well microplate and microplate reader[6]
-
Polymerization Buffer (e.g., 50 mM MES-NaOH pH 6.5, 50 mM KCl, 10 mM MgCl₂)[7]
2. Procedure:
-
A reaction mixture is prepared in a 96-well plate containing the polymerization buffer, purified FtsZ (e.g., 3-12 µM), and the test inhibitor at desired concentrations.[5][7]
-
The plate is pre-incubated at 30°C for a specified time (e.g., 10 minutes).[7]
-
The reaction is initiated by adding GTP to a final concentration of 1 mM.[7]
-
The reaction is incubated at 30°C, and at specific time points, the reaction is stopped by adding the Malachite Green Reagent.[6]
-
After color development, the absorbance is measured at approximately 630 nm.[6]
3. Data Analysis:
-
A standard curve is generated using known concentrations of phosphate.
-
The amount of inorganic phosphate released is calculated from the standard curve.
-
The rate of GTP hydrolysis is determined, and the IC 50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.[6]
FtsZ Polymerization Assay (Light Scattering)
This assay monitors the assembly of FtsZ monomers into polymers in real-time by measuring the increase in light scattering.
1. Reagents and Materials:
-
Purified FtsZ protein
-
GTP solution
-
Test inhibitor at various concentrations
-
Polymerization Buffer (e.g., 50 mM MES-NaOH pH 6.5, 50 mM KCl, 10 mM MgCl₂)[8]
-
Fluorometer or a dedicated light scattering instrument[8]
2. Procedure:
-
In a cuvette, FtsZ protein (e.g., 12.5 µM) is added to the polymerization buffer.[9]
-
The test inhibitor is added at the desired concentration.
-
The mixture is pre-incubated at 30°C.[8]
-
The baseline light scattering is measured with both excitation and emission wavelengths set to 350 nm.[9]
-
Polymerization is initiated by adding GTP (final concentration 1 mM).[8]
-
The change in light scattering is monitored over time.[8]
3. Data Analysis:
-
The increase in light scattering intensity over time reflects the rate and extent of FtsZ polymerization.
-
The effect of the inhibitor on the polymerization kinetics (lag phase, elongation rate, and steady-state polymer mass) is analyzed.
Visualizations
To better understand the experimental processes and the biological context, the following diagrams are provided.
References
- 1. Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proposal of Potent Inhibitors for a Bacterial Cell Division Protein FtsZ: Molecular Simulations Based on Molecular Docking and ab Initio Molecular Orbital Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enterococcal and streptococcal resistance to PC190723 and related compounds: Molecular insights from a FtsZ mutational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. journals.asm.org [journals.asm.org]
A Comparative Analysis of Trifluoromethyl vs. Trifluoromethoxy Benzamides in Drug Discovery
A Guide for Researchers and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. Among these, the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are frequently employed to enhance the pharmacological profiles of drug candidates. This guide provides an objective comparison of benzamides substituted with these two critical moieties, supported by experimental data and detailed methodologies, to aid researchers in lead optimization and drug design.
Introduction to Fluorinated Benzamides
The benzamide scaffold is a privileged structure in drug discovery, appearing in a wide array of approved therapeutics. Modification of the benzamide core with fluorine-containing groups like -CF3 and -OCF3 can profoundly influence a molecule's physicochemical properties, pharmacokinetics (PK), and pharmacodynamics (PD).[1][2] These groups are often used to improve metabolic stability, modulate lipophilicity, and enhance binding affinity to biological targets.[3][4][5] While both groups offer distinct advantages, understanding their differential effects is crucial for rational drug design.[5]
Physicochemical Properties: A Head-to-Head Comparison
The introduction of -CF3 or -OCF3 to a benzamide scaffold significantly alters its electronic and steric properties. The trifluoromethyl group is a strong electron-withdrawing group and increases lipophilicity, though to a lesser extent than the trifluoromethoxy group.[3][5] The -OCF3 group, while also lipophilic and electron-withdrawing, introduces a different conformational and electronic profile due to the oxygen linker.
Table 1: Comparative Physicochemical Data of Phenyl Substituents
| Property | H | CH3 | CF3 | OCF3 |
|---|---|---|---|---|
| Hansch Lipophilicity (π) | 0.00 | 0.56 | +0.88 [3][5] | +1.04 |
| Hammett Constant (σp) | 0.00 | -0.17 | +0.54 | +0.35 |
| van der Waals Radius (Å) | 1.20 | 2.00 | 2.21 | 2.67 |
| Dipole Moment (Debye) | 0.00 | ~0.37 | ~2.60 | ~2.38 |
Data compiled from various sources for general comparison on a benzene ring.
Impact on Pharmacokinetic (ADME) Profiles
A primary motivation for incorporating these groups is to enhance metabolic stability.[4][6] The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making it highly resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[3][5]
Metabolic Stability:
-
Trifluoromethyl (-CF3): The -CF3 group is exceptionally stable against metabolic degradation.[4] Placing a CF3 group at a known site of oxidative metabolism can effectively block that pathway, often leading to a longer drug half-life and improved bioavailability.[6]
-
Trifluoromethoxy (-OCF3): The -OCF3 group is also highly resistant to metabolism. The electron-withdrawing effect of the fluorine atoms decreases the electron density on the oxygen atom, making it less susceptible to oxidation.[7]
Lipophilicity and Permeability: Both groups increase lipophilicity, which can enhance membrane permeability and absorption.[3][5] However, the greater lipophilicity of the -OCF3 group (π = +1.04) compared to the -CF3 group (π = +0.88) can be a double-edged sword, potentially leading to increased non-specific binding or reduced aqueous solubility if not carefully balanced within the overall molecular structure.
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Benzamide-H | Benzamide-CH3 | Benzamide-CF3 | Benzamide-OCF3 |
|---|---|---|---|---|
| In Vitro Half-Life (t½) in HLM * | Short | Shorter | Longer [6] | Long |
| Intrinsic Clearance (CLint) * | High | Higher | Lower [6] | Low |
| Predicted LogP | ~1.0 | ~1.5 | ~1.9 | ~2.0 |
| Metabolic Vulnerability | Ring oxidation | Methyl oxidation | Metabolically robust [4] | Metabolically robust |
HLM = Human Liver Microsomes. Values are illustrative to show expected trends.
Influence on Pharmacodynamics and Target Engagement
The electronic and steric properties of -CF3 and -OCF3 groups can significantly influence how a benzamide ligand interacts with its biological target.[3] Many benzamide drugs, for instance, target G-protein coupled receptors (GPCRs) like dopamine D2 receptors.[8][9][10]
-
Binding Affinity: The strong electron-withdrawing nature of both groups can alter the pKa of nearby functionalities or influence hydrogen bonding and electrostatic interactions within the binding pocket.[11] This can lead to dramatic changes in binding affinity (Ki or IC50 values). For example, the introduction of a CF3 group into a pyrimidinylamino benzamide scaffold resulted in compounds with potent inhibitory activity against the Hedgehog signaling pathway, with the most potent compound exhibiting an IC50 of 1.44 nM.[12]
-
Functional Activity: The substitution can also impact functional activity, potentially converting an agonist into an antagonist or vice versa. In one study on glucocorticoid receptor ligands, replacing a CF3 group with a larger non-fluorinated group maintained binding potency but altered the functional behavior from agonist to antagonist.[13]
Table 3: Example Binding Affinities (Ki in nM) for a Hypothetical Benzamide Series Targeting the Dopamine D2 Receptor
| Compound | R-group | D2 Ki (nM) | D3 Ki (nM) |
|---|---|---|---|
| Parent-H | H | 150 | 220 |
| Lead-CF3 | 4-CF3 | 15.2 | 25.8 |
| Lead-OCF3 | 4-OCF3 | 12.5 | 19.4 |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed methodologies are essential for reproducing and validating comparative data. Below are standard protocols for key assays.
Protocol 1: Determination of Lipophilicity (LogP) by RP-HPLC
Objective: To determine the octanol-water partition coefficient (LogP) as a measure of lipophilicity using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.[14][15]
Methodology:
-
System Preparation: Use an HPLC system with a C18 column. The mobile phase typically consists of a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) and an organic modifier like methanol or acetonitrile.[16]
-
Calibration: Prepare a set of standard compounds with known LogP values spanning the expected range of the test compounds. Inject each standard and record its retention time (tR). Create a calibration curve by plotting the known LogP values against the logarithm of the capacity factor (log k'), where k' = (tR - t0) / t0 (t0 is the column dead time).
-
Sample Analysis: Dissolve the trifluoromethyl- and trifluoromethoxy-substituted benzamides in a suitable solvent (e.g., mobile phase). Inject the samples onto the column under the same conditions as the standards and record their retention times.
-
Data Analysis: Calculate the log k' for each test compound. Using the linear regression equation from the calibration curve, determine the LogP value for each benzamide.[17]
Protocol 2: In Vitro Metabolic Stability Assay
Objective: To assess the metabolic stability of the compounds by measuring their rate of disappearance when incubated with human liver microsomes (HLM).[6][18][19]
Methodology:
-
Reagent Preparation: Thaw pooled HLM on ice.[18] Prepare an NADPH-regenerating system solution in a phosphate buffer (100 mM, pH 7.4).[20] Prepare stock solutions of the test compounds (e.g., 1 mM in DMSO).
-
Incubation: Pre-warm the HLM suspension and NADPH solution to 37°C. In a 96-well plate, add the HLM (final protein concentration ~0.5 mg/mL) to the buffer.[21] Initiate the metabolic reaction by adding the NADPH solution, followed immediately by the test compound (final concentration ~1 µM).[18]
-
Time Points: Incubate the plate at 37°C with shaking.[20] At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[18]
-
Sample Processing: Centrifuge the plate to precipitate the proteins (e.g., 4000 rpm for 20 min).[6]
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.[6][18]
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line provides the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k and the intrinsic clearance (CLint) as (k / microsomal protein concentration).[6]
Protocol 3: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the benzamide derivatives for a specific target receptor (e.g., Dopamine D2 receptor).[22][23]
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cells expressing the target receptor (e.g., CHO cells expressing hD2 receptors).[8][24] Quantify the protein concentration using a standard method like the BCA assay.[24]
-
Competition Assay Setup: In a 96-well plate, combine the cell membrane preparation (e.g., 50-120 µg protein), a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone for D2), and a range of concentrations of the unlabeled test compound (the benzamide derivative).[24][25]
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[24]
-
Separation: Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) to separate the receptor-bound radioligand from the free radioligand.[24][25] Wash the filters rapidly with ice-cold wash buffer.
-
Quantification: Dry the filters, add scintillation cocktail, and count the trapped radioactivity using a scintillation counter.[24]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[24][25]
Visualizations
Diagrams of Experimental and Logical Workflows
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzamides derived from 1,2-diaminocyclopropane as novel ligands for human D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The High Affinity Dopamine D2 Receptor Agonist MCL-536: A New Tool for Studying Dopaminergic Contribution to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and characterization of iodobenzamide analogues: potential D-2 dopamine receptor imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 15. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 16. agilent.com [agilent.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mercell.com [mercell.com]
- 19. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 21. mttlab.eu [mttlab.eu]
- 22. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 24. giffordbioscience.com [giffordbioscience.com]
- 25. giffordbioscience.com [giffordbioscience.com]
Navigating the Cross-Reactivity Landscape of 3-(Trifluoromethoxy)benzamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of the potential cross-reactivity profile of 3-(Trifluoromethoxy)benzamide. Due to the limited publicly available experimental data for this specific compound, this guide leverages information on structurally related benzamide analogues and the well-documented influence of the trifluoromethoxy group on pharmacological activity. By examining the cross-reactivity of these related compounds, we aim to provide researchers with a framework for anticipating potential off-target interactions and designing robust screening strategies for this compound and similar molecules.
Introduction: Understanding the Potential for Off-Target Activity
This compound is a synthetic organic compound featuring a benzamide core substituted with a trifluoromethoxy group. The benzamide scaffold is a common feature in a variety of clinically used drugs, including antipsychotics, antiemetics, and prokinetics. The trifluoromethoxy group is increasingly utilized in medicinal chemistry to enhance key drug-like properties such as metabolic stability, lipophilicity, and target binding affinity.
While these structural motifs contribute to the desired therapeutic effects, they can also lead to unintended interactions with other biological targets, known as cross-reactivity or off-target effects. Understanding this potential for polypharmacology is critical in early drug development to mitigate safety risks and predict clinical outcomes. This guide will explore the known cross-reactivity profiles of representative benzamide and trifluoromethoxy-containing drugs to infer a potential off-target landscape for this compound.
The Influence of Structural Moieties on Cross-Reactivity
The Benzamide Pharmacophore
The benzamide structure is a privileged scaffold in drug discovery, known to interact with a range of receptors, enzymes, and ion channels. The primary targets of many benzamide drugs are dopamine and serotonin receptors. However, cross-reactivity with other monoamine receptors, as well as adrenergic and muscarinic receptors, is frequently observed and contributes to both therapeutic efficacy and adverse effects. For instance, some benzamide antipsychotics have been withdrawn from the market due to unforeseen safety issues arising from off-target activities.
The Trifluoromethoxy Group: A Double-Edged Sword?
The trifluoromethoxy (-OCF3) group is a powerful tool in drug design. Its strong electron-withdrawing nature and high lipophilicity can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. While often enhancing target potency and metabolic stability, the introduction of a trifluoromethoxy group can also modulate the off-target profile of a parent molecule. It is crucial to experimentally determine how this substitution affects binding to a wide array of potential off-targets.
Comparative Cross-Reactivity Data of Representative Compounds
To illustrate the potential off-target profile of a trifluoromethoxy-substituted benzamide, the following tables summarize publicly available cross-reactivity data for representative benzamide antipsychotics and other compounds containing the trifluoromethoxy moiety. It is important to note that this data is for comparative purposes and the actual profile of this compound must be determined experimentally.
Table 1: Comparative Receptor Binding Profile of Benzamide Antipsychotics
| Target | Amisulpride (Ki, nM) | Sulpiride (Ki, nM) | Remoxipride (Ki, nM) |
| Dopamine D2 | 2.5 | 2.3 | 180 |
| Dopamine D3 | 3.2 | 1.9 | 160 |
| Serotonin 5-HT2A | > 10,000 | > 10,000 | 2,100 |
| Serotonin 5-HT7 | 44 | 87 | 1,500 |
| Alpha-1 Adrenergic | > 10,000 | > 10,000 | 2,700 |
| Histamine H1 | > 10,000 | > 10,000 | 11,000 |
| Muscarinic M1 | > 10,000 | > 10,000 | > 10,000 |
Data is illustrative and compiled from various public sources. Ki values represent the inhibition constant, with lower values indicating higher binding affinity.
Table 2: Potential Off-Target Classes for Trifluoromethoxy-Containing Compounds
| Compound Class | Primary Target(s) | Known Off-Targets |
| Kinase Inhibitors | Various Kinases | Other Kinases, Cytochrome P450 enzymes |
| Ion Channel Modulators | Na+, K+, Ca2+ channels | Other ion channels, GPCRs |
| GPCR Ligands | Serotonin, Dopamine receptors | Adrenergic, Muscarinic, Histamine receptors |
Experimental Protocols for Cross-Reactivity Profiling
A comprehensive assessment of a compound's cross-reactivity is a critical step in preclinical safety pharmacology. Standard in vitro screening panels are employed to evaluate the binding and functional activity of a test compound against a broad range of biological targets.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target of interest.
General Protocol:
-
Preparation of Target: Cell membranes or purified receptors are prepared and suspended in a suitable buffer.
-
Incubation: The target preparation is incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration or centrifugation.
-
Detection: The amount of radioactivity bound to the target is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value.
Enzyme Inhibition Assays
To assess the potential for a compound to interfere with metabolic pathways or other enzymatic processes, enzyme inhibition assays are performed.
General Protocol:
-
Enzyme and Substrate Preparation: A purified enzyme and its specific substrate are prepared in an appropriate buffer.
-
Incubation: The enzyme is pre-incubated with varying concentrations of the test compound.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Detection: The formation of the product or the depletion of the substrate is measured over time using various detection methods (e.g., spectrophotometry, fluorometry, or mass spectrometry).
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is determined.
Ion Channel Assays
Electrophysiological techniques, such as patch-clamp assays, are used to evaluate the effect of a compound on the function of various ion channels.
General Protocol:
-
Cell Preparation: Cells expressing the ion channel of interest are cultured.
-
Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion currents through the channel.
-
Compound Application: The test compound is applied to the cell at various concentrations.
-
Data Acquisition and Analysis: Changes in the ion channel currents (e.g., inhibition or activation) are recorded and analyzed to determine the effect of the compound.
Visualizing Potential Interactions and Workflows
Signaling Pathways
The following diagram illustrates a simplified signaling pathway for a G-protein coupled receptor (GPCR), a common target class for benzamide derivatives. Off-target interactions can occur at the receptor level or at downstream signaling components.
Caption: Simplified GPCR Signaling Pathway and Potential Interaction Point.
Experimental Workflow for Cross-Reactivity Screening
The following diagram outlines a typical workflow for in vitro safety pharmacology screening.
A Comparative Guide to the Synthetic Efficiency of 3-(Trifluoromethoxy)benzamide Production
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is a critical aspect of the research and development pipeline. 3-(Trifluoromethoxy)benzamide is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides a comparative analysis of the two primary synthetic routes for its production, offering insights into their respective efficiencies based on available experimental data for analogous transformations.
Comparison of Synthetic Routes
Two principal methods for the synthesis of this compound are the amidation of 3-(Trifluoromethoxy)benzoic acid and the hydrolysis of 3-(Trifluoromethoxy)benzonitrile. The selection of a particular route is often influenced by factors such as the availability of starting materials, scalability, and reaction conditions.
| Parameter | Route 1: Amidation of 3-(Trifluoromethoxy)benzoic Acid | Route 2: Hydrolysis of 3-(Trifluoromethoxy)benzonitrile |
| Starting Material | 3-(Trifluoromethoxy)benzoic acid | 3-(Trifluoromethoxy)benzonitrile |
| Key Reagents | Thionyl chloride (SOCl₂), Ammonia (NH₃) or Ammonium Hydroxide (NH₄OH) | Sodium hydroxide (NaOH), Water (H₂O) |
| Reaction Time | ~ 4-6 hours | ~ 2-24 hours |
| Temperature | Room temperature to reflux | 60-100 °C |
| Reported Yield (Analogous Reactions) | ~86% (for N,N-diethylbenzamide) | ~82% (for benzamide)[1] |
| Purity | Generally high after purification | High after recrystallization[1] |
| Key Advantages | Well-established, high-yielding for a variety of benzamides. | Utilizes readily available and inexpensive reagents. |
| Key Disadvantages | Use of corrosive and hazardous thionyl chloride. Requires careful handling of reagents. | May require higher temperatures and longer reaction times. |
Experimental Protocols
The following are detailed experimental protocols for the two primary synthetic routes. These are based on established chemical transformations and provide a framework for the synthesis of this compound.
Route 1: Amidation of 3-(Trifluoromethoxy)benzoic Acid via Acyl Chloride
This two-step procedure involves the initial conversion of the carboxylic acid to its more reactive acyl chloride, followed by amidation.
Step 1: Synthesis of 3-(Trifluoromethoxy)benzoyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 3-(Trifluoromethoxy)benzoic acid (1 equivalent).
-
Add thionyl chloride (SOCl₂, 1.5-2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2-3 hours, or until the evolution of HCl gas ceases.
-
After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-(Trifluoromethoxy)benzoyl chloride can be used directly in the next step.
Step 2: Synthesis of this compound
-
Dissolve the crude 3-(Trifluoromethoxy)benzoyl chloride (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution in an ice bath (0 °C).
-
Slowly bubble ammonia gas (NH₃) through the solution or add aqueous ammonium hydroxide (NH₄OH, 2-3 equivalents) dropwise while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Route 2: Hydrolysis of 3-(Trifluoromethoxy)benzonitrile
This method provides a direct conversion of the nitrile to the amide using a strong base.
-
In a round-bottom flask, dissolve 3-(Trifluoromethoxy)benzonitrile (1 equivalent) in a suitable solvent such as a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (NaOH, 1-2 equivalents) to the reaction mixture.
-
Heat the mixture to a temperature between 60 °C and 100 °C and stir for the required reaction time (this can range from 2 to 24 hours, and should be monitored by TLC or GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, neutralize the reaction mixture with a dilute acid (e.g., HCl).
-
Extract the product with an organic solvent.
-
Dry the combined organic extracts over anhydrous Na₂SO₄ and remove the solvent under reduced pressure.
-
The crude this compound can be purified by recrystallization.[1]
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the two primary synthetic routes for producing this compound.
Caption: Comparative workflows for the synthesis of this compound.
The provided comparison guide offers a detailed overview of the primary synthetic strategies for this compound. While specific quantitative data for the target molecule remains proprietary in many instances, the analogous reaction data and detailed protocols serve as a valuable resource for researchers in planning and optimizing their synthetic endeavors.
References
Safety Operating Guide
Proper Disposal of 3-(Trifluoromethoxy)benzamide: A Step-by-Step Guide for Laboratory Professionals
San Diego, CA - For researchers, scientists, and drug development professionals handling 3-(Trifluoromethoxy)benzamide (CAS No. 658-91-3), adherence to proper disposal protocols is critical for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the safe disposal of this compound, its containers, and any contaminated materials.
This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, all disposal procedures must be conducted in accordance with local, regional, and national regulations.
Hazard Classification and Safety Data
A thorough understanding of the compound's hazards is the first step in safe handling and disposal. The following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Source: Combi-Blocks, Inc. Safety Data Sheet[1]
Pre-Disposal and Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This is crucial to mitigate the risks of skin and eye irritation, and respiratory exposure.
Recommended PPE:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use only outdoors or in a well-ventilated area.[1] For larger spills or in areas with poor ventilation, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to entrust it to a licensed and approved waste disposal company.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.
Step 1: Containment of Spills
-
Ensure Adequate Ventilation: Work in a well-ventilated area to avoid inhalation of dust or vapors.[1]
-
Contain the Spill: Should a spill occur, prevent further spread.
-
Collect the Material: Carefully sweep or vacuum up the spilled solid material.[1] Avoid creating dust. Place the collected material into a suitable, clearly labeled container for disposal.[1]
Step 2: Preparing for Disposal
-
Unused Product: Keep the unused this compound in its original, tightly sealed container.[1]
-
Contaminated Materials: Any materials used to clean up spills (e.g., paper towels, absorbent pads) and any contaminated PPE should be collected in a separate, sealed container.
-
Labeling: Clearly label all waste containers with the chemical name "this compound" and appropriate hazard symbols.
Step 3: Waste Disposal
-
Engage a Professional Service: The final and most critical step is to dispose of the contents and the container at an approved waste disposal plant.[1]
-
Consult Local Authorities: It is imperative to consult your local waste disposal authority to ensure compliance with all national and regional regulations.[1]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Disposal Decision Workflow for this compound
References
Essential Safety and Operational Guide for 3-(Trifluoromethoxy)benzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 3-(Trifluoromethoxy)benzamide (CAS No. 658-91-3). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to mitigate exposure risks.
| PPE Category | Item | Standard/Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | ANSI Z.87.1 / EN 166 | Protects against dust particles and splashes that can cause serious eye irritation.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | EN 374 | Prevents skin contact which can lead to irritation.[1][4] |
| Body Protection | Laboratory coat and appropriate protective clothing. | N/A | Minimizes skin exposure to the chemical.[1][5] |
| Respiratory Protection | Use only in a well-ventilated area. If dust is generated, a NIOSH/MSHA or European Standard EN 136 approved respirator may be required. | N/A | Prevents inhalation of dust which may cause respiratory irritation.[1][2][3] |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is crucial. Always handle this compound within a certified chemical fume hood.
Experimental Protocol: Weighing and Dissolving
-
Preparation: Before handling, ensure you are wearing all required PPE as specified in the table above.[1][2] The work area, typically a chemical fume hood, should be clean and uncluttered.
-
Weighing: Tare a suitable container on an analytical balance. Carefully weigh the desired amount of this compound. Avoid generating dust.[1]
-
Transfer: Gently transfer the weighed solid into the reaction vessel.
-
Dissolution: Add the appropriate solvent to the vessel and mix as required by the experimental protocol.
First Aid and Emergency Procedures
Immediate response is critical in case of exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Get medical attention if irritation develops or persists.[2] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1][2] If not breathing, give artificial respiration.[1] If symptoms persist, call a physician.[5][6] |
| Ingestion | Do NOT induce vomiting.[2] Clean mouth with water and drink plenty of water afterwards.[5][7] Never give anything by mouth to an unconscious person.[2] Seek medical attention.[5] |
Spill Response: In case of a spill, evacuate unnecessary personnel.[2] Ventilate the area. Wearing appropriate PPE, sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][7]
Storage and Disposal
Proper storage and disposal are essential for safety and environmental protection.
Storage:
Disposal Plan:
-
Waste Generation: All materials contaminated with this compound, including unused product, contaminated PPE, and spill cleanup materials, must be considered hazardous waste.
-
Waste Collection: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all applicable federal, state, and local regulations.[1][5][7] Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[1]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




